3-Chloro-5-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVHCVOVXPMKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512714 | |
| Record name | 3-Chloro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82477-67-6 | |
| Record name | 3-Chloro-5-methoxybenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00512714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-Chloro-5-methoxybenzoic acid (CAS No. 82477-67-6), a key chemical intermediate for professionals in pharmaceutical and agrochemical research and development. This document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its chemical reactivity and strategic applications. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this versatile building block in the synthesis of complex, high-value molecules.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in synthetic organic chemistry. Its structure, featuring a carboxylic acid, a deactivating chloro group, and an activating methoxy group at the meta positions, provides a unique combination of reactivity and stability. This specific arrangement of functional groups allows for selective chemical transformations, making it a sought-after precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]
The utility of this compound is particularly pronounced in the development of anti-inflammatory and analgesic drugs, where precise molecular architecture is paramount for biological activity.[1] Furthermore, its application extends to the formulation of specialized herbicides and pesticides, contributing to advancements in crop protection.[1] This guide aims to provide researchers and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. The key data for this compound are summarized below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 82477-67-6 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to tan or pale cream powder/solid | [1] |
| Melting Point | 172-176 °C | |
| pKa | 3.71 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |
Spectroscopic Data Interpretation
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typically >13 ppm. The three aromatic protons will appear as multiplets between 7.0 and 7.8 ppm. The methoxy group protons will present as a sharp singlet around 3.8 ppm.[3][4]
-
Expected Chemical Shifts (δ, ppm):
-
~13.3 (s, 1H, -COOH)
-
~7.7 (m, 1H, Ar-H)
-
~7.5 (m, 1H, Ar-H)
-
~7.3 (m, 1H, Ar-H)
-
~3.85 (s, 3H, -OCH₃)
-
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) among the substituted carbons.[3][4][5]
-
Expected Chemical Shifts (δ, ppm):
-
~166.5 (C=O)
-
~160.0 (C-OCH₃)
-
~134.5 (C-Cl)
-
~132.0 (C-COOH)
-
~125.0 (Ar C-H)
-
~120.0 (Ar C-H)
-
~112.0 (Ar C-H)
-
~56.0 (-OCH₃)
-
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups.
-
Characteristic Absorption Bands (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1700: C=O stretch of the carboxylic acid carbonyl group. This is a strong, sharp peak and is highly characteristic.
-
~1600, ~1470: C=C stretches within the aromatic ring.
-
~1250: Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1050: Symmetric C-O-C stretch of the aryl ether.
-
~750: C-Cl stretch.
-
Synthesis and Purification
The synthesis of this compound can be logically approached from commercially available precursors such as 3-chloro-5-hydroxybenzoic acid or 3,5-dichlorobenzoic acid. The methylation of the hydroxyl group is a common and efficient strategy.
Proposed Synthesis Pathway: Williamson Ether Synthesis
This protocol describes the methylation of 3-chloro-5-hydroxybenzoic acid. The causality behind this choice is the high reactivity of the phenolic hydroxyl group towards methylation under basic conditions, which is a robust and well-documented transformation.
Caption: Williamson ether synthesis for methylation.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is intended for use by qualified chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-hydroxybenzoic acid (10.0 g, 58.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (17.7 g, 128 mmol, 2.2 equiv.) and 100 mL of acetone. Stir the suspension vigorously.
-
Methylation: Add dimethyl sulfate (6.6 mL, 70 mmol, 1.2 equiv.) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate gloves.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white to off-white solid.
Chemical Reactivity and Synthetic Applications
The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents.
-
Carboxyl Group (-COOH): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and acts as a meta-director.[2]
-
Methoxy Group (-OCH₃): A strong electron-donating group that activates the ring and is ortho, para-directing.
-
Chloro Group (-Cl): An electron-withdrawing group (by induction) that deactivates the ring, but is ortho, para-directing (due to resonance).
The net effect is a complex directive influence. The positions ortho to the methoxy group (C4 and C6) are the most activated and sterically accessible for electrophilic attack. The carboxyl group can be readily converted to other functional groups such as esters, amides, or acid chlorides, providing a key handle for molecular elaboration.[6]
Application as a Pharmaceutical Building Block
This molecule is a valuable intermediate in constructing more complex pharmaceutical agents.[1] For example, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents through the formation of an amide bond.
Caption: Typical workflow for amide synthesis.
Analytical Quality Control
Ensuring the purity of starting materials is a non-negotiable aspect of drug development and synthesis. The following protocols are self-validating systems for the quality control of this compound.
Protocol: Purity Determination by Acid-Base Titration
This method quantifies the molar amount of the carboxylic acid, providing a direct measure of purity against a standardized base.
-
Standardization: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200-250 mg of this compound into a 250 mL conical flask.
-
Dissolution: Dissolve the sample in ~50 mL of a 1:1 ethanol/water mixture. Gentle warming may be necessary.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acid solution with the standardized 0.1 M NaOH solution until the first permanent faint pink color persists for at least 30 seconds. This is the endpoint.[7][8]
-
Calculation: Calculate the purity using the following formula: % Purity = (V_NaOH × M_NaOH × MW_acid) / (W_sample × 1000) × 100
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of standardized NaOH solution (mol/L)
-
MW_acid = Molecular weight of the acid (186.59 g/mol )
-
W_sample = Weight of the acid sample (g)
-
Protocol: Analysis by Gas Chromatography (GC) after Silylation
Due to its low volatility, direct GC analysis of the carboxylic acid is challenging. Derivatization to a more volatile trimethylsilyl (TMS) ester is the industry-standard approach.[9][10][11]
-
Derivatization:
-
In a 2 mL GC vial, accurately weigh ~5 mg of the acid sample.
-
Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
-
Analysis: The resulting TMS-ester of this compound will be significantly more volatile and exhibit a sharp, symmetrical peak. Purity can be assessed by the area percent method, assuming all components have a similar response factor on a Flame Ionization Detector (FID).
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure (STOT SE) 3 (Respiratory system).
-
Signal Word: Danger
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a dust mask or conduct operations in a fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.
Conclusion
This compound (CAS 82477-67-6) is a strategically important intermediate whose value is derived from the specific arrangement of its chloro, methoxy, and carboxylic acid functional groups. This guide has provided a detailed framework for its synthesis, analysis, and application, grounded in established chemical principles. By understanding its reactivity and employing the robust analytical methods described herein, researchers and drug development professionals can confidently and effectively integrate this compound into their synthetic pathways to create novel and impactful molecules for the pharmaceutical and agrochemical industries.
References
-
MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Simple Steps To Organic Chemistry. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]
-
Studylib. (n.d.). Organic Acid Purity Determination by Titration. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Scribd. (n.d.). Benzoic Acid Purity Titration Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Textile Trainer. (2024, November 25). 8 Chemical Purity Testing Procedure: Easy Titration Method. Retrieved from [Link]
-
NCERT. (n.d.). TITRIMETRIC ANALYSIS. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
-
YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. [Video]. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. homework.study.com [homework.study.com]
- 3. rsc.org [rsc.org]
- 4. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]
- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 6. srinichem.com [srinichem.com]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Comprehensive Technical Guide to the Molecular Weight of 3-Chloro-5-methoxybenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the molecular weight of 3-Chloro-5-methoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the theoretical underpinnings, experimental determination, and the profound implications of this fundamental property in the journey from chemical synthesis to therapeutic application.
Core Properties of this compound
This compound is a substituted benzoic acid derivative with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A precise understanding of its molecular and physicochemical properties is the bedrock of its utility.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 82477-67-6 | [1][2] |
| Appearance | White to pale cream or tan to brown solid/powder | [2][3] |
| Melting Point | 171-177 °C | [3] |
| Purity (typical) | ≥97% | [1][3] |
These foundational data points are the first step in the comprehensive characterization of this compound, ensuring identity, purity, and consistency in experimental work.
The Principle of Molecular Weight in Chemical and Biological Systems
The molecular weight of a compound is the mass of one mole of that substance. It is a cornerstone of chemical synthesis, dictating stoichiometric calculations and reaction yields. In the realm of drug development, molecular weight is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, and excretion (ADME), directly impacting a drug's bioavailability and therapeutic efficacy.[4][5]
A key principle in oral drug design is Lipinski's Rule of Five , which provides a set of guidelines to assess the druglikeness of a chemical compound. One of the central tenets of this rule is a molecular weight of less than 500 Daltons.[6][7][8] Compounds that adhere to this and other criteria are more likely to be orally bioavailable. This compound, with a molecular weight of 186.59 g/mol , falls well within this guideline, making it an attractive starting point for the design of orally administered drugs.
Experimental Determination of Molecular Weight
While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a critical quality control step. This section details two common and authoritative methods for the determination of the molecular weight of this compound.
Mass Spectrometry: A High-Precision Approach
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small organic molecule like this compound, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that allows the molecule to be ionized with minimal fragmentation.[9][10][11]
Caption: Workflow for molecular weight determination by ESI-MS.
-
Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound. Dissolve it in a high-purity solvent such as methanol or acetonitrile to a final concentration of approximately 10-100 µg/mL. The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.
-
Sample Infusion: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For this compound (MW 186.59), a scan range of m/z 50-500 would be suitable.
-
Data Analysis: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to 187.59. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of 185.59. The high-resolution mass spectrometer can provide a mass measurement with high accuracy, confirming the elemental composition.
Acid-Base Titration: A Classic and Reliable Method
As a carboxylic acid, the equivalent weight (which for a monoprotic acid is equal to the molecular weight) of this compound can be determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[12][13][14]
Caption: Workflow for molecular weight determination by acid-base titration.
-
Preparation of Standardized NaOH Solution (~0.1 M):
-
Prepare a ~0.1 M NaOH solution by dissolving approximately 4.0 g of NaOH in 1 L of deionized water.
-
Standardize this solution by titrating it against a known mass of a primary standard, such as potassium hydrogen phthalate (KHP).
-
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.2-0.3 g of this compound into a clean Erlenmeyer flask.
-
Dissolve the acid in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved acid solution.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Slowly add the NaOH solution to the acid solution while stirring continuously.
-
The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of the NaOH solution.
-
-
Calculation:
-
The molecular weight (MW) is calculated using the following formula: MW = (mass of acid (g) / (Molarity of NaOH (mol/L) * Volume of NaOH (L)))
-
The Significance of Molecular Weight in Drug Development
The molecular weight of a compound like this compound and its derivatives is a critical parameter that influences their entire lifecycle as potential drug candidates.
-
Absorption and Permeability: As dictated by Lipinski's Rule of Five, a lower molecular weight generally correlates with better passive diffusion across biological membranes, a key step in the absorption of orally administered drugs.[6][7][8]
-
Distribution: The size of a molecule affects its ability to distribute into various tissues and compartments within the body. Smaller molecules often have a larger volume of distribution.[15][16]
-
Metabolism and Excretion: Molecular weight can influence the metabolic pathways and the rate of excretion of a drug. Generally, smaller molecules are more readily cleared by the kidneys.[5]
-
Binding to Target Receptors: The size and shape of a molecule are fundamental to its ability to bind to its biological target with high affinity and specificity. While a certain size is necessary for effective binding, excessive molecular weight can lead to non-specific interactions and potential toxicity.
-
Formulation and Drug Delivery: The physicochemical properties, including molecular weight, impact the choice of formulation and delivery system for a drug.[17]
References
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
AZoLifeSciences. What is Lipinski's Rule of 5?. [Link]
-
PubMed. Impact of physiochemical properties on pharmacokinetics of protein therapeutics. [Link]
-
Prezi. Physicochemical and Biopharmaceutical Properties of Drug Substances and Pharmacokinetics. [Link]
-
ResearchGate. Physicochemical Properties and Pharmacokinetics | Request PDF. [Link]
-
PharmaTutor. A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. [Link]
-
Science-explained. Significance of Physicochemical properties of drug. [Link]
-
Science Publishing Group. A Concise Review on the Significance of QSAR in Drug Design. [Link]
-
TMPL, UC Davis. Determining molecular weights of proteins by ESI. [Link]
-
University of Washington. Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). [Link]
-
Springer Nature Experiments. Impact of Molecular Descriptors on Computational Models. [Link]
-
Semantic Scholar. Application of molecular descriptors in modern computational drug design – An overview. [Link]
-
Swarthmore College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
-
PMC, NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
Oxford Academic. Molecular Weight Determination of Plasmid DNA Using Electrospray Ionization Mass Spectrometry. [Link]
-
Scribd. Equivalent Weight Determination Lab. [Link]
-
University of Puerto Rico at Mayagüez. Standard Operating Procedures. [Link]
-
Chemistry LibreTexts. 4: Determining the Equivalent Mass of an Unknown Acid by Titration (Experiment). [Link]
-
Truman State University. Determination of the Equivalent Weight and the Ka or Kb for a Weak Acid or Base. [Link]
Sources
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. TMPL - Education [uab.edu]
- 10. asdlib.org [asdlib.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.williams.edu [web.williams.edu]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. prezi.com [prezi.com]
- 16. researchgate.net [researchgate.net]
- 17. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]
3-Chloro-5-methoxybenzoic acid structural information
An In-Depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 82477-67-6), a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical development. The document elucidates the compound's core structural and physicochemical properties, supported by key identifiers and experimental data. A detailed, field-proven protocol for its synthesis via Grignard reaction is presented, emphasizing the causal relationships behind procedural steps. Furthermore, this guide explores the compound's significant applications as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling requirements are detailed to ensure self-validating and safe laboratory practices. This document is intended as an essential resource for researchers, chemists, and drug development professionals.
Core Structural and Physicochemical Profile
This compound is an aromatic carboxylic acid distinguished by a benzene ring substituted with a chloro group, a methoxy group, and a carboxylic acid group at positions 3, 5, and 1, respectively. This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.[1][2] The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group influences the aromatic ring's reactivity and the acidity of the carboxylic acid.
Chemical Structure and Identifiers
The foundational structure of the molecule is key to its function in synthetic chemistry.
Caption: Molecular Structure of this compound.
The compound is systematically identified by various chemical registry numbers and notations that ensure unambiguous recognition in global databases.
| Identifier | Value | Source(s) |
| CAS Number | 82477-67-6 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3] |
| InChI Key | RRVHCVOVXPMKGF-UHFFFAOYSA-N | [2][3][4] |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)Cl | [2][3] |
| PubChem CID | 12909341 | [1][2] |
Physicochemical Properties
The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage protocols. The compound is a solid at room temperature and exhibits moderate solubility in water.[2]
| Property | Value | Source(s) |
| Appearance | White to tan or brown solid/powder | [1][2][3] |
| Melting Point | 171 - 177 °C | [1][3][4] |
| pKa (Predicted) | 3.71 ± 0.10 | [2] |
| Storage Temperature | 2 - 8 °C | [1][2][4] |
| Solubility | Moderate solubility in water | [2] |
Synthesis Protocol: Grignard Reaction of 3,5-Dichloroanisole
The synthesis of this compound is reliably achieved through the carboxylation of a Grignard reagent formed from 3,5-dichloroanisole.[5] This method is effective because it allows for the selective formation of a carbon-carbon bond at one of the chloro-substituted positions.
Synthesis Workflow
The overall transformation involves the formation of an organomagnesium intermediate, which then acts as a nucleophile to attack carbon dioxide.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol requires anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
Materials:
-
3,5-Dichloroanisole
-
Magnesium (Mg) turnings
-
Dry Tetrahydrofuran (THF)
-
Dibromoethane
-
Dry Ice (solid Carbon Dioxide)
-
2 M Hydrochloric acid (HCl)
-
Ether
-
Nitrogen gas supply
Procedure:
-
Initiation of Grignard Reagent: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve 3,5-dichloroanisole (146 mmol) in dry tetrahydrofuran (100 mL).[5]
-
Activation: Add pre-treated magnesium shavings (200 mmol) and a catalytic amount of dibromoethane (10 mmol) to initiate the reaction.[5] The dibromoethane cleans the magnesium surface, facilitating the reaction.
-
Formation: Reflux the reaction mixture for 2 hours. The disappearance of magnesium indicates the formation of the Grignard reagent.[5]
-
Carboxylation: Cool the reaction mixture and slowly add crushed dry ice (solid CO₂) in batches.[5] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. An excess of dry ice is used to drive the reaction to completion.
-
Quenching and Workup: Once all the dry ice has sublimated and reacted, carefully pour the reaction mixture into a beaker containing ice and 2 M hydrochloric acid (400 mL).[5] This step protonates the carboxylate salt formed and neutralizes any remaining Grignard reagent.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ether (300 mL).[5] The organic layer is then washed, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization to achieve high purity (typically >97%).[3][4]
Key Applications in Research and Development
This compound is not an end-product itself but rather a crucial starting material. Its trifunctional nature provides a versatile scaffold for building molecular complexity.[1]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The chloro and methoxy groups can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[6]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[1] Its structural motifs are incorporated into larger molecules designed to interact with specific biological targets in weeds or pests.
-
Biochemical Research: In a laboratory setting, this chemical is used in studies involving enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[1] For example, a related compound, 3-Chloro-5-hydroxybenzoic acid, is a known selective agonist of the lactate receptor GPR81, highlighting the utility of this chemical class in probing biological systems.[7]
-
Material Science: Researchers are exploring its potential in creating advanced polymers and coatings, where its incorporation can enhance durability and resistance to degradation.[1]
Safety, Handling, and Toxicological Profile
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Classification
The compound is classified as acutely toxic and an irritant.[1][4]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4][8][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][8][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[4][9][10] Use a dust mask or respirator approved under standards like NIOSH (US) or CEN (EU).[4][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][9]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]
-
-
Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[1][4][8] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound stands as a compound of significant utility in synthetic chemistry. Its well-defined structure and predictable reactivity make it an indispensable building block for creating novel molecules with valuable applications in medicine, agriculture, and material science. The synthetic protocols for its preparation are robust and scalable. However, its toxic and irritant properties necessitate rigorous safety measures during handling and use. This guide provides the foundational knowledge required for professionals to effectively and safely utilize this versatile chemical intermediate in their research and development endeavors.
References
-
Chemsrc. (n.d.). This compound | CAS#:82477-67-6. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. H31960.06 [thermofisher.com]
- 4. This compound 97 82477-67-6 [sigmaaldrich.com]
- 5. 3-CHLORO-5-METHOXY-BENZOIC ACID CAS#: 82477-67-6 [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gustavus.edu [gustavus.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
solubility of 3-Chloro-5-methoxybenzoic acid in organic solvents
An In-depth Technical Guide Topic: Solubility of 3-Chloro-5-methoxybenzoic Acid in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] A deep understanding of its solubility is critical for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This document synthesizes the theoretical principles governing solubility with a practical, field-proven experimental workflow. We will explore the physicochemical properties of the molecule, the causal factors behind its interaction with various organic solvents, and a detailed, self-validating protocol for quantitative solubility determination. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and accurately handle this compound in a laboratory setting.
Physicochemical Profile of this compound
A molecule's structure dictates its function and properties, including its solubility. This compound (CAS No: 82477-67-6) is a substituted aromatic carboxylic acid. Its solubility behavior is a direct consequence of the interplay between its nonpolar benzene ring and its polar functional groups: a carboxylic acid, a chloro group, and a methoxy group.
The predicted LogP value of 3.26 indicates a significant lipophilic character, suggesting a general preference for organic solvents over water.[2] The carboxylic acid moiety, with a predicted pKa of 3.71, is a weak acid and a key site for hydrogen bonding as both a donor and acceptor.[3] This duality is central to its solubility in a wide range of solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 82477-67-6 | [2] |
| Molecular Formula | C₈H₇ClO₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White to pale cream powder | [3][4] |
| Melting Point | 172-176 °C | [2] |
| pKa (Predicted) | 3.71 ± 0.10 | [3] |
| LogP (Predicted) | 3.26 | [2] |
| Topological Polar Surface Area | 46.53 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 |[3] |
The Theoretical Basis for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means a solute's solubility is maximized in a solvent with similar polarity and intermolecular force characteristics.
-
Polarity and Structure: The this compound molecule is amphipathic. The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces. Conversely, the carboxylic acid group is highly polar and capable of strong dipole-dipole interactions and hydrogen bonding.[7] The methoxy and chloro groups contribute moderate polarity.
-
Hydrogen Bonding: The ability of the carboxylic acid group to both donate a proton and accept a hydrogen bond via its carbonyl oxygen is the dominant factor for its solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).
-
Solvent Classification: To rationally approach solubility screening, solvents are categorized based on their polarity and hydrogen bonding capability. Understanding where a solvent falls in this spectrum allows for predictable experimental design.
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | H-Bonding |
|---|---|---|---|---|
| Heptane | Nonpolar | 0.1 | 1.9 | None |
| Toluene | Nonpolar | 2.4 | 2.4 | None |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |
| Ethanol | Polar Protic | 4.3 | 24.5 | Donor & Acceptor |
| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |
| DMSO | Polar Aprotic | 7.2 | 46.7 | Acceptor |
A Systematic Workflow for Quantitative Solubility Determination
A robust and reproducible method is essential for generating trustworthy solubility data. The isothermal shake-flask method is a gold-standard technique that, when executed properly, ensures the solution has reached equilibrium, providing a true measure of solubility.[8] The following workflow is designed to be a self-validating system.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes the quantitative measurement of solubility at a defined temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (≥97% purity)[4]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or screw-cap flasks
-
Analytical balance (±0.1 mg)
-
Calibrated pipettes or volumetric flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
-
Apparatus for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)
Step-by-Step Procedure:
-
Preparation: To a series of vials, add a precise volume (e.g., 5.0 mL) of each selected solvent.
-
Adding Solute: Add an excess amount of this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is to add 2-3 times the estimated amount.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to 25°C. Agitate the vials vigorously for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium, especially for viscous solvents or compounds that dissolve slowly. Causality Check: This extended agitation period is the most critical step for trustworthiness. Without sufficient time to reach equilibrium, solubility values will be underestimated.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed in the same temperature-controlled environment for 2-4 hours. This allows the excess solid to sediment, preventing filter clogging.
-
Sampling: Carefully withdraw a sample (e.g., 1.0 mL) from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into an appropriate vial for chromatographic/spectroscopic analysis. Causality Check: Filtration is non-negotiable. It removes microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Quantification (Gravimetric Method Example):
-
Accurately weigh the vial containing the filtered solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.
-
Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved solute.
-
-
Calculation:
-
Calculate the mass of the solute (Final vial mass - Initial vial mass).
-
Calculate the mass of the solvent (Total solution mass - Solute mass). Use solvent density to convert this to volume if needed.
-
Express solubility as mg/mL or other appropriate units.
-
-
Validation: Repeat the entire experiment at least three times for each solvent to ensure reproducibility and report the mean and standard deviation.
Expected Results and Practical Applications
Based on the theoretical principles, a clear trend in solubility is expected.
Table 3: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Expected Solubility Class | Rationale |
|---|---|---|
| Heptane | Very Low | Nonpolar solvent cannot effectively solvate the polar carboxylic acid group. |
| Toluene | Low to Moderate | Aromatic-aromatic (π-stacking) interactions may provide some solubility. |
| Dichloromethane | Moderate | Moderate polarity can interact with the solute's polar groups. |
| Ethyl Acetate | High | Strong H-bond acceptor, effectively solvates the carboxylic acid group. |
| Acetone | High | Strong H-bond acceptor, effectively solvates the carboxylic acid group. |
| Ethanol/Methanol | Very High | Polar protic solvents act as both H-bond donors and acceptors, strongly solvating the solute. |
| DMSO | Very High | Highly polar aprotic solvent and excellent H-bond acceptor. |
Application in Research and Development:
-
Reaction Solvent Selection: For reactions involving this molecule, solvents like ethyl acetate or acetone would likely be excellent choices to ensure all reactants remain in solution.
-
Purification by Crystallization: A suitable solvent system for crystallization would involve a solvent where the compound is highly soluble when hot but sparingly soluble when cold. For instance, a toluene/heptane mixture could be ideal, where toluene solubilizes the compound and heptane acts as an anti-solvent to induce precipitation upon cooling.
-
Formulation Development: For creating liquid formulations, polar solvents like ethanol or propylene glycol (a common pharmaceutical excipient) would be predicted to be effective.
Safety and Handling
This compound is classified as an irritant and is toxic if swallowed.
-
Hazards: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[11]
-
Precautions: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid creating dust.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Conclusion
The solubility of this compound is governed by a predictable interplay of its structural features and the properties of the chosen solvent. Its amphipathic nature, combining a nonpolar aromatic ring with a highly functional polar carboxylic acid group, results in high solubility in polar aprotic and polar protic organic solvents. By employing a systematic and rigorous experimental method, such as the isothermal shake-flask technique, researchers can generate reliable and accurate data. This information is not merely academic; it is foundational for the successful application of this versatile chemical intermediate in process chemistry, purification, and pharmaceutical formulation.
References
- Chemsrc. (n.d.). This compound | CAS#:82477-67-6.
- Guidechem. (n.d.). 3-CHLORO-5-METHOXY-BENZOIC ACID 82477-67-6 wiki.
- Sigma-Aldrich. (n.d.). This compound 97 82477-67-6.
- Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Calgary. (2023). Solubility of Organic Compounds.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Solubility of Things. (n.d.). Benzoic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2025). Chapter 17.2: Factors That Affect Solubility.
- MilliporeSigma. (2023). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4.
- BYJU'S. (n.d.). Properties of Benzoic Acid.
- PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid.
- ResearchGate. (2025). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 3-CHLORO-5-METHOXY-BENZOIC ACID CAS#: 82477-67-6.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 3. guidechem.com [guidechem.com]
- 4. H31960.06 [thermofisher.com]
- 5. chem.ws [chem.ws]
- 6. saltise.ca [saltise.ca]
- 7. Page loading... [guidechem.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Melting Point of 3-Chloro-5-methoxybenzoic Acid
This guide provides an in-depth analysis of the melting point of 3-chloro-5-methoxybenzoic acid (CAS No. 82477-67-6), a critical parameter for its identification, purity assessment, and application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound.
Introduction: The Significance of a Melting Point
In the realm of organic chemistry, the melting point is a fundamental thermodynamic property that signifies the temperature at which a solid substance transitions into its liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; a broad melting range typically suggests the presence of impurities.[1][2] For a versatile intermediate like this compound, which finds applications in the synthesis of pharmaceuticals and agrochemicals, a well-defined melting point is a critical quality control parameter.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 82477-67-6 | [4][5][6][7][8] |
| Molecular Formula | C₈H₇ClO₃ | [4][5][6][7][8] |
| Molecular Weight | 186.59 g/mol | [4][5][7] |
| Appearance | White to pale cream or tan to brown solid/powder | [4][5][6][7][8] |
| Melting Point | 171-177 °C | [4][5][6][7][8] |
The reported melting point of this compound from various commercial suppliers consistently falls within the range of 171-177 °C. This narrow range suggests that the compound is a stable, crystalline solid at room temperature.
Theoretical Considerations: Substituent Effects on Melting Point
The melting point of an organic compound is influenced by the strength of its crystal lattice, which in turn depends on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of this compound, with its chloro and methoxy substituents on the benzoic acid backbone, plays a significant role in determining its melting point.
Compared to benzoic acid (melting point: 122.4 °C), the significantly higher melting point of this compound can be attributed to the following factors:
-
Increased Molecular Weight: The addition of a chlorine atom and a methoxy group increases the molecular weight, which generally leads to a higher melting point due to stronger van der Waals forces.[2]
-
Dipole-Dipole Interactions: The electronegative chlorine atom and the oxygen of the methoxy group introduce additional dipole moments into the molecule, leading to stronger dipole-dipole interactions in the crystal lattice.
-
Crystal Packing: The specific arrangement of the molecules in the crystal lattice, influenced by the substituents, can lead to more efficient packing and stronger intermolecular forces.
The interplay of these substituent effects results in a more stable crystal lattice for this compound, requiring more energy to disrupt, and thus a higher melting point.
Experimental Determination of Melting Point: A Validated Protocol
The accurate determination of the melting point of this compound is crucial for its quality control. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," which provides a standardized and authoritative method.[4][5][7][9]
Apparatus
A digital melting point apparatus, such as a Mel-Temp or similar device, is recommended for precise temperature control and observation. The apparatus should be calibrated using certified melting point reference standards.
Sample Preparation
-
Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently crush any large crystals.
-
Introduce the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.
-
Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface to achieve a packed column of 2-4 mm in height.
Measurement Procedure
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to obtain a preliminary, approximate melting range.
-
Accurate Determination:
-
Set the starting temperature of the apparatus to at least 20 °C below the expected melting point.
-
Insert the capillary tube containing the sample into the heating block.
-
Heat at a slow, controlled rate of approximately 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
The following diagram illustrates the workflow for the experimental determination of the melting point.
Caption: Workflow for the determination of the melting point of this compound.
Factors Influencing the Melting Point of this compound
Several factors can influence the observed melting point of this compound, leading to deviations from the expected range.
Impurities
The presence of impurities is the most common cause of a depressed and broadened melting point range.[1][2] Potential impurities in this compound could arise from its synthesis, which may involve the chlorination and methoxylation of a benzoic acid precursor. Unreacted starting materials or by-products of these reactions can act as impurities.
The following diagram illustrates the logical relationship between impurities and the observed melting point.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. uspbpep.com [uspbpep.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. thinksrs.com [thinksrs.com]
- 8. 3-Chlor-5-Methoxybenzoesäure, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 9. â©741⪠Melting Range or Temperature [doi.usp.org]
An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methoxybenzoic acid, with a molecular formula of C₈H₇ClO₃ and CAS number 82477-67-6, is a vital chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both chloro and methoxy functional groups, makes it a valuable building block in the development of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the safety data for this compound, offering in-depth insights and field-proven protocols to ensure its safe handling in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The signal word for this substance is "Danger" .
Toxicological Profile
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established laboratory safety standards and the specific hazards of this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Skin Protection: A lab coat and full-length pants should be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before each use.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and combustible materials.[3]
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spread of the spill. For solid spills, avoid generating dust.
-
Cleanup: Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Tan to brown solid powder[1] |
| Melting Point | 173 - 175 °C[1] |
| Storage Temperature | 2-8°C |
Stability and Reactivity
This compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong bases, and combustible materials.[3]
Hazardous Decomposition Products
Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
Experimental Protocols
Standard Operating Procedure for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE.
-
Weighing: Use a tared, sealed container to weigh the desired amount of the compound.
-
Dispensing: If transferring to another container, do so slowly and carefully to avoid creating dust.
-
Cleanup: Clean all equipment and the work surface thoroughly after use.
Visualization of Safety Protocols
GHS Hazard Classification
Caption: GHS Hazard classification for this compound.
Emergency Response Workflow
Caption: General workflow for responding to an exposure event.
References
-
[No Author]. (2010, March 26). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]
-
[No Author]. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. PubChem. Retrieved January 12, 2026, from [Link]
-
[No Author]. (2025, September 15). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]
-
[No Author]. (2025, August 26). This compound. Chemsrc. Retrieved January 12, 2026, from [Link]
-
[No Author]. (2025, August 26). This compound. Chemsrc. Retrieved January 12, 2026, from [Link]
Sources
commercial suppliers of 3-Chloro-5-methoxybenzoic acid
An In-depth Technical Guide to the Commercial Sourcing and Application of 3-Chloro-5-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This compound (CAS No. 82477-67-6) is a pivotal chemical intermediate, a versatile building block whose unique substitution pattern is leveraged in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1] Its proper sourcing and validation are non-negotiable first steps in any research endeavor.
This guide provides a technical overview of this compound, offering field-proven insights into supplier evaluation, in-house quality control, and key synthetic applications. It is designed to empower the bench scientist with the rationale behind procedural choices, ensuring a foundation of trustworthiness and scientific integrity from procurement to final product.
Physicochemical Profile and Significance
This compound is an aromatic carboxylic acid. The presence of a chloro group, a methoxy group, and a carboxylic acid function on the benzene ring provides three distinct points for chemical modification, making it a valuable precursor in multi-step syntheses.
Key Properties:
-
Molecular Formula: C₈H₇ClO₃[1]
-
Molecular Weight: 186.59 g/mol [1]
-
Appearance: Typically a tan, white, or pale cream solid powder.[1][2]
-
Melting Point: Ranges from 171°C to 177°C, a key indicator of purity.[1][2]
-
Solubility: Information on solubility is not consistently provided by all suppliers, necessitating empirical determination for specific solvent systems.
Its utility is most pronounced in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of targeted herbicides and pesticides.[1] Researchers also utilize this compound in biochemical studies involving enzyme inhibition and receptor binding.[1]
Evaluating Commercial Suppliers: A Comparative Analysis
The selection of a commercial supplier is a critical decision that impacts experimental outcomes. Purity, consistency between lots, and the quality of documentation are paramount. Below is a comparative analysis of prominent suppliers catering to the research and pharmaceutical markets.
| Supplier | Product Name | CAS Number | Stated Purity | Typical Form | Key Identifiers |
| Sigma-Aldrich (Merck) | This compound | 82477-67-6 | 97% | Powder | MDL: MFCD01317994 |
| Thermo Scientific Chemicals | This compound | 82477-67-6 | 98% | Powder | AC160300050[3] |
| Chem-Impex International | 3-Chloro-5-methoxy-benzoic acid | 82477-67-6 | ≥ 99% (Titration, GC) | Tan to Brown solid | 07399 |
Expert Insight: While a higher stated purity is often desirable, the method of analysis is equally important. A purity of "≥99%" determined by titration and Gas Chromatography (GC), as offered by Chem-Impex, provides a high degree of confidence.[1] For many applications, a 97% or 98% pure compound from a reputable supplier like Sigma-Aldrich or Thermo Scientific is sufficient, but the researcher must be aware of the potential for minor impurities that could influence sensitive catalytic reactions or biological assays. Always request a lot-specific Certificate of Analysis (CoA) before purchase to review the exact purity and analytical methods used.
In-House Quality Control: A Self-Validating Workflow
Trustworthiness in research begins with self-validation. Upon receiving any new chemical, it is imperative to verify its identity and purity, even when sourced from a reputable supplier. This internal check protects against mislabeled bottles, degradation during transit, or lot-to-lot variability.
Protocol: Initial QC of this compound
-
Physical Inspection: Visually inspect the material. It should be a free-flowing solid, consistent with the supplier's description (e.g., white to tan powder).[1][2] Note any discoloration or clumps, which could indicate moisture or degradation.
-
Melting Point Determination:
-
Rationale: The melting point is a rapid and effective indicator of purity. Impurities typically depress and broaden the melting range.
-
Procedure: Place a small amount of the dry powder in a capillary tube. Use a calibrated melting point apparatus to determine the range from the first sign of melting to the complete liquefaction of the material. Compare the observed range to the literature value (171-177 °C).[1][2] A sharp range within these values suggests high purity.
-
-
Spectroscopic Confirmation (¹H NMR):
-
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a structural fingerprint of the molecule, confirming its identity and revealing the presence of proton-containing impurities.
-
Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a ¹H NMR spectrum. The expected aromatic protons should appear as distinct multiplets in the aromatic region (~7-8 ppm), and the methoxy protons as a singlet around 3.8 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm). Integrate the peaks to confirm the correct proton ratios.
-
-
Purity Assessment (HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a sensitive technique for quantifying the purity of the compound and detecting non-volatile impurities.
-
Procedure: Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid). Prepare a dilute solution of the compound and inject it. The resulting chromatogram should show a major peak corresponding to the product. Purity can be calculated based on the area percentage of this peak relative to all other peaks.
-
QC Workflow Diagram
Caption: Internal Quality Control workflow for incoming reagents.
Application in Synthetic Chemistry: An Exemplary Protocol
This compound is a common starting point for constructing more complex molecules. A frequent transformation is the conversion of the carboxylic acid to an amide, a functional group prevalent in many active pharmaceutical ingredients (APIs).
Protocol: Synthesis of N-benzyl-3-chloro-5-methoxybenzamide
This protocol demonstrates a standard peptide coupling reaction, a cornerstone of medicinal chemistry.
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Solvent Addition:
-
Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Rationale: Anhydrous solvents are critical as water can hydrolyze the activated intermediate and coupling reagents. DCM is a good choice for its volatility, simplifying workup.
-
-
Activation of Carboxylic Acid:
-
Add HBTU (1.1 eq) and Hünig's base (DIPEA, 2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Rationale: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction.
-
-
Amine Addition:
-
Slowly add benzylamine (1.05 eq) to the reaction mixture.
-
Rationale: The nucleophilic amine attacks the activated carbonyl carbon, displacing the activated HBTU group to form the stable amide bond. A slight excess of the amine ensures the complete consumption of the limiting activated acid.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
-
Workup and Purification:
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acidic wash removes excess base (DIPEA) and unreacted amine. The basic wash removes any remaining unreacted carboxylic acid. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Hypothetical Role in Drug Discovery
Molecules derived from this compound could potentially interact with various biological targets. For instance, an inhibitor of a kinase pathway, crucial in some cancers, might be synthesized from this precursor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this compound.
-
Hazards: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation and is considered toxic if swallowed.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.
-
Handling: Avoid creating dust.[5] Use only in a well-ventilated area, preferably a chemical fume hood.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Recommended storage temperature is between 2-8°C.[1]
By adhering to these rigorous standards of sourcing, validation, and safe handling, researchers can ensure that this compound serves as a reliable and effective component in the journey of scientific discovery.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Guide to the Selective Synthesis of 3-Chloro-5-methoxybenzoic Acid from 3,5-Dichloroanisole
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-chloro-5-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The described methodology focuses on a selective Grignard reaction starting from the readily available 3,5-dichloroanisole. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and potential challenges. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its substituted benzoic acid structure allows for further functionalization, making it a versatile component in the development of new therapeutic agents and crop protection chemicals. The strategic placement of the chloro and methoxy groups on the aromatic ring influences the molecule's electronic properties and binding interactions with biological targets.
The synthesis of this compound from 3,5-dichloroanisole presents an interesting chemical challenge: the selective functionalization of one of two identical reactive sites. This guide will detail a robust method to achieve this selectivity through a carefully controlled Grignard reaction followed by carboxylation.
Retrosynthetic Analysis and Synthetic Strategy
Our synthetic approach begins with the target molecule, this compound, and works backward to identify a suitable starting material. The carboxylic acid group can be readily formed through the carbonation of a Grignard reagent.[2][3][4] This leads us to the key intermediate, a Grignard reagent derived from 3,5-dichloroanisole. The primary challenge in this synthesis is the selective formation of the mono-Grignard reagent, as the two chlorine atoms are electronically and sterically equivalent.
The chosen synthetic pathway is a two-step process:
-
Selective Mono-Grignard Formation: 3,5-dichloroanisole is reacted with magnesium metal to form 3-chloro-5-methoxyphenylmagnesium chloride.
-
Carbonation: The resulting Grignard reagent is then reacted with carbon dioxide (dry ice) to yield the magnesium salt of the carboxylic acid, which is subsequently protonated to give the final product.
The selectivity of the first step is crucial and can be influenced by factors such as the stoichiometry of the reagents, reaction temperature, and the nature of the solvent.
Reaction Mechanism and Key Principles
The core of this synthesis lies in the formation and subsequent reaction of a Grignard reagent. A Grignard reagent is an organomagnesium compound with the general formula R-Mg-X, where R is an organic group and X is a halogen.[2][5][6]
Grignard Reagent Formation
The formation of the Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[7] This reaction must be carried out under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2][8] The reaction is typically performed in an etheral solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[5][9]
The mechanism of Grignard reagent formation is complex and is thought to involve radical intermediates. For the purposes of this guide, the overall transformation is the key focus.
Carbonation of Grignard Reagents
Grignard reagents are strong nucleophiles and will readily attack the electrophilic carbon of carbon dioxide.[3][4][10] This reaction, known as carbonation, results in the formation of a magnesium carboxylate salt. Subsequent acidification with a dilute acid protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 3,5-dichloroanisole.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,5-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 17.7 g (0.1 mol) | Starting material[11][12] |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Use fresh, dry turnings. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Initiator |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Dry over sodium/benzophenone. |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | ~100 g | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing dry ice | |
| 3 M Hydrochloric Acid | HCl | 36.46 | As needed | For workup |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Detailed Procedure
Step 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Ensure all glassware is flame-dried or oven-dried before use to remove any traces of water.
-
Inert Atmosphere: Place the magnesium turnings and a small crystal of iodine in the flask. Flush the entire apparatus with a slow stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Add approximately 20 mL of anhydrous THF to the flask to cover the magnesium.
-
Addition of Starting Material: Dissolve the 3,5-dichloroanisole in 80 mL of anhydrous THF in the dropping funnel. Add a small portion (about 10 mL) of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction should begin shortly, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the reaction is exothermic and may proceed without further heating.
-
Controlled Addition: Once the reaction is self-sustaining, add the remaining 3,5-dichloroanisole solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial for selectivity and to prevent the formation of the di-Grignard reagent. The addition should take approximately 1-2 hours.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of the Grignard reagent will be dark and cloudy.
Step 2: Carbonation
-
Preparation of Dry Ice: In a separate beaker, crush approximately 100 g of dry ice into a fine powder. Wash the powdered dry ice with a small amount of diethyl ether to remove any condensed water.
-
Reaction: Cool the Grignard reagent solution to room temperature. Slowly and carefully pour the Grignard solution onto the powdered dry ice with vigorous stirring. A thick slurry will form.
-
Evaporation of Excess CO₂: Allow the mixture to stand until the excess dry ice has sublimated.
Step 3: Workup and Purification
-
Acidification: Slowly add 3 M hydrochloric acid to the reaction mixture with stirring until the solution becomes acidic (test with pH paper) and all the solids have dissolved. This will form two layers: an aqueous layer and an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid. Then, wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (171-177 °C).[13]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carboxylic acid carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Troubleshooting and Safety Considerations
-
Failure to Initiate Grignard Reaction: This is a common issue and is usually due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is scrupulously dry. Activating the magnesium with a small crystal of iodine is often effective. If the reaction still doesn't start, a small amount of pre-formed Grignard reagent can be added as an initiator.
-
Formation of Wurtz Coupling Byproduct: The formation of biphenyl derivatives through Wurtz coupling can be minimized by slow, controlled addition of the aryl halide to the magnesium suspension.[14]
-
Safety: Grignard reagents are highly reactive and flammable.[2] All operations should be carried out in a well-ventilated fume hood under an inert atmosphere. Diethyl ether and THF are highly flammable. Avoid open flames and sparks. Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound from 3,5-dichloroanisole via a selective Grignard reaction is a reliable and effective method for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the stoichiometry and the rate of addition of the starting material, high selectivity for the mono-Grignard reagent can be achieved. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis and further application of this compound in their research and development endeavors.
References
- A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide - Benchchem. (URL: )
-
Grignard reagents - Chemguide. (URL: [Link])
- Organometallic compounds- Grignard reagent - Online Chemistry notes. (2023-03-02). (URL: )
-
Grignard reagent - Wikipedia. (URL: [Link])
-
Grignard reagent | Organic Synthesis, Organometallic Compounds, Reactions - Britannica. (URL: [Link])
-
What is the carbonation of Grignard Reagent? - Quora. (2018-05-13). (URL: [Link])
-
The Grignard Reagents | Organometallics - ACS Publications. (URL: [Link])
-
Ch19: RMgX + CO2 -> RCO2H - University of Calgary. (URL: [Link])
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011-10-14). (URL: [Link])
- Organomagnesium compounds (Grignard reagent-RMgX) - Bethune College. (URL: )
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (URL: )
-
Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes - ResearchGate. (2025-08-06). (URL: [Link])
- Grignard Reaction. (URL: )
-
3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem. (URL: [Link])
-
3-Chloro-5-methoxy-benzoic acid - Chem-Impex. (URL: [Link])
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
- Application Notes and Protocols for Grignard Reactions Involving 3,5-Dichlorotoluene Precursors - Benchchem. (URL: )
- CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google P
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015-11-11). (URL: [Link])
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | P
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
- CN104151157A - Preparation method of methoxybenzoic acid - Google P
-
Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2 - ResearchGate. (2025-08-07). (URL: [Link])
- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba)
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (URL: [Link])
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (URL: [Link])
-
Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2016-01-01). (URL: [Link])
-
This compound | CAS#:82477-67-6 | Chemsrc. (2025-08-26). (URL: [Link])
-
Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (2016-01-01). (URL: [Link])
- US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Grignard reagent | Organic Synthesis, Organometallic Compounds, Reactions | Britannica [britannica.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Organometallic compounds- Grignard reagent [chemicalnote.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 11. 3,5-Dichloroanisole CAS#: 33719-74-3 [m.chemicalbook.com]
- 12. 3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. researchgate.net [researchgate.net]
The Alchemical Core of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, the journey from a promising molecule to a life-saving therapeutic is a symphony of precise chemical transformations. At the heart of this intricate process lie the unsung heroes of pharmaceutical synthesis: the key intermediates. These molecules are not merely stepping stones but the very architects of the final Active Pharmaceutical Ingredient (API), dictating its purity, stereochemistry, and ultimately, its efficacy and safety.
This guide eschews a rigid, templated approach to offer an in-depth exploration of the strategic importance, design, synthesis, and control of key pharmaceutical intermediates. We will delve into the causality behind synthetic choices, grounded in field-proven insights and authoritative references, to provide a self-validating framework for understanding and navigating this critical aspect of drug development.
The Strategic Imperative of Key Intermediates
A pharmaceutical intermediate is a chemical compound produced during the synthesis of an API.[1] Unlike raw materials, intermediates are themselves the products of chemical reactions and serve as the direct precursors to the final drug substance.[2][3] Their quality and characteristics have a profound and direct impact on the final API.[4][5]
The strategic selection and synthesis of key intermediates are paramount for several reasons:
-
Purity and Impurity Profile: The purity of an intermediate directly influences the purity of the final API.[4] Impurities introduced or formed during the synthesis of an intermediate can carry through to the final product, potentially affecting its safety and efficacy.[4]
-
Stereochemistry and Chirality: A vast number of modern drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[6][7] Often, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even harmful.[6] The synthesis of chiral intermediates with high enantiomeric purity is therefore a cornerstone of modern pharmaceutical development.[7][8]
-
Process Efficiency and Economics: A well-designed synthetic route with robust and high-yielding steps for key intermediates can significantly reduce the overall cost and environmental impact of drug manufacturing.[8]
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of starting materials and intermediates, as outlined in guidelines like ICH Q7 and Q11.[9][10][11][12]
The following diagram illustrates the pivotal position of key intermediates in the pharmaceutical synthesis workflow.
Caption: The central role of key intermediates in the pharmaceutical manufacturing process.
The Art and Science of Intermediate Design and Synthesis
The design of a synthetic route to a target API is a complex process that involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available precursors. The choice of key intermediates is a critical decision point in this process, balancing factors such as chemical feasibility, cost, and the ability to control critical quality attributes.
The Primacy of Chirality: Crafting Stereochemically Pure Intermediates
As previously mentioned, the chirality of a drug can have profound implications for its pharmacological activity.[6][7] Therefore, the synthesis of enantiomerically pure intermediates is a major focus in pharmaceutical chemistry. Several strategies are employed to achieve this:
-
Asymmetric Catalysis: This powerful technique utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other.[6] This approach is highly efficient and is widely used in industrial-scale synthesis.[6]
-
Biocatalysis: Harnessing the exquisite stereoselectivity of enzymes, biocatalysis offers an environmentally friendly and highly specific method for producing chiral intermediates.[6] Enzymes can catalyze reactions with exceptional enantioselectivity under mild conditions.[6]
-
Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.[6] While effective, it is inherently less efficient than asymmetric methods as it discards at least half of the material.[6]
The choice of method depends on a variety of factors, including the specific transformation required, the availability of suitable catalysts or enzymes, and the economic viability of the process.
The following diagram illustrates the different strategies for obtaining chiral intermediates.
Caption: Synthetic strategies for accessing enantiomerically pure chiral intermediates.
Case Studies: Key Intermediates of Blockbuster Drugs
To illustrate the principles discussed above, we will now examine the synthesis of key intermediates for three blockbuster drugs: Atorvastatin, Sitagliptin, and Sofosbuvir.
Atorvastatin: The Chiral Side Chain
Atorvastatin (Lipitor®) is a statin medication used to prevent cardiovascular disease. A key structural feature of Atorvastatin is its chiral side chain, which is crucial for its inhibitory activity against HMG-CoA reductase. A key intermediate in the synthesis of this side chain is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[13]
Synthesis Overview:
Several synthetic routes to this intermediate have been developed, often employing biocatalysis to establish the correct stereochemistry. One green-by-design approach involves a two-step, three-enzyme process.[8]
-
Biocatalytic Reduction: Ethyl-4-chloroacetoacetate is reduced using a ketoreductase (KRED) to afford (S)-ethyl-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess.[8]
-
Enzymatic Cyanation: A halohydrin dehalogenase (HHDH) is then used to replace the chloro group with a cyano group, forming the corresponding hydroxynitrile intermediate.[8]
Further chemical transformations then lead to the desired aminoethyl dioxane acetate intermediate.[14]
Comparative Data for Atorvastatin Intermediate Synthesis:
| Synthetic Route | Key Transformation | Reported Yield | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Reduction & Cyanation | KRED reduction & HHDH cyanation | 96% (for reduction step) | >99.5% | [8] |
| Asymmetric Hydrogenation | Ru-BINAP catalyzed hydrogenation | Not specified | High | |
| Henry Reaction | Nitromethane addition to a chiral aldehyde | 55% overall yield | High | [14] |
Sitagliptin: A Greener Approach to a Chiral Amine
Sitagliptin (Januvia®) is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. The key chiral intermediate is a β-amino acid derivative. An early synthesis involved a multi-step process with poor atom economy.[8] A second-generation, greener synthesis was developed that significantly improved the efficiency and environmental footprint of the process.[8]
Experimental Protocol: Enantioselective Hydrogenation for Sitagliptin Intermediate
This protocol is based on the highly efficient, green synthesis of Sitagliptin.[8][15]
-
Preparation of the Dehydrositagliptin Intermediate: The key dehydrositagliptin intermediate is prepared in a three-step, one-pot process from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[16][17]triazolo[4,3-a]pyrazine.[8]
-
Asymmetric Hydrogenation:
-
In a high-pressure hydrogenation reactor, dissolve the dehydrositagliptin intermediate in methanol.
-
Add the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol%).
-
Pressurize the reactor with hydrogen gas and stir the reaction mixture at the appropriate temperature until the reaction is complete.
-
-
Isolation: The resulting Sitagliptin is then isolated as its phosphate salt.[8]
This asymmetric hydrogenation step proceeds with high enantioselectivity, affording the desired (R)-enantiomer of Sitagliptin.[8]
Sofosbuvir: Diastereoselective Synthesis of a Nucleoside Analog
Sofosbuvir (Sovaldi®) is a direct-acting antiviral medication used to treat hepatitis C. It is a nucleotide analog, and its synthesis involves the stereocontrolled formation of a phosphoramidate prodrug. A key challenge is the diastereoselective synthesis of the protected nucleoside intermediate.
Experimental Protocol: Diastereoselective Synthesis of a Sofosbuvir Intermediate
The following is a generalized procedure based on published synthetic routes.[18][19]
-
Preparation of the Protected Ribose: A suitable starting material, such as a protected 2-deoxy-2-fluoro-2-methyl-D-ribonolactone, is synthesized.[20]
-
Glycosylation: The protected ribose derivative is coupled with a pyrimidine base (e.g., uracil) to form the nucleoside. This step is often carried out under carefully controlled conditions to achieve the desired β-anomer.
-
Phosphorylation: The 5'-hydroxyl group of the nucleoside is then reacted with a chiral phosphoramidating agent. The choice of protecting groups on the nucleoside and the reaction conditions are critical for achieving high diastereoselectivity in this step.[20]
-
Purification: The desired diastereomer is then purified, often by crystallization.
Ensuring Trustworthiness: A Self-Validating System of Analytical Control
The synthesis of a key intermediate is not complete until its identity, purity, and other critical quality attributes have been rigorously confirmed. A robust analytical control strategy is therefore an indispensable part of any pharmaceutical manufacturing process. This creates a self-validating system where the quality of the intermediate is continuously monitored and assured.
The Analytical Toolbox for Intermediate Characterization
A variety of analytical techniques are employed to characterize pharmaceutical intermediates:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling.[1][11][17][21][22][23][24][25] A validated HPLC method can accurately quantify the main component and detect trace-level impurities.[1][17][21][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation.[5][26][27][28][29][30][31][32][33][34] By analyzing the signals from atomic nuclei (typically ¹H and ¹³C), the precise connectivity and stereochemistry of an intermediate can be confirmed.[5][26][27][28][30][32][33][34]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to identify and characterize impurities, often in combination with HPLC (LC-MS).[4][16][15][21]
The following diagram illustrates the workflow for the analytical characterization of a key intermediate.
Caption: A typical analytical workflow for the characterization and release of a key intermediate.
Regulatory Framework and Process Optimization
The principles of Quality by Design (QbD) and Process Analytical Technology (PAT) are increasingly being applied to the synthesis of pharmaceutical intermediates to ensure a robust and well-understood manufacturing process.[3][13][22][35][36]
-
Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[3][13][22][35][36] For intermediates, this involves identifying Critical Quality Attributes (CQAs) and understanding how Critical Process Parameters (CPPs) affect them.[3][13][22][35][36]
-
Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5][18][37][38][39][40] For example, in-line spectroscopic techniques can be used to monitor the progress of a reaction in real-time, ensuring that it proceeds to completion and minimizing the formation of impurities.[5][18][37][38][39][40]
The ICH Q11 guideline provides a framework for the selection and justification of starting materials and intermediates, emphasizing the need for a thorough understanding of the manufacturing process and the potential for impurities to be carried through to the final API.[7][9][10][11][40]
Conclusion: The Unseen Foundation of Pharmaceutical Innovation
Key intermediates are far more than just waypoints on a synthetic map; they are the meticulously crafted foundations upon which the safety and efficacy of modern medicines are built. A deep understanding of their synthesis, characterization, and control is not just a matter of scientific curiosity but a fundamental requirement for any professional involved in the development and manufacturing of pharmaceuticals. By embracing the principles of scientific integrity, process understanding, and rigorous analytical control, we can continue to build a future of safer, more effective, and more accessible medicines for all.
References
- Yuasa, Y. (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor.
- FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Benchchem. (2025). Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes.
- Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formul
- Benchchem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Sitagliptin (S-isomer).
- rp-hplc method development and validation for the determination of sitagliptin in bulk and pharmaceutical dosage form. (n.d.).
- Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystalliz
- Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. (n.d.).
- Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. (n.d.).
- A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. (2025).
- Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.).
- Review of the Application of PAT in the Pharmaceutical Continuous Crystallization Process. (2025).
- The synthetic routes to atorvastatin intermediate. The KRED Route... (n.d.).
- An Efficient Method for the Large-Scale Synthesis of Atorvast
- 121 Development and Validation of an RP-HPLC Method for Analysis of Sitagliptin. (n.d.). IJTSRD.
- Huang, Y., & Liu, T. (n.d.). The synthesis of atorvastatin intermediates.
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PMC.
- PAT-Facilitated Pharmaceutical Crystallization Development through Mechanistic Understanding. (2020). Semantic Scholar.
- Applying simple PAT tools to crystallis
- Benchchem. (n.d.).
- Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. (2015).
- The Synthesis of Atorvastatin: A Look at the Key Intermedi
- Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. (n.d.). Scribd.
- Daicel Pharma Standards. (n.d.). Sofosbuvir Impurities Manufacturers & Suppliers.
- Synthesis of Sitagliptin. (n.d.).
- Li, S., Zhang, W., Zhang, W., Huang, A., Zhu, J., Wang, Y., & Zheng, Y. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 31(37), 6063–6083.
- ICH Q11 Questions & Answers – Selection & Justification of Starting M
- Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017).
- Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Valid
- Quality by Design Based Analytical Method Development and Validation of Sitagliptin Phosphate by RP-HPLC. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. (n.d.). Pharmaceutical Technology.
- Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replic
- FDA Issues New Guidance on Current Good Manufacturing Practices for Drugs. (2025).
- Li, S., Zhang, W., Zhang, W., Huang, A., Zhu, J., Wang, Y., & Zheng, Y. (2024).
- Sofosbuvir(1190307-88-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- FDA. (n.d.). Q11 Development and Manufacture of Drug Substances.
- EMA. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities).
- FDA. (2025). Current Good Manufacturing Practice (CGMP)
- 1 H NMR spectrum of base degradation product-A. (n.d.).
- MedKoo Biosciences. (n.d.). Sofosbuvir Synthetic Routes.
- In vitro investigation of the interaction between the hepatitis C virus drug sofosbuvir and human serum albumin through 1H NMR, molecular docking, and spectroscopic analyses. (n.d.). RSC Publishing.
- Drug Substance Facilities – Hidden and Critical Intermedi
- FDA. (n.d.). Current Good Manufacturing Practice - Guidance for Human Drug Compounding Outsourcing Facilities Under Section 503B of the FD&C Act.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. pharmtech.com [pharmtech.com]
- 11. fda.gov [fda.gov]
- 12. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 17. bepls.com [bepls.com]
- 18. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
- 20. researchgate.net [researchgate.net]
- 21. ijarmps.org [ijarmps.org]
- 22. ijrpas.com [ijrpas.com]
- 23. FDA Issues New Guidance on Current Good Manufacturing Practices for Drugs | Advisories | Arnold & Porter [arnoldporter.com]
- 24. fda.gov [fda.gov]
- 25. jocpr.com [jocpr.com]
- 26. researchgate.net [researchgate.net]
- 27. biomolther.org [biomolther.org]
- 28. scribd.com [scribd.com]
- 29. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 30. bfopcu.eg.net [bfopcu.eg.net]
- 31. Sofosbuvir(1190307-88-0) 1H NMR spectrum [chemicalbook.com]
- 32. researchgate.net [researchgate.net]
- 33. In vitro investigation of the interaction between the hepatitis C virus drug sofosbuvir and human serum albumin through 1H NMR, molecular docking, and spectroscopic analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [snv63.ru]
- 36. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 39. ema.europa.eu [ema.europa.eu]
- 40. youtube.com [youtube.com]
biological activity of benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoic acid and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry.[1] Their simple aromatic scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities that have been harnessed for therapeutic and preservative purposes.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of benzoic acid derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the molecular mechanisms underpinning these activities, discuss structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven protocols for their in vitro evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the benzoic acid scaffold.
Introduction: The Benzoic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Benzoic acid (C₆H₅COOH) is a fundamental aromatic carboxylic acid that is ubiquitous in nature, found in various plants and fruits where it often serves as a key intermediate in the biosynthesis of secondary metabolites.[1][3] The true power of this molecule in drug discovery lies in its chemical tractability. The benzene ring and the carboxylic acid group provide two key points for chemical modification, allowing for the systematic modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk.[4] These modifications, in turn, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.[4] The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, a testament to its status as a "privileged structure" in medicinal chemistry.[4][5]
The carboxylic acid moiety is a critical functional group, often acting as a key hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes and receptors.[4] The is significantly influenced by the type and position of substituents on the aromatic ring.[4][6] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.[4][7]
Antimicrobial Activity: A Legacy of Preservation and a Future in Combating Resistance
For decades, benzoic acid and its derivatives have been utilized as effective antimicrobial agents in the food, cosmetic, and pharmaceutical industries.[1][3] Their broad-spectrum activity against bacteria, yeasts, and molds has made them invaluable preservatives.[3] The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and benzoic acid derivatives continue to be a promising area of research.[8][9]
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for benzoic acid and its lipophilic derivatives is dependent on the pH of the environment.[3][10] The undissociated, more lipophilic form of the acid can readily penetrate the microbial cell membrane.[3][11] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and acidifying the intracellular environment.[3][10] This disruption of the intracellular pH interferes with essential metabolic processes and inhibits the growth of the microorganism.[3][12] Other proposed mechanisms include the disruption of membrane potential and the inhibition of key enzymes involved in cellular metabolism.
Structure-Activity Relationship for Antimicrobial Effects
The antimicrobial potency of benzoic acid derivatives is intrinsically linked to their chemical structure:
-
Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity by facilitating passage through the microbial cell membrane.[1] This can be achieved by introducing alkyl or halogen substituents to the benzene ring.
-
pKa: The acidity of the carboxylic acid group, represented by its pKa value, influences the concentration of the undissociated form at a given pH. A lower pKa can lead to increased activity in certain contexts.[8]
-
Substituent Position and Type: The position and nature of substituents on the aromatic ring significantly impact activity. For instance, hydroxyl and methoxyl groups have been shown to contribute to the antimicrobial action of phenolic acids.[10] The presence of a nitro group is also often associated with antimicrobial activity.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard and reliable method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[13] The concentration range should be selected based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[13]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1 | p-Hydroxybenzoic acid | Escherichia coli | 160 | [16] |
| 2 | Salicylic acid | Staphylococcus aureus | >1000 | [16] |
| 3 | Gallic acid | Candida albicans | 500 | [16] |
| 4 | Vanillic acid | Bacillus subtilis | 250 | [3] |
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[17][18] Several benzoic acid derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[16][19][20][21]
The NF-κB Pathway: A Master Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α and IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[18][24] This allows the liberated NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, thereby amplifying the inflammatory response.[18][23]
Inhibition of NF-κB Signaling by Benzoic Acid Derivatives
Certain benzoic acid derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway at various points.[1] This can involve:
-
Inhibition of IKK activity: Preventing the phosphorylation of IκBα.
-
Stabilization of IκBα: Blocking its degradation and thus keeping NF-κB in its inactive cytoplasmic state.
-
Inhibition of NF-κB nuclear translocation: Preventing its entry into the nucleus.
-
Inhibition of NF-κB binding to DNA: Directly or indirectly blocking its transcriptional activity.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
The quest for novel anticancer agents is a cornerstone of modern drug discovery.[25][26] Benzoic acid derivatives have emerged as a promising class of compounds with significant anticancer potential.[5][27][28] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation.[26][29]
The Caspase Cascade: Executing Apoptosis
Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells.[30][31] A key family of proteases, known as caspases, are the central executioners of apoptosis.[32][33] Caspases exist as inactive zymogens and are activated in a hierarchical cascade in response to apoptotic stimuli.[34] This cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[30] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[33]
Induction of Apoptosis by Benzoic Acid Derivatives
Several benzoic acid derivatives have been shown to induce apoptosis in cancer cells by activating the caspase cascade.[29] This can occur through various mechanisms, including:
-
Induction of DNA damage: Triggering the intrinsic apoptotic pathway.
-
Generation of reactive oxygen species (ROS): Leading to oxidative stress and mitochondrial dysfunction.
-
Inhibition of anti-apoptotic proteins: Shifting the balance towards pro-apoptotic signals.
-
Activation of death receptors: Initiating the extrinsic apoptotic pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[35][36][37] It is widely used to evaluate the anticancer effects of novel compounds.[25][26]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzoic acid derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[13][35]
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[35][38]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[35][38]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[37][38] The amount of formazan produced is proportional to the number of viable cells.
-
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,4-dihydroxybenzoic acid | HCT-116 (Colon) | ~50 | [29] |
| 2 | Gallic acid | HeLa (Cervical) | 25-50 | [29] |
| 3 | Bexarotene | MCF-7 (Breast) | ~1 | [26] |
| 4 | Tallimustine | Various human tumors | Varies | [26] |
Structure-Activity Relationship (SAR): A Guiding Principle in Drug Design
The is profoundly influenced by the nature and position of substituents on the aromatic ring.[4][6] A thorough understanding of SAR is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7][39]
Key Structural Features Influencing Biological Activity
-
Hydroxyl Group (-OH): The presence and position of hydroxyl groups can significantly impact antioxidant and anticancer activities.[4][40] Dihydroxybenzoic acid derivatives, for instance, have shown potent HDAC inhibitory and anticancer effects.[29]
-
Methyl Group (-CH₃): This electron-donating and lipophilic group can influence membrane permeability and steric interactions with target proteins.[4]
-
Nitro Group (-NO₂): Often associated with antimicrobial activity, the nitro group can also be a precursor to an amino group, which can act as a hydrogen bond donor.[4]
-
Halogens (-F, -Cl, -Br, -I): The introduction of halogens can modulate lipophilicity and electronic properties, often leading to enhanced biological activity.[6]
-
Other Functional Groups: A wide array of other functional groups, such as amino, methoxy, and amide groups, have been explored to fine-tune the biological activities of benzoic acid derivatives.[7][19]
Conclusion and Future Perspectives
Benzoic acid and its derivatives continue to be a fertile ground for the discovery and development of novel therapeutic agents. Their structural simplicity, synthetic accessibility, and diverse biological activities make them an attractive scaffold for medicinal chemists.[2][5] The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways like NF-κB and the caspase cascade, provide a rational basis for the design of next-generation drugs.
Future research in this area will likely focus on:
-
Target-based drug design: Utilizing computational tools and structural biology to design derivatives with high affinity and selectivity for specific biological targets.[41]
-
Prodrug strategies: Enhancing the pharmacokinetic properties and reducing the toxicity of potent benzoic acid derivatives.[8]
-
Combination therapies: Exploring the synergistic effects of benzoic acid derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.
-
Exploration of novel biological activities: Investigating the potential of this versatile scaffold in other therapeutic areas, such as neurodegenerative and metabolic diseases.[16][39]
The continued exploration of the chemical space around the benzoic acid core, guided by a deep understanding of structure-activity relationships and molecular mechanisms, holds immense promise for addressing unmet medical needs.
References
- Cellular Mechanisms Controlling Caspase Activation and Function. (n.d.). PubMed Central.
-
NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved from
-
Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem. Retrieved from
-
Role of Caspases in Apoptosis. (n.d.). Creative Diagnostics. Retrieved from
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved from
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). iMedPub. Retrieved from
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica. Retrieved from
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PubMed Central. Retrieved from
-
Caspase activation cascades in apoptosis. (2008). Biochemical Society Transactions. Retrieved from
-
Caspase activation, inhibition, and reactivation: A mechanistic view. (n.d.). PubMed Central. Retrieved from
-
Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. (n.d.). ACS Publications. Retrieved from
-
Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem. Retrieved from
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Bentham Science Publishers. Retrieved from
-
Caspase-activation pathways in apoptosis and immunity. (n.d.). PubMed. Retrieved from
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PubMed Central. Retrieved from
-
In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem. Retrieved from
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved from
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Retrieved from
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved from
-
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved from
-
MTT assay protocol. (n.d.). Abcam. Retrieved from
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). ResearchGate. Retrieved from
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. Retrieved from
-
Antimicrobial activity of phenol and benzoic acid derivatives. (2025). ResearchGate. Retrieved from
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from
-
Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021). PubMed. Retrieved from
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Retrieved from
-
Protocol for Cell Viability Assays. (2022). BroadPharm. Retrieved from
-
Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. (n.d.). Benchchem. Retrieved from
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2018). PubMed Central. Retrieved from
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved from
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
-
Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. (n.d.). PubMed. Retrieved from
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. Retrieved from
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central. Retrieved from
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Retrieved from
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed Central. Retrieved from
-
Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (n.d.). PubMed. Retrieved from
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from
-
Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents. Retrieved from
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved from
-
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.). ACS Publications. Retrieved from
-
Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. iomcworld.com [iomcworld.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. purformhealth.com [purformhealth.com]
- 19. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. preprints.org [preprints.org]
- 27. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. portlandpress.com [portlandpress.com]
- 31. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 35. clyte.tech [clyte.tech]
- 36. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 37. MTT assay protocol | Abcam [abcam.com]
- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. pubs.acs.org [pubs.acs.org]
- 41. pubs.acs.org [pubs.acs.org]
The Strategic Role of 3-Chloro-5-methoxybenzoic Acid in Modern Agrochemical Synthesis: A Technical Guide
Abstract
In the intricate landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, effective, and environmentally conscious crop protection agents. Among the vast arsenal of chemical intermediates, 3-Chloro-5-methoxybenzoic acid emerges as a compound of significant interest. Its unique substitution pattern on the aromatic ring, featuring a chloro group, a methoxy group, and a carboxylic acid moiety, presents a trifecta of functionalities that synthetic chemists can exploit to construct complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound as a pivotal intermediate in agrochemical synthesis, offering field-proven insights into its application, supported by a hypothetical, yet scientifically rigorous, synthetic protocol for a novel fungicidal agent.
Introduction: The Architectural Significance of Substituted Benzoic Acids in Agrochemicals
Substituted benzoic acids represent a cornerstone in the design of a wide array of agrochemicals, most notably herbicides. The substitution pattern on the benzene ring is a critical determinant of the molecule's biological activity, selectivity, and environmental fate. For instance, the renowned herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) owes its potent auxinic herbicidal activity to its specific arrangement of chloro and methoxy groups.[1][2][3] These substituents modulate the molecule's electronic properties and steric bulk, influencing its interaction with target proteins in weeds.
This compound, with its distinct meta-substitution pattern, offers a unique electronic and steric profile compared to other isomers. This distinction makes it a valuable tool for researchers aiming to fine-tune the biological activity of new agrochemical candidates, potentially leading to improved efficacy, a broader spectrum of control, or enhanced crop safety.[4][5][6]
Physicochemical Properties and Synthetic Versatility
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 82477-67-6 | [7] |
| Molecular Formula | C₈H₇ClO₃ | [7] |
| Molecular Weight | 186.59 g/mol | [7] |
| Appearance | Tan to Brown solid | [4] |
| Melting Point | 173 - 175 °C | [4] |
| pKa | 3.71±0.10 (Predicted) | [5] |
The carboxylic acid group is the primary reactive handle on the molecule, readily undergoing a variety of transformations to introduce diverse functionalities. The chloro and methoxy groups, while relatively stable, can influence the reactivity of the aromatic ring and provide additional points for modification under specific conditions.
Hypothetical Synthesis of a Novel Fungicide: A Case Study
The target molecule, which we will refer to as "Fungicidex," is a hypothetical N-(1,3-thiazol-2-yl)benzamide derivative. The thiazole moiety is a common feature in many commercial fungicides, and the benzamide linkage is a robust and synthetically accessible connection.
Rationale for the Synthetic Strategy
The overall synthetic strategy is a two-step process designed for efficiency and high yield. The first step involves the activation of the carboxylic acid of this compound to form a more reactive acid chloride. This is a classic and reliable transformation in organic synthesis. The second step is the coupling of the activated acid chloride with 2-aminothiazole to form the final amide product. This nucleophilic acyl substitution is a high-yielding and widely used reaction for the formation of amide bonds.
Caption: Synthetic workflow for the hypothetical fungicide "Fungicidex".
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-methoxybenzoyl chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous toluene.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-5-methoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.
-
Step 2: Synthesis of N-(1,3-thiazol-2-yl)-3-chloro-5-methoxybenzamide (Fungicidex)
-
Materials:
-
3-Chloro-5-methoxybenzoyl chloride (from Step 1) (1.0 eq)
-
2-Aminothiazole (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a separate flask, dissolve 2-aminothiazole and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-chloro-5-methoxybenzoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, "Fungicidex," as a solid.
-
Expected Data and Validation
The following table summarizes the hypothetical quantitative data for the synthesis of "Fungicidex."
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Theoretical Yield (%) | Appearance |
| 1 | This compound | 1.0 | 186.59 | 3-Chloro-5-methoxybenzoyl chloride | >95 (crude) | Pale yellow oil |
| 2 | 3-Chloro-5-methoxybenzoyl chloride | 1.0 | 205.03 | Fungicidex | 85-90 | Off-white solid |
The structure of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Authoritative Grounding and Causality in Experimental Choices
The choice of reagents and conditions in the proposed synthesis is grounded in established principles of organic chemistry and process development.
-
Thionyl chloride is a widely used and effective reagent for the conversion of carboxylic acids to acid chlorides due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed.
-
Toluene is a suitable solvent for the acid chloride formation as it is inert to the reaction conditions and has a boiling point that allows for efficient reflux.
-
Triethylamine is used as a base in the amidation step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Dichloromethane is an excellent solvent for the amidation reaction as it is inert and readily dissolves both the acid chloride and the amine.
-
The aqueous workup is a standard procedure to remove unreacted starting materials, the base, and other water-soluble impurities.
-
Recrystallization is a robust and scalable method for the purification of solid organic compounds, ensuring high purity of the final product.
Conclusion: A Versatile Building Block for Future Agrochemicals
While this compound may not be the direct precursor to a blockbuster agrochemical in the current market, its unique substitution pattern and versatile reactivity make it a highly valuable intermediate for the synthesis of novel active ingredients.[4][5] The hypothetical synthesis of "Fungicidex" presented in this guide demonstrates a practical and efficient pathway to a plausible agrochemical, highlighting the strategic importance of this building block. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the exploration of underexploited intermediates like this compound will be crucial for driving innovation in agrochemical research and development.
References
-
Wikipedia. (2024, January 5). Dicamba. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 82477-67-6 | this compound. Retrieved from [Link]
- Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.
-
Magleby Cataxinos & Greenwood. (2014, October 17). United States Patent. Retrieved from [Link]
-
Googleapis.com. (1991, May 3). United States Patent (19). Retrieved from [Link]
-
Justia Patents. (2014, June 17). Methods and compositions for improving plant health. Retrieved from [Link]
- Google Patents. (n.d.). AU2016257148B2 - Benzoic acid herbicide composition.
Sources
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 3. AU2016257148B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data for 3-Chloro-5-methoxybenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-methoxybenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting a complete spectroscopic profile of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring at its core, with a carboxylic acid group, a chlorine atom, and a methoxy group as substituents. The interplay of the electronic effects of these functional groups significantly influences the spectroscopic signatures of the molecule. This guide will dissect these influences to provide a clear and authoritative interpretation of the spectral data.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, aromatic, and ether functionalities.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring may slightly lower this frequency.[3]
-
C-O Stretch (Carboxylic Acid and Ether): Look for C-O stretching vibrations in the 1210-1320 cm⁻¹ region for the carboxylic acid and around 1000-1300 cm⁻¹ for the aryl ether.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[4] The C=C in-ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[4]
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Carbonyl C=O | 1700-1725 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium to Weak |
| Aromatic C=C | 1400-1600 | Medium to Weak |
| Carboxylic Acid C-O | 1210-1320 | Medium |
| Aryl Ether C-O | 1000-1300 | Medium |
| C-Cl | 600-800 | Medium to Weak |
Experimental Protocol: Acquiring the FT-IR Spectrum
A high-quality FT-IR spectrum of solid this compound can be obtained using the KBr pellet method or the thin solid film method.
Thin Solid Film Method [5]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Film Deposition: Place a single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic H-2 | ~7.6 | Singlet (or narrow triplet, J ≈ 1-2 Hz) | 1H |
| Aromatic H-4 | ~7.3 | Singlet (or narrow triplet, J ≈ 1-2 Hz) | 1H |
| Aromatic H-6 | ~7.1 | Singlet (or narrow triplet, J ≈ 1-2 Hz) | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Interpretation:
-
The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet far downfield.[6][7]
-
The aromatic protons will appear in the 7-8 ppm region.[8] Due to the substitution pattern, the three aromatic protons are chemically non-equivalent. We would expect to see three distinct signals. The proton at the C2 position, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The protons at C4 and C6 will be influenced by both the chloro and methoxy groups. Their exact chemical shifts can be estimated by considering the additive effects of the substituents.
-
The methoxy protons will appear as a sharp singlet, typically around 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~170 |
| C1 (ipso to -COOH) | ~132 |
| C2 | ~125 |
| C3 (ipso to -Cl) | ~135 |
| C4 | ~115 |
| C5 (ipso to -OCH₃) | ~160 |
| C6 | ~120 |
| Methoxy (-OCH₃) | ~56 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.[7]
-
The aromatic carbons will appear in the range of 110-160 ppm.[8] The carbon attached to the electronegative oxygen of the methoxy group (C5) will be the most downfield of the ring carbons. The carbon bearing the chlorine atom (C3) will also be downfield. The remaining aromatic carbon signals can be assigned based on the expected electronic effects of the substituents.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typically, 8-16 scans are sufficient.
-
The spectral width should be set to cover the range of approximately -1 to 15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should be set to cover the range of approximately 0 to 200 ppm.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Interpretation of the Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique for volatile organic compounds.[9] The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₈H₇ClO₃ = 186.59 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Key Fragmentations:
-
Loss of -OH (m/z 169/171): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.
-
Loss of -COOH (m/z 141/143): Loss of the entire carboxylic acid group as a radical is also a likely fragmentation.
-
Loss of -OCH₃ (m/z 155/157): Cleavage of the methoxy group can occur.
-
Decarboxylation followed by loss of H (m/z 141/143): Loss of CO₂ followed by the loss of a hydrogen atom.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) is typically performed at 70 eV.[9]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. The interpretations and protocols detailed herein are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Supporting Information for a chemical publication. (n.d.).
- National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- University of Wisconsin-Madison. (n.d.).
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
-
University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]
- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.).
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
- Research and Reviews. (2024).
- University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- University of Wisconsin-Madison. (n.d.).
-
PubChemLite. (n.d.). This compound (C8H7ClO3). Retrieved from [Link]
- CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha.
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Example 9. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Wiley Online Library. (n.d.).
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:82477-67-6. Retrieved from [Link]
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. proprep.com [proprep.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An In-depth Technical Guide to the Chemical Reactivity Profile of 3-Chloro-5-methoxybenzoic Acid
This guide provides a comprehensive technical overview of the chemical reactivity of 3-Chloro-5-methoxybenzoic acid, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the nuanced reactivity of its constituent functional groups, offering field-proven insights and detailed experimental protocols.
Introduction and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid of significant interest due to its utility as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical behavior is dictated by the interplay of three distinct functional groups on the benzene ring: a deactivating, meta-directing chloro group; an activating, ortho, para-directing methoxy group; and a deactivating, meta-directing carboxylic acid group. This unique electronic and steric arrangement provides a rich landscape for selective chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82477-67-6 | [2][3] |
| Molecular Formula | C₈H₇ClO₃ | [2][4] |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to pale cream powder | [2] |
| Melting Point | 171-177 °C | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=CC(Cl)=CC(=C1)C(O)=O | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the chloro and methoxy substituents onto a benzoic acid precursor or the modification of a pre-functionalized aromatic ring. A common laboratory-scale synthesis involves the chlorination and subsequent methoxylation of a suitable benzoic acid derivative.
Illustrative Synthetic Pathway:
A plausible synthetic route starts from 3-hydroxybenzoic acid, which is first esterified to protect the carboxylic acid, then chlorinated, and finally methylated.
Sources
Whitepaper: Strategic Applications in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Evolving Role of Medicinal Chemistry in the Post-Genomic Era
Medicinal chemistry is the intellectual engine of drug discovery, a discipline that blends synthetic organic chemistry with a deep understanding of pharmacology, biology, and computational science. Its primary objective is to design and synthesize novel compounds that can modulate biological systems to produce a therapeutic effect.[1] In an era defined by an explosion of biological data and increasingly complex disease targets, the role of the medicinal chemist has evolved from a synthesizer of molecules to a multi-parameter optimization strategist. This guide eschews a simple recitation of techniques; instead, it provides a strategic framework for applying medicinal chemistry principles to the modern challenges of drug development, from initial hit identification to the creation of advanced therapeutic modalities. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the authoritative science that drives today's most promising research.
Section 1: The Foundation - Architecting Leads from Initial Hits
The journey from a preliminary "hit"—a compound showing nascent activity in a screen—to a viable "lead" is a foundational challenge in medicinal chemistry.[2][3] This phase is not merely about enhancing potency; it is a complex balancing act of refining a molecule's entire physicochemical and pharmacological profile.[4]
Hit Identification Strategies: Beyond High-Throughput Screening
While High-Throughput Screening (HTS) remains a workhorse for identifying initial hits from large compound libraries, its limitations have spurred the adoption of more nuanced strategies.[2] One of the most powerful alternatives is Fragment-Based Drug Discovery (FBDD) .
Causality: FBDD operates on the principle that smaller, less complex molecules ("fragments") can form more efficient, high-quality interactions with a biological target.[5][6] Unlike larger HTS hits, which may have strained or non-optimal binding modes, fragments provide a more efficient starting point for building potency.[5][6] This approach is particularly effective for tackling challenging targets like protein-protein interactions.[7]
Workflow: The FBDD process begins by screening a library of low-molecular-weight fragments (typically <300 Da) using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), X-ray crystallography, or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Once a binding fragment is identified, it is grown or linked with other fragments to increase affinity and develop a lead compound.[8]
Diagram: Fragment-Based Drug Discovery (FBDD) Workflow
Caption: A schematic of the Fragment-Based Drug Discovery (FBDD) process.
The Art of Lead Optimization: A Multi-Parameter Challenge
Lead optimization is an iterative process of chemical modification aimed at improving a compound's properties to make it suitable for clinical development.[2][4][9] Success requires a holistic approach that balances potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9]
Structure-Activity Relationship (SAR): At its core, lead optimization is driven by understanding the Structure-Activity Relationship (SAR), which describes how changes in a molecule's chemical structure affect its biological activity.[10][11][12][13] By systematically modifying a lead compound, medicinal chemists build a detailed map of which functional groups are responsible for potency and which can be altered to improve other properties.[12][13]
Key Optimization Strategies:
-
Potency Enhancement: Modifying functional groups to strengthen interactions with the target protein.[10]
-
Selectivity Improvement: Altering the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.[4]
-
ADMET Optimization: Fine-tuning physicochemical properties like lipophilicity, solubility, and metabolic stability to ensure the drug can reach its target and persist long enough to be effective.[9][14]
Section 2: Core Methodologies and Experimental Workflows
Theoretical knowledge must be paired with robust experimental execution. This section details two critical, self-validating workflows central to modern medicinal chemistry.
Protocol: A Representative Bioisosteric Replacement Workflow
Causality: Bioisosteric replacement is a cornerstone strategy in lead optimization. It involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.[15][16] This could be to enhance potency, improve metabolic stability, increase solubility, or circumvent patent limitations.[15] For example, replacing a metabolically labile ester with a more stable 1,2,4-oxadiazole can significantly improve a drug's half-life.[17]
Step-by-Step Methodology:
-
Identify the Liability: Analyze the lead compound's data to pinpoint a specific weakness. For instance, an in vitro metabolic stability assay might reveal rapid cleavage of a methyl ester group.
-
Select Bioisosteres: Consult bioisostere databases and medicinal chemistry literature to choose a set of potential replacements. For a carboxylic acid, potential bioisosteres include tetrazoles or 5-oxo-1,2,4-oxadiazoles, which can mimic the acidic proton while altering lipophilicity and metabolic stability.[17]
-
Synthesize Analogs: Plan and execute the chemical synthesis of a small, focused library of analogs, each containing a different bioisosteric replacement.
-
Assay in Parallel (Self-Validation):
-
Primary Assay: Test all new analogs in the primary potency assay alongside the original lead compound as a positive control. This confirms whether the modification maintained or improved target engagement.
-
Liability Assay: Re-run the specific assay that identified the original problem (e.g., the liver microsome stability assay). This directly tests if the bioisosteric replacement solved the initial liability.
-
Counter-Screening: Profile the most promising analogs in key secondary assays (e.g., solubility, permeability, off-target selectivity) to ensure the modification hasn't introduced a new problem.
-
-
Analyze and Iterate: Compare the complete data profile for each analog. A successful replacement will maintain or improve potency while demonstrably fixing the original liability without creating a new one.
Table: Example Data from a Bioisosteric Replacement Study
| Compound | Modification | Target IC50 (nM) | Microsomal Half-life (t½, min) | Aqueous Solubility (µg/mL) |
| Lead-01 | Carboxylic Acid | 15 | < 5 | 150 |
| Analog-01 | Tetrazole | 12 | 45 | 120 |
| Analog-02 | 5-oxo-1,2,4-oxadiazole | 25 | > 90 | 50 |
| Analog-03 | Acylsulfonamide | 18 | 65 | 200 |
In this example, Analog-02 shows the most significant improvement in metabolic stability, albeit with a slight decrease in potency and solubility that may require further optimization.
Protocol: Early-Stage In Vitro ADME/Tox Profiling
Causality: A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[18] Conducting a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays early in the discovery process is a critical risk-mitigation strategy.[19][20][21] This allows for the early elimination of compounds with unfavorable properties, saving significant time and resources.[19][22]
Step-by-Step Methodology:
-
Physicochemical Properties:
-
Solubility: Determine the kinetic solubility in a buffer system (e.g., phosphate-buffered saline) to predict how well the compound will dissolve.
-
Lipophilicity (LogD): Measure the distribution coefficient at physiological pH (7.4) to assess the compound's propensity to partition into lipid membranes, which influences absorption and distribution.[22]
-
-
Absorption & Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Use this assay as a rapid, high-throughput screen to predict passive diffusion across the intestinal wall.
-
-
Metabolism:
-
Toxicity & Safety:
-
Cytotoxicity Assay: Assess the compound's general toxicity by exposing it to a common cell line (e.g., HepG2) and measuring cell viability.
-
hERG Channel Assay: Screen for binding to the hERG potassium channel, as inhibition can lead to cardiac arrhythmias, a major cause of drug withdrawal.
-
-
Data Integration and Decision Making:
-
Self-Validation: Run all assays with known positive and negative control compounds to ensure assay integrity.
-
Profile Analysis: Evaluate the compound's entire ADME/Tox profile. A compound may have excellent potency, but if it has poor solubility, high metabolic clearance, and hERG liability, it is a poor candidate for advancement without significant structural modification.
-
Section 3: Advanced Applications & Emerging Modalities
Medicinal chemistry is not confined to traditional small-molecule inhibitors. The field is continuously expanding to embrace novel therapeutic modalities that address previously "undruggable" targets.
Targeted Protein Degradation: PROTACs
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[23] A PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively destroy a target protein.[24][25][26]
Mechanism of Action: A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[23][25] This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.[25][27] Because the PROTAC is released after inducing degradation, it can act catalytically, with a single molecule capable of destroying multiple target protein molecules.[23][24]
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC inducing targeted protein degradation.
Covalent Inhibitors: From Irreversibility to Precision
While historically viewed with caution due to potential toxicity, targeted covalent inhibitors have seen a major resurgence.[28][29] These drugs form a permanent covalent bond with their target protein, typically by reacting an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue (like cysteine) on the protein.[29][30][31]
Causality and Advantages:
-
Enhanced Potency and Duration: Covalent bond formation leads to irreversible or long-lived inhibition, resulting in sustained therapeutic effects and potentially less frequent dosing.[28][29][30]
-
Overcoming Resistance: They can be effective against drug-resistant mutants.[30]
-
Targeting Shallow Pockets: Covalent inhibitors can effectively target proteins with shallow binding sites that are difficult to drug with traditional reversible inhibitors.[30]
Modern covalent drug design focuses on high selectivity. The inhibitor is designed to first bind reversibly with high affinity to the target protein, positioning the reactive warhead precisely next to the target nucleophile.[32] This two-step mechanism ensures that the covalent reaction is highly specific to the intended target, minimizing off-target reactions and improving the safety profile.[30][32]
The Interface with Biologics: Antibody-Drug Conjugates (ADCs)
Medicinal chemistry plays a pivotal, though often underappreciated, role in the development of Antibody-Drug Conjugates (ADCs).[33][34] An ADC combines the exquisite target specificity of a monoclonal antibody with the potent cell-killing ability of a small-molecule cytotoxic payload.[35][36]
The Critical Role of the Linker-Payload: The small-molecule drug and the linker that attaches it to the antibody are critical determinants of an ADC's success.[36][37] Medicinal chemists are responsible for:
-
Payload Design: Optimizing the potency and physicochemical properties of the cytotoxic drug.[36][37]
-
Linker Chemistry: Designing linkers that are stable in systemic circulation but can selectively release the payload inside the target cancer cell.[35]
-
Conjugation Strategy: Developing methods to attach the linker-drug to the antibody in a controlled and reproducible manner.[34]
The interplay between the antibody, linker, and payload is a symbiotic relationship where all three components must function in unison for the ADC to be effective.[37]
Section 4: The Computational Revolution in Medicinal Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry, transforming it into a more predictive and data-driven science.[38][39]
Applications of AI/ML:
-
Predictive Modeling: AI algorithms can now predict a molecule's ADMET properties with increasing accuracy, allowing chemists to prioritize the synthesis of compounds with a higher likelihood of success.[14][40]
-
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch, exploring vast chemical spaces that would be impossible to access through traditional methods.[39]
-
Retrosynthesis Planning: AI tools can predict viable synthetic routes for complex target molecules, accelerating the "make" cycle in the design-make-test-analyze loop of drug discovery.[41][42]
These computational tools do not replace the medicinal chemist but rather augment their expertise, enabling them to make more informed decisions and accelerate the discovery of new medicines.[9][38]
Conclusion: The Future Trajectory of Medicinal Chemistry
The field of medicinal chemistry is more dynamic than ever. The modern medicinal chemist is a central figure in drug discovery, integrating principles of organic synthesis, pharmacology, and computational science to tackle increasingly complex biological targets.[1] Future breakthroughs will be driven by the continued fusion of human expertise with the power of AI, the development of novel therapeutic modalities like protein degraders and ADCs, and a deeper understanding of the intricate relationship between chemical structure and biological function.[38][43] The challenges are significant, but the potential to deliver life-changing medicines to patients has never been greater.
References
-
What's the Evolving Role of Medicinal Chemistry in ADC Development? Sygnature Discovery. [Link]
-
Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]
-
ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Targeted Protein Degradation: Elements of PROTAC Design. National Institutes of Health (NIH). [Link]
-
Fragment-based lead discovery. Wikipedia. [Link]
-
Special Issue: Exploring the Use of AI/ML Technologies in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Proteolysis targeting chimera. Wikipedia. [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
-
Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. MDPI. [Link]
-
Structure Activity Relationships. Drug-Design.org. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]
-
FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]
-
Covalent inhibitors: a rational approach to drug discovery. National Institutes of Health (NIH). [Link]
-
Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. [Link]
-
Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis. ACS Publications. [Link]
-
What are fragment based drug design methods? LinkedIn. [Link]
-
Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis. National Institutes of Health (NIH). [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Targeted Protein Degradation: The Power of PROTACs. The Analytical Scientist. [Link]
-
Artificial Intelligence and Machine Learning in Medicinal Chemistry and Validation of Emerging Drug Targets. ResearchGate. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. National Institutes of Health (NIH). [Link]
-
Illustration explaining the mechanism of PROTAC in targeted protein degradation. ResearchGate. [Link]
-
Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
-
The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. [Link]
-
Bioisosterism. Drug-Design.org. [Link]
-
In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
-
Role of Medicinal Chemistry in Modern Drug Discovery. Steeron Research. [Link]
-
Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal Organic Chemistry. [Link]
-
What is ADME and how does it fit into drug development?. BioIVT. [Link]
-
Hit to lead. Wikipedia. [Link]
-
The Chemistry Behind ADCs. National Institutes of Health (NIH). [Link]
-
Feature Reviews in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md002 evolución de los anticuerpos conjugados con fármacos]([Link] evolución de los anticuerpos conjugados con fármacos)
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
The Role of Medicinal Chemistry in Optimizing Antibody Drug Conjugates. ResearchGate. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
The role of medicinal chemistry in the drug discovery process. Basicmedical Key. [Link]
-
HIT to LEAD. Drug Discovery and Clinic. [Link]
-
What is the hit to lead process in drug discovery?. LinkedIn. [Link]
-
The chemistry of drug design and development. The Pharma Innovation. [Link]
-
Examples of bioisosteric groups. ResearchGate. [Link]
-
The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Hit to lead - Wikipedia [en.wikipedia.org]
- 3. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 5. onenucleus.com [onenucleus.com]
- 6. biosolveit.de [biosolveit.de]
- 7. What are fragment based drug design methods? [synapse.patsnap.com]
- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 9. excelra.com [excelra.com]
- 10. excelra.com [excelra.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosterism - Drug Design Org [drugdesign.org]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. The role of medicinal chemistry in the drug discovery process | Basicmedical Key [basicmedicalkey.com]
- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 20. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 21. bioivt.com [bioivt.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 26. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 30. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. researchgate.net [researchgate.net]
- 35. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Versatility of 3-Chloro-5-methoxybenzoic Acid
An Application Note for the Synthesis of 3-Chloro-5-methoxybenzoic Acid
Topic: A Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
This compound is a key chemical intermediate recognized for its role in the synthesis of a wide array of complex organic molecules.[1] With the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol , this compound features a benzene ring substituted with chloro, methoxy, and carboxylic acid functional groups.[1][2] This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug development, particularly in the creation of anti-inflammatory and analgesic drugs.[1] Beyond pharmaceuticals, its applications extend to the agricultural sector as an intermediate in the formulation of herbicides and pesticides and to material science for developing advanced polymers and coatings.[1]
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the carboxylation of a Grignard reagent derived from 3,5-dichloroanisole. This method is well-established and offers a reliable route for laboratory-scale production.
Overall Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: 3,5-dichloroanisole reacts with magnesium metal in an anhydrous ether solvent (tetrahydrofuran) to form an organomagnesium halide (Grignard reagent).
-
Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), followed by an acidic workup to yield the final carboxylic acid product.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of this synthesis. Ensure all glassware is thoroughly dried in an oven and cooled under a desiccator or inert atmosphere before use.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3,5-Dichloroanisole | 33719-74-3 | C₇H₆Cl₂O | 177.03 | Starting material |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Forms Grignard reagent |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous solvent |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Grignard initiator |
| Carbon Dioxide (Dry Ice) | 124-38-9 | CO₂ | 44.01 | Carboxylating agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 2 M aqueous solution for work-up |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Detailed Experimental Protocol
This protocol is based on a reported synthesis with a 41% yield.[2]
Part 1: Formation of the Grignard Reagent
The Grignard reagent is highly sensitive to moisture. The exclusion of water from the reaction is paramount to prevent quenching the reagent and reducing the yield.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.9 g, 160 mmol). Flame-dry the apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask containing the magnesium turnings.
-
Initiation: Add 1,2-dibromoethane (1.8 g, 10 mmol) to the mixture. The purpose of the dibromoethane is to activate the surface of the magnesium, which is often coated with a passivating layer of magnesium oxide. Gentle warming may be required to initiate the reaction, evidenced by bubbling.
-
Addition of Precursor: Dissolve 3,5-dichloroanisole (26 g, 146 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: Once the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure the complete formation of the Grignard reagent.[2] The solution should turn cloudy and greyish.
Part 2: Carboxylation and Product Isolation
-
Cooling: After the reflux period, stop the heating and allow the reaction mixture to cool to room temperature. For the next step, further cool the flask in an ice-water bath.
-
Carboxylation: Crush a sufficient quantity of dry ice (solid CO₂) into small pieces. Cautiously add the crushed dry ice (approx. 40-50 g) in small portions to the vigorously stirred Grignard solution.[2] This is an exothermic reaction. The addition of CO₂ converts the Grignard reagent into a magnesium carboxylate salt.
-
Quenching and Acidification: Once all the dry ice has sublimated and the reaction has subsided, slowly and carefully pour the reaction mixture into a beaker containing approximately 400 mL of ice and 100 mL of 2 M hydrochloric acid.[2] This step protonates the carboxylate salt to form the desired carboxylic acid and dissolves any unreacted magnesium metal.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).[2] Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to pale cream solid.[3]
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Parameter | Expected Value | Source |
| Appearance | White to pale cream/tan solid | [1][3] |
| Melting Point | 171-177 °C | [1][3] |
| ¹H-NMR | (500 MHz, Acetone-d₆): δ 7.57 (m, 1H), 7.49 (m, 1H), 7.23 (m, 1H), 3.91 (s, 3H) | [2] |
| Purity (Assay) | ≥97% | [3] |
Safety and Handling
Working with the reagents in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4] An N95 dust mask is recommended when handling the solid product.
-
Reagent Handling:
-
THF and Diethyl Ether: These solvents are highly flammable. Ensure there are no ignition sources nearby.
-
1,2-Dibromoethane: This is a toxic and carcinogenic substance. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
-
Storage: Store the final product in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[5] Recommended storage temperature is between 2-8°C.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
This compound | CAS#:82477-67-6 | Chemsrc. (2025). Chemsrc. [Link]
Sources
Application Notes and Protocols for the Synthesis of 3-Chloro-5-methoxybenzoic Acid via Grignard Reaction
Introduction: Strategic Synthesis of a Substituted Benzoic Acid
3-Chloro-5-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern requires a robust and regioselective synthetic strategy. Among the various methods for carbon-carbon bond formation, the Grignard reaction stands out for its reliability and versatility in creating carboxylic acids from aryl halides through carboxylation.[1][2][3][4]
This document provides a comprehensive guide for the synthesis of this compound, leveraging the Grignard reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and well-validated procedure.
Mechanistic Rationale and Strategic Considerations
The overall synthetic strategy involves two main stages: the formation of an aryl Grignard reagent from a suitable precursor, followed by its reaction with carbon dioxide (carboxylation) and subsequent acidic work-up.
Selection of Starting Material: The Principle of Differential Reactivity
The choice of the starting aryl halide is crucial for the success of this synthesis. The ideal precursor is 1-bromo-3-chloro-5-methoxybenzene . The rationale for this choice lies in the differential reactivity of halogens in Grignard reagent formation. The carbon-bromine bond is weaker and more readily undergoes oxidative insertion with magnesium than the carbon-chlorine bond. This allows for the selective formation of the Grignard reagent at the bromine-substituted position, leaving the chloro and methoxy groups intact.
The Grignard Reaction: A Two-Step Process
-
Formation of the Grignard Reagent: The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3-chloro-5-methoxybenzene. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The ether solvent is not merely a medium but plays a critical role in stabilizing the highly reactive Grignard reagent through coordination with the magnesium atom. The resulting organometallic species, 3-chloro-5-methoxyphenylmagnesium bromide, effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site in the starting material to a potent nucleophile.
-
Carboxylation and Work-up: The nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).[1][3][4] This addition reaction forms a magnesium carboxylate salt. The reaction mixture is then treated with an aqueous acid (e.g., hydrochloric acid) in a "work-up" step. This serves two purposes: it protonates the carboxylate salt to yield the desired carboxylic acid and quenches any unreacted Grignard reagent.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the Grignard Synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of this reaction.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-3-chloro-5-methoxybenzene | C₇H₆BrClO | 221.48 | 50 | 11.07 g |
| Magnesium turnings | Mg | 24.31 | 60 | 1.46 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~150 mL |
| Iodine | I₂ | 253.81 | 1-2 crystals | - |
| Dry Ice (solid Carbon Dioxide) | CO₂ | 44.01 | Excess | ~50 g |
| 6 M Hydrochloric Acid | HCl | 36.46 | - | ~100 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Step-by-Step Procedure
Part 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen/argon inlet), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the surface of the magnesium.[5] Allow the flask to cool.
-
Initiation of Reaction: Add approximately 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-methoxybenzene in 70 mL of anhydrous THF. Add about 5-10 mL of this solution to the magnesium suspension.
-
Sustaining the Reaction: The reaction should initiate within a few minutes, as evidenced by gentle bubbling and a slight warming of the mixture. If the reaction does not start, gentle warming with a water bath may be necessary. Once the reaction has started, add the remainder of the aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The solution should appear as a cloudy grey-brown suspension.
Part 2: Carboxylation and Product Isolation
-
Carboxylation: In a separate beaker, crush a sufficient amount of dry ice into small pieces. With vigorous stirring, slowly pour the prepared Grignard reagent solution onto the crushed dry ice. This will cause vigorous sublimation of the CO₂. Use additional anhydrous THF (~50 mL) to rinse the reaction flask and add this to the dry ice mixture.
-
Quenching and Acidification: Allow the mixture to warm to room temperature as the excess dry ice sublimes. A viscous mass will form. Slowly and carefully add 100 mL of 6 M hydrochloric acid with stirring to quench the reaction and dissolve the magnesium salts.[5] The mixture should be stirred until two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water (1 x 100 mL) and then with a saturated sodium bicarbonate solution (2 x 100 mL). The desired carboxylic acid will be deprotonated and move into the aqueous basic layer.
-
Acidification and Isolation: Separate the aqueous basic extracts and cool them in an ice bath. Slowly acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Final Steps: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water will quench the Grignard reagent, significantly reducing the yield. Ensure all glassware is dry and use anhydrous solvents.
-
Magnesium Activation: If the reaction is difficult to initiate, adding a small amount of 1,2-dibromoethane can be an effective alternative to iodine for activation.
-
Side Reactions: A potential side reaction is the formation of a biphenyl dimer through a Wurtz-type coupling. This is minimized by slow addition of the aryl halide and maintaining a dilute solution.
-
Purity of Starting Material: The 1-bromo-3-chloro-5-methoxybenzene should be pure to avoid side reactions.
Conclusion
The Grignard reaction provides an effective and reliable method for the synthesis of this compound from 1-bromo-3-chloro-5-methoxybenzene. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, and understanding the principles of differential halogen reactivity, researchers can achieve high yields of this valuable synthetic intermediate. The protocol outlined in this document is a robust starting point for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety and engineering controls.
References
-
Kedrowski, B. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Video]. YouTube. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Coll. Vol. 8, p.134 (1993); Vol. 66, p.142 (1988). Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-ANISALDEHYDE. Coll. Vol. 6, p.62 (1988); Vol. 56, p.3 (1977). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methoxybenzoic acid. CN104151157A.
-
OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
-
Eureka. (n.d.). A kind of synthetic method of 3,6-dichloro-2-methoxybenzoic acid. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
- Google Patents. (n.d.). Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. CN103819327A.
-
Arkat USA, Inc. (2006). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. ARKIVOC 2006 (i) 76-80. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 3-Chloro-5-methoxybenzoic Acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 3-Chloro-5-methoxybenzoic acid (CAS No: 82477-67-6) utilizing the robust technique of recrystallization. Addressed to researchers, scientists, and professionals in drug development, this application note delves into the foundational principles of recrystallization, a systematic approach to solvent selection, a detailed experimental protocol, and methods for the characterization of the purified product. By integrating theoretical knowledge with practical, field-proven insights, this guide aims to empower the user to achieve high purity of this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Introduction: The Rationale for Purification
This compound is a key building block in organic synthesis. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in pharmaceutical applications. The crude product from synthesis can contain unreacted starting materials, by-products, and other contaminants. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, promoting the formation of pure crystals of the target compound while the impurities remain dissolved in the mother liquor.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 82477-67-6 | [3][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][3][4] |
| Molecular Weight | 186.59 g/mol | [1][3][4] |
| Appearance | White to tan or pale cream powder/solid | [1][5] |
| Melting Point | 171-177 °C | [4][5][6] |
| pKa (Predicted) | 3.71 ± 0.10 | [6] |
Understanding Potential Impurities
The nature of potential impurities is dictated by the synthetic route employed. A common synthesis of this compound involves the Grignard reaction of 3,5-dichloroanisole with carbon dioxide.[6] Therefore, a primary impurity is likely to be the unreacted starting material, 3,5-dichloroanisole . Other potential impurities could arise from side reactions or incomplete reactions in the synthesis of precursors.
The Crucial Role of Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at room temperature and below: To ensure a high recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Differential solubility of impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
Safety: The solvent should have a low toxicity and flammability profile.
Theoretical Considerations and a Practical Approach to Solvent Selection
Given the polar nature of the carboxylic acid group and the ether linkage, polar solvents are expected to be good candidates. The following table provides a list of candidate solvents for initial screening.
| Solvent | Rationale for Selection | Predicted Solubility Behavior |
| Water | Highly polar, non-toxic, and non-flammable. Benzoic acid and its derivatives often exhibit temperature-dependent solubility in water.[8] | Likely to have low solubility at room temperature and significantly higher solubility at boiling point. |
| Ethanol/Methanol | Polar protic solvents that are often good solvents for carboxylic acids. | May have high solubility even at room temperature, but a mixed solvent system with water could be effective. |
| Acetone | A polar aprotic solvent. | May be too good of a solvent at all temperatures. |
| Ethyl Acetate | A moderately polar solvent. | Could offer a good balance of solubility. |
| Toluene | A nonpolar aromatic solvent. | Unlikely to be a good primary solvent due to the polarity of the target compound. |
| Hexane | A nonpolar aliphatic solvent. | Expected to have very low solubility at all temperatures. |
Experimental Protocol for Solvent Screening
Due to the lack of precise solubility data, a small-scale experimental approach is the most reliable method for determining the optimal solvent.
Objective: To identify a solvent that dissolves this compound when hot but not when cold.
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline precipitate.
This empirical testing will reveal the most suitable solvent or solvent pair for the large-scale purification.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. The choice of solvent should be based on the results of the experimental screening described in section 4.2. For the purpose of this protocol, we will proceed with a mixed solvent system of ethanol and water, a common and effective choice for substituted benzoic acids.
Materials and Equipment
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (5.0 g) and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid with gentle heating and stirring. Start with approximately 20-30 mL and add more in small portions only if necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution. Swirl the flask and gently heat it back to a near-boil for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. This is a critical step to remove these impurities before crystallization.
-
Crystallization: Heat deionized water to boiling. Slowly add the hot water to the hot ethanolic solution of the acid until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated. Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (similar in composition to the crystallization solvent) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for an extended period. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point (e.g., 60-70 °C).
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
-
Melting Point Determination: A sharp melting point close to the literature value (171-177 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and known standards to qualitatively assess purity.
Safety Precautions
This compound is classified as an irritant.[1] Always handle the chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Workflow Diagrams
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Solvent Selection Logic
Caption: Decision-making flowchart for selecting a suitable recrystallization solvent.
References
-
This compound | CAS#:82477-67-6 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 12, 2026, from [Link]
- Solvent selection for recrystallization: An undergraduate organic experiment. (1976).
-
Recrystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. (1982). Journal of Chemical Engineering of Japan, 15(4), 286-291.
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization 2. (n.d.). Retrieved January 12, 2026, from [Link]
- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2010).
- Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021). The Journal of Chemical Thermodynamics, 161, 106511.
-
Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil - African Journal of Biomedical Research. (2024, October 30). Retrieved January 12, 2026, from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. (2014). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-CHLORO-5-METHOXY-BENZOIC ACID CAS#: 82477-67-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. westfield.ma.edu [westfield.ma.edu]
Structural Elucidation of 3-Chloro-5-methoxybenzoic Acid: A Comprehensive Guide to ¹H NMR Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
3-Chloro-5-methoxybenzoic acid is a key chemical intermediate utilized in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its precise molecular structure is critical for its function as a building block in drug development and materials science.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous determination of molecular structure in organic compounds.[2][3][4] Specifically, Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule, making it an indispensable tool for identity confirmation and purity assessment.[5][6]
This application note provides an in-depth guide to the ¹H NMR analysis of this compound. It covers the theoretical prediction of the spectrum, a detailed experimental protocol for sample preparation and data acquisition, and a thorough interpretation of the spectral data. The causality behind key experimental choices is explained to provide field-proven insights for researchers.
Theoretical ¹H NMR Spectral Analysis
Understanding the expected ¹H NMR spectrum is fundamental to accurate data interpretation. The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.
-
Structure and Proton Environments:
Figure 1. Chemical Structure of this compound with proton environments labeled.-
Carboxylic Acid Proton (Hₐ): This is a highly deshielded proton due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, which promotes hydrogen bonding. Its signal is expected to appear far downfield.[7][8][9]
-
Methoxy Protons (Hₑ): These three equivalent protons are attached to a carbon bonded to an electronegative oxygen atom, causing a downfield shift relative to alkyl protons.[10]
-
Aromatic Protons (Hₑ, Hₙ, Hₐ): The chemical shifts of these three non-equivalent protons are influenced by the electronic effects of the substituents on the aromatic ring.
-
The carboxylic acid and chloro groups are electron-withdrawing, which deshields nearby protons (shifting them downfield).
-
The methoxy group is electron-donating, which shields nearby protons (shifting them upfield).
-
The final chemical shift of each aromatic proton is a net result of these competing effects.
-
-
Predicted Spectral Characteristics:
-
Chemical Shift (δ):
-
Hₐ (-COOH): Expected around 10-13 ppm. This region is characteristic of carboxylic acid protons.[9]
-
Aromatic Protons (Hₑ, Hₙ, Hₐ): Expected in the range of 7.0-8.0 ppm. The specific positions depend on the combined electronic influence of the substituents.
-
Hₑ (-OCH₃): Expected around 3.8-4.0 ppm.[8]
-
-
Integration: The relative area under each signal corresponds to the number of protons it represents. The expected integration ratio for Hₐ : (Hₑ+Hₙ+Hₐ) : Hₑ is 1:3:3.[11][12][13]
-
Splitting (Multiplicity): The splitting pattern of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule.[5][14]
-
Hₐ (-COOH): Typically appears as a broad singlet (s) because it does not couple with other protons and its signal can be broadened by chemical exchange.[7]
-
Hₑ (-OCH₃): Appears as a sharp singlet (s) as it has no adjacent protons to couple with.
-
Aromatic Protons (Hₑ, Hₙ, Hₐ): These protons will couple with each other. Since they are separated by three bonds (meta-coupling), the coupling constants (J) are expected to be small (typically 2-3 Hz). This will result in each signal appearing as a multiplet (m), likely a triplet or a doublet of doublets, though they may resolve as sharp singlets or triplets if the coupling constants are very similar.
-
-
Experimental Protocol: Data Acquisition
This section provides a self-validating protocol for preparing a high-quality NMR sample and acquiring the ¹H NMR spectrum.
1. Rationale for Solvent Selection
The choice of a deuterated solvent is critical for ¹H NMR.[15] Deuterated solvents replace hydrogen atoms with deuterium, rendering the solvent "invisible" in the proton spectrum and preventing the large solvent signal from obscuring the analyte signals.[16]
For this analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.
-
Expertise & Experience: DMSO-d₆ is a polar aprotic solvent that readily dissolves this compound. Crucially, it allows for the observation of the exchangeable carboxylic acid proton (Hₐ).[17][18] In protic solvents like Deuterium Oxide (D₂O), this acidic proton would rapidly exchange with deuterium, causing its signal to disappear from the spectrum, thus losing valuable structural information.[7][9]
2. Materials and Equipment
-
This compound (5-10 mg)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D), 0.7 mL
-
High-precision analytical balance
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette
-
Small vial (e.g., 2 mL glass vial)
-
Vortex mixer
3. Step-by-Step Sample Preparation
The following workflow ensures a homogenous sample free of particulates, which is essential for acquiring a high-resolution spectrum.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Using a pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.[19]
-
Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, homogenous solution is required. Gently warming the sample may aid dissolution if necessary.
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. Avoid introducing any solid particles.
-
Placement: Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
4. NMR Instrument Parameters (400 MHz Example)
-
Spectrometer: 400 MHz
-
Nucleus: ¹H
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Reference: The residual proton signal of DMSO-d₅ at δ ≈ 2.50 ppm is used for calibration.
Data Analysis and Interpretation
The acquired spectrum should be processed (Fourier transform, phase correction, and baseline correction) to yield the final ¹H NMR spectrum. The data can then be analyzed by assigning each signal to its corresponding protons.
Summary of Expected ¹H NMR Data
The following table summarizes the predicted data for this compound in DMSO-d₆.
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Carboxylic Acid-H | Hₐ | ~13.3 | Broad Singlet (br s) | 1H | N/A |
| Aromatic-H | Hₑ | ~7.6 | Multiplet (m) | 1H | ~2-3 |
| Aromatic-H | Hₙ | ~7.5 | Multiplet (m) | 1H | ~2-3 |
| Aromatic-H | Hₐ | ~7.2 | Multiplet (m) | 1H | ~2-3 |
| Methoxy-H | Hₑ | ~3.9 | Singlet (s) | 3H | N/A |
Visualizing Proton Assignments
The following diagram illustrates the chemical structure with each unique proton environment clearly labeled, corresponding to the assignments in the data table.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 4. longdom.org [longdom.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. ijirset.com [ijirset.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]
- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 14. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. otsuka.co.jp [otsuka.co.jp]
- 18. ckisotopes.com [ckisotopes.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes & Protocols: Strategic Use of 3-Chloro-5-methoxybenzoic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Biphenyl-3-carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl scaffolds is particularly crucial for the pharmaceutical and materials science industries.[4][5] Biphenyl carboxylic acid derivatives, the products derived from the coupling of halo-benzoic acids, are privileged structures found in numerous therapeutic agents, including anti-inflammatory, anticancer, and antihypertensive drugs.[4][6][7]
This guide focuses on a specific, and deceptively challenging, substrate: 3-Chloro-5-methoxybenzoic acid . While seemingly a standard building block, its successful implementation in Suzuki coupling requires a nuanced understanding of its electronic properties and the selection of a highly specialized catalytic system. The presence of an electron-donating methoxy group and a C-Cl bond—the least reactive of the aryl halides—presents a significant hurdle for the critical oxidative addition step.[1][8][9]
These notes provide researchers, chemists, and drug development professionals with a detailed framework for successfully employing this substrate. We will dissect the mechanistic challenges, present a robust and optimized protocol, offer troubleshooting guidance, and explain the causal logic behind each experimental choice to ensure reproducible and high-yielding results.
Mechanistic Deep Dive: Overcoming the Challenges of a Deactivated Aryl Chloride
The efficacy of a Suzuki-Miyaura reaction is governed by the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][10] For this compound, the first step, oxidative addition, is the rate-limiting and most formidable challenge.
The Catalytic Cycle
The generally accepted mechanism involves the transformation of a Palladium(0) species to a Palladium(II) species and back again.[2]
Caption: The Suzuki-Miyaura catalytic cycle.
Key Considerations for this compound
-
C-Cl Bond Activation: The Carbon-Chlorine bond is significantly stronger and less polarizable than C-Br or C-I bonds, making its cleavage via oxidative addition to a Pd(0) center energetically demanding.[1] Furthermore, the methoxy group at the 5-position is electron-donating, increasing the electron density on the aromatic ring and further deactivating the C-Cl bond towards oxidative addition.[8][9] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[11] Success hinges on using catalyst systems with highly electron-rich and sterically bulky phosphine ligands.[12][13]
-
Ligand Selection is Critical: The modern solution to activating aryl chlorides involves the use of dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos).[13][14] These ligands possess two key features:
-
Bulk: They promote the formation of monoligated, 12-electron Pd(0)L₁ species, which are more sterically accessible and catalytically active for oxidative addition than the more coordinated Pd(0)L₂ complexes.[10][13]
-
Electron-Rich Nature: They increase the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.[13][15]
-
-
Managing the Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. Therefore, at least one extra equivalent of base is required. The resulting carboxylate anion could potentially coordinate to the palladium center, which may influence the catalytic activity.[16] However, with the robust catalyst systems recommended, this is rarely an inhibitory issue. The presence of this group is highly advantageous during workup, allowing for straightforward separation from non-acidic impurities.
Optimized Application Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.
Experimental Workflow Overview
Caption: General experimental workflow for the Suzuki coupling.
Reagents and Recommended Conditions
The selection of catalyst, ligand, base, and solvent is paramount for success. The following table outlines proven combinations for challenging aryl chlorides.
| Component | Recommendation | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the starting halide. |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-3 mol%. Pd(OAc)₂ is often cheaper and more air-stable; it is reduced in situ to the active Pd(0) species.[2] |
| Ligand | SPhos or XPhos | 2-6 mol% (typically a 2:1 Ligand:Pd ratio). These are essential for activating the C-Cl bond.[13][17] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | 2.5 - 3.0 equivalents. A strong, non-nucleophilic base is required. At least 1 eq. neutralizes the benzoic acid. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / H₂O | The aqueous component is crucial for dissolving the base and facilitating the transmetalation step.[18][19] Ensure solvents are properly degassed. |
| Temperature | 100 - 110 °C | Higher temperatures are necessary to overcome the activation energy of the oxidative addition step.[8] |
Step-by-Step Protocol
This procedure describes a 1.0 mmol scale reaction.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (186.6 mg, 1.0 mmol, 1.0 eq.).
-
Addition of Solids: In the open air, add the desired arylboronic acid (1.2 mmol, 1.2 eq.) and potassium phosphate (K₃PO₄, 636.8 mg, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inerting Atmosphere: Seal the flask with a rubber septum, then evacuate the atmosphere and backfill with inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Via syringe, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water. The mixture will be a suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking a sample, quenching it with dilute HCl, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
-
Reaction Workup (Aqueous): Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Acidic Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer as a carboxylate salt. Separate the layers. To the aqueous layer, add 1M HCl dropwise until the pH is ~2. A white precipitate of the product should form.
-
Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure biphenyl-3-carboxylic acid product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) species.[20] 2. Insufficient Temperature: The energy barrier for C-Cl oxidative addition was not overcome. 3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).[11][20] | 1. Ensure meticulous degassing of solvents and proper inert atmosphere technique. Use fresh, high-quality catalyst and ligand. 2. Increase temperature to 110 °C. Consider switching to a sealed vessel or microwave reactor for higher temperatures.[11] 3. Use fresh boronic acid or consider converting it to a more stable boronic ester (e.g., pinacol ester).[20] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[2] 2. Slow Oxidative Addition: If the oxidative addition of the aryl chloride is slow, the boronic acid may homocouple as a side reaction. | 1. Improve degassing and inerting procedures. 2. Ensure the catalyst system is sufficiently active. Increase the ligand-to-palladium ratio slightly (e.g., to 2.5:1). |
| Formation of Dehalogenated Starting Material | Protodechlorination: A competing reaction where the chlorine atom is replaced by a hydrogen atom. This can be caused by trace water or other proton sources reacting with the palladium intermediate. | Ensure anhydrous solvents (if not using an aqueous system) and high-purity reagents. The choice of base can sometimes influence this; K₃PO₄ is generally robust. |
| Formation of Deboronated Starting Material | Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures and excess base/water before transmetalation can occur.[11] | Use the boronic acid as soon as possible after weighing. Minimize reaction time once conversion is complete. Consider using a more stable boronic ester. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that the inherent challenge of C-Cl bond activation is properly addressed. Success is not found with standard conditions but requires the strategic implementation of modern, highly active catalyst systems. By employing bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos, researchers can effectively overcome the electronic deactivation by the methoxy group and the innate inertness of the aryl chloride. The protocol and troubleshooting guide presented herein provide a comprehensive and scientifically-grounded roadmap for the synthesis of valuable 5-methoxy-biphenyl-3-carboxylic acid derivatives, paving the way for further exploration in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
ACS Publications - Organic Letters. A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Journal of the American Chemical Society. (2020, August 17). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). [Link]
-
ACS Publications - The Journal of Organic Chemistry. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]
-
RSC Publishing - RSC Advances. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
ResearchGate. Pd-catalysed coupling between various aryl chlorides and arylboronic acids. a. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
NIH - PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. (2025, August 5). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
-
RSC Publishing - Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?[Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
NIH - PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
-
MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
-
RSC Publishing - Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ResearchGate. ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]
-
PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of 3-Chloro-5-methoxybenzoate Esters
An Application Guide to the Esterification of 3-Chloro-5-methoxybenzoic Acid
This compound is a substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of more complex molecules. Its derivatives, particularly its esters, are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of the chloro and methoxy groups on the benzene ring influences the molecule's electronic properties and steric profile, making it a versatile scaffold for creating targeted, biologically active compounds.[1]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of esters from this compound. We will delve into the mechanistic underpinnings of the most common esterification method, provide detailed, field-proven laboratory protocols, and offer insights into process optimization and troubleshooting.
Part 1: Mechanistic Insights into Acid-Catalyzed Esterification
The conversion of a carboxylic acid to an ester is most commonly achieved through the Fischer-Speier esterification , a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] This method is widely employed due to its cost-effectiveness and scalability, especially when using simple alcohols like methanol or ethanol.[3]
The reaction is an equilibrium process, and understanding its mechanism is paramount to optimizing reaction conditions for maximum yield.[4][5] The overall transformation is:
R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)
The mechanism proceeds through a sequence of six reversible steps, which can be remembered by the mnemonic PADPED : Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[3]
-
Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Addition: A molecule of the alcohol (R'-OH) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[2][6]
-
Deprotonation: A base (such as another molecule of the alcohol) removes a proton from the oxonium ion, yielding a neutral tetrahedral intermediate.[3]
-
Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water (H₂O).[3][6]
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]
-
Deprotonation: The protonated ester is deprotonated by a base (like HSO₄⁻ or another alcohol molecule), regenerating the acid catalyst and yielding the final ester product.[4]
Caption: The six-step PADPED mechanism of Fischer-Speier esterification.
Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the products. The two most effective approaches are:
-
Using a large excess of one reactant, typically the less expensive alcohol, which also serves as the solvent.[8][9]
-
Removing water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[9]
Part 2: Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Methyl 3-chloro-5-methoxybenzoate via Fischer esterification.
Protocol 1: Fischer Esterification with Sulfuric Acid Catalyst
This protocol is a robust and cost-effective method suitable for gram-scale synthesis in a standard laboratory setting.
Workflow Overview
Caption: General workflow for the synthesis of Methyl 3-chloro-5-methoxybenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Fisher Scientific[10] | The limiting reagent. |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Serves as both reactant and solvent. Use a large excess. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific | Catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralizing the acid catalyst during work-up. |
| Brine (Saturated NaCl solution) | - | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography if needed. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification and analysis
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.[12] Add dropwise to the alcohol, as the dissolution is exothermic. Never add water to concentrated acid.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.8 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). The large excess of methanol serves as the solvent and drives the reaction equilibrium forward.[13]
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exotherm. While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.2 mmol) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle or oil bath. Let the reaction proceed for 2-4 hours.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate against a spot of the starting material. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product ester will be less polar (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[9]
-
Dissolve the oily residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and carefully wash it with water (2 x 30 mL), followed by a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to neutralize any remaining acid.[9] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the funnel frequently.
-
Wash the organic layer with brine (30 mL).[9]
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is often of sufficient purity for many applications.
-
If further purification is required, recrystallization from a suitable solvent (e.g., methanol/water or hexane) or column chromatography on silica gel can be performed.[14]
-
Part 3: Product Characterization and Data
The expected product is Methyl 3-chloro-5-methoxybenzoate.
Expected Product Characteristics
| Property | Value | Source/Notes |
| Chemical Formula | C₉H₉ClO₃ | - |
| Molecular Weight | 200.62 g/mol | Calculated. Similar to CAS 33924-48-0 (isomer).[15][16] |
| Appearance | White to off-white solid or colorless oil | Typical for small aromatic esters. |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~7.5-7.0 (3H, Ar-H), ~3.9 (3H, s, -COOCH₃), ~3.8 (3H, s, Ar-OCH₃) | Predicted chemical shifts. Actual values may vary. Compare to similar structures like Methyl 3-methoxybenzoate.[17] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~166 (C=O), ~160 (C-OCH₃), ~135 (C-Cl), ~125-115 (Ar C-H), ~52 (-COOCH₃), ~56 (Ar-OCH₃) | Predicted chemical shifts. |
| Mass Spec (EI) m/z | 200 (M⁺), 169 (M⁺ - OCH₃) | Expected fragmentation pattern. Compare to similar structures.[18] |
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; insufficient heat; insufficient reaction time. | Use fresh concentrated sulfuric acid. Ensure the reaction reaches and maintains reflux temperature. Extend the reaction time and monitor by TLC. |
| Incomplete Reaction | Equilibrium reached prematurely due to water accumulation. | Use a greater excess of anhydrous methanol. If scaling up, consider using a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water.[9] |
| Low Yield | Product loss during work-up; incomplete reaction. | Ensure pH is basic (>8) during NaHCO₃ wash to remove all acidic starting material. Perform extractions carefully to avoid emulsion formation. Address causes of incomplete reaction. |
| Side Products | Sulfonation of the aromatic ring if the reaction temperature is too high.[13] | Maintain a gentle reflux; avoid aggressive heating. If sulfonation is a persistent issue, consider a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or an alternative esterification method.[9][13] |
Alternative Esterification Strategies
While Fischer esterification is highly effective, certain substrates may require alternative approaches.
-
Acyl Chloride Formation Followed by Alcoholysis: For acid-sensitive substrates or when using precious alcohols, converting the carboxylic acid to a highly reactive acyl chloride is an excellent two-step alternative.[8][19]
-
Step 1: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chloro-5-methoxybenzoyl chloride.[19]
-
Step 2: React the isolated acyl chloride with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester. This reaction is typically fast and irreversible.[20]
-
-
Mitsunobu Reaction: This method is ideal for sterically hindered alcohols or when inversion of stereochemistry at a chiral alcohol center is desired.[21][22] It involves activating the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD), allowing it to be attacked by the carboxylic acid.[22] This method is generally not required for simple primary alcohols like methanol but is a powerful tool for more complex syntheses.
Conclusion
The esterification of this compound is a fundamental transformation for accessing key intermediates in synthetic chemistry. The classic Fischer-Speier esterification, detailed in this guide, offers a reliable, scalable, and economically viable protocol. By understanding the underlying reaction mechanism and paying close attention to procedural details, particularly those that drive the reaction equilibrium, researchers can consistently achieve high yields of the desired ester product. For more challenging substrates, alternative methods like the acyl chloride route provide robust solutions.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025). JoVE. [Link]
-
Esterification. (2023). Chemistry LibreTexts. [Link]
-
Mechanism for the esterification reaction. Chemguide. [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
3-Chloro-5-methoxy-benzoic acid. Chem-Impex. [Link]
-
Synthesis of esters from acid chlorides. YouTube. [Link]
-
Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]
-
Methyl 3-methoxybenzoate. PubChem. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. 5-氯-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]
- 18. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxylic acid moiety is a cornerstone in organic synthesis and holds a privileged position in the design and development of pharmaceuticals, agrochemicals, and functional materials. Its ability to act as a proton donor, a nucleophile, and a precursor to a diverse array of functional groups makes it an exceptionally versatile handle for molecular manipulation. The strategic functionalization of the carboxylic acid group is, therefore, a critical skill for any synthetic chemist. This guide provides an in-depth exploration of the most common and synthetically useful transformations of carboxylic acids, offering not just protocols but also the mechanistic rationale behind them to empower researchers to troubleshoot and adapt these methods to their specific needs.
I. Conversion to Acyl Chlorides: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is often the first step in activating it for subsequent nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than their parent carboxylic acids due to the excellent leaving group ability of the chloride ion.[1]
A. Theoretical Background
The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, direct displacement by a nucleophile is generally not feasible. Reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are employed to convert the hydroxyl group into a better leaving group, facilitating the formation of the highly electrophilic acyl chloride.[2][3][4]
B. Experimental Protocol: Synthesis of an Acyl Chloride using Thionyl Chloride
This protocol describes a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature. The addition is often exothermic and may result in the evolution of HCl and SO₂ gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.
-
Purification: The resulting crude acyl chloride can often be used directly in the next step. If purification is necessary, it can be achieved by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and the product.
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to drive the reaction to completion.
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive off the gaseous byproducts (SO₂ and HCl), shifting the equilibrium towards the product.
C. Workflow Diagram
Caption: Workflow for Acyl Chloride Synthesis.
II. Esterification: Formation of Esters
Esterification is one of the most fundamental transformations of carboxylic acids, leading to the formation of esters which are prevalent in natural products, pharmaceuticals, and polymers.
A. Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] It is a reversible process, and thus, strategies to drive the equilibrium towards the product are essential.[7][8]
i. Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[9][10]
ii. Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of an ester via Fischer esterification.
Materials:
-
Carboxylic acid
-
Alcohol (can be used as the solvent if it is a liquid and inexpensive)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and a large excess of the alcohol (e.g., 5-10 eq, or used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of the strong acid (e.g., 1-5 mol%) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC. If using a Dean-Stark apparatus with toluene, water will be collected as it is formed, driving the equilibrium.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an excess of a low-boiling alcohol was used, it can be removed by rotary evaporation.
-
Extraction: Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water, then with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography.
B. Steglich Esterification
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[11][12] This method utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[13][14]
i. Mechanistic Rationale
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[13]
ii. Experimental Protocol: Steglich Esterification
Materials:
-
Carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration setup
-
Separatory funnel
-
Dilute HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography.
C. Comparison of Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification |
| Conditions | Acidic, high temperature | Mild, room temperature |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, DMAP |
| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, good for sensitive substrates, high yields |
| Disadvantages | Harsh conditions, not suitable for acid-labile substrates, reversible | More expensive reagents, formation of DCU byproduct |
| Workup | Neutralization and extraction | Filtration and extraction |
III. Amidation: Formation of Amide Bonds
The amide bond is a fundamental linkage in peptides, proteins, and numerous pharmaceuticals.[15] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.[16][17]
A. Common Coupling Reagents
A wide variety of coupling reagents are available, each with its own advantages and disadvantages. They are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[18][19][20]
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, but can cause racemization. EDC is water-soluble, simplifying workup.[18] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, but can be expensive.[18] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very efficient, fast reaction times, low racemization. Often the reagents of choice for difficult couplings.[17] |
B. General Mechanism of Amide Bond Formation with Coupling Reagents
The general strategy involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an acyloxyphosphonium or aminium salt). This activated species is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and reduce racemization.[17]
C. Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for amide bond formation using HATU, a widely used and efficient coupling reagent.
Materials:
-
Carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel and wash sequentially with dilute aqueous acid, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
D. Catalytic Amide Bond Formation
In recent years, significant research has focused on the development of greener, catalytic methods for amide bond formation to minimize the generation of stoichiometric waste.[21][22][23] Boronic acid catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines with the removal of water.[16]
E. Weinreb Amide Synthesis
A particularly useful transformation is the synthesis of N-methoxy-N-methylamides, also known as Weinreb amides.[24][25] These amides are valuable synthetic intermediates because they react with organometallic reagents (e.g., Grignard or organolithium reagents) to afford ketones without the over-addition that often plagues reactions with other carboxylic acid derivatives.[26][27] They can also be reduced to aldehydes.[26]
i. Experimental Protocol: Weinreb Amide Synthesis from a Carboxylic Acid
This protocol describes a one-pot synthesis of a Weinreb amide from a carboxylic acid.[28]
Materials:
-
Carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling reagent (e.g., EDC or POCl₃)[28]
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and the coupling reagent (e.g., EDC, 1.2 eq) in anhydrous DCM.
-
Base Addition: Add the base (e.g., DIPEA, 3.0 eq) to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Perform a standard aqueous workup and purify the resulting Weinreb amide by column chromatography.
F. Amidation Workflow Diagram
Caption: General Workflow for Amide Bond Formation.
IV. Reduction to Primary Alcohols
The reduction of carboxylic acids to primary alcohols is a valuable transformation in organic synthesis. Due to the low reactivity of the carboxyl group, strong reducing agents are required.[29][30]
A. Using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[31][32] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[30]
i. Mechanistic Considerations
The reaction proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. Then, the carboxylate is reduced to an aldehyde, which is immediately further reduced to the primary alcohol.[31][33] It is not possible to stop the reaction at the aldehyde stage.[30]
ii. Experimental Protocol: Reduction with LiAlH₄
Materials:
-
Carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Heating mantle or oil bath
-
Aqueous workup solutions (e.g., water, 15% NaOH solution, and water, following the Fieser workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic and will evolve hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to ensure completion. Monitor by TLC.
-
Workup (Quenching): Cool the reaction mixture to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. A granular precipitate of aluminum salts should form.
-
Isolation: Filter the mixture and wash the solid salts thoroughly with THF or another suitable solvent.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting primary alcohol by column chromatography or distillation.
B. Using Borane (BH₃)
Borane (BH₃), usually as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols.[29][31] A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of other reducible functional groups like esters and ketones.[31][33]
C. Reduction Pathway Diagram
Caption: Reduction Pathway of a Carboxylic Acid.
V. Decarboxylation: Removal of the Carboxyl Group
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[34] Simple aliphatic carboxylic acids are generally stable to heat, but decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-position.[35][36]
A. Barton Decarboxylation
The Barton decarboxylation is a radical-mediated method for the reductive decarboxylation of carboxylic acids.[37][38][39] It is a versatile reaction that can be used to replace a carboxyl group with a hydrogen atom or another functional group.[40][41]
i. Mechanistic Overview
The carboxylic acid is first converted to a thiohydroxamate ester, often called a Barton ester.[38][39] This ester then undergoes homolytic cleavage upon heating or photolysis, typically in the presence of a radical initiator and a hydrogen atom donor (e.g., tributyltin hydride or a thiol), to generate an alkyl radical. This radical is then trapped by the hydrogen donor to give the alkane.[37][39]
ii. Experimental Protocol: Barton Decarboxylation
This protocol outlines the two-step procedure for a Barton decarboxylation.
Step 1: Formation of the Barton Ester
Materials:
-
Carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
N-Hydroxy-2-thiopyridone sodium salt
-
Anhydrous solvent (e.g., toluene)
-
DMAP (catalytic)
Procedure:
-
Convert the carboxylic acid to its acyl chloride as described in Section I.
-
In a separate flask, suspend the sodium salt of N-hydroxy-2-thiopyridone and a catalytic amount of DMAP in anhydrous toluene.
-
Add the freshly prepared acyl chloride to this suspension and stir at room temperature until the reaction is complete (monitored by TLC). The Barton ester can be isolated or used directly in the next step.
Step 2: Reductive Decarboxylation
Materials:
-
Barton ester
-
Hydrogen atom donor (e.g., tributyltin hydride (Bu₃SnH) or tert-dodecanethiol)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN))
-
Anhydrous solvent (e.g., toluene or benzene)
Procedure:
-
Dissolve the Barton ester in the anhydrous solvent.
-
Add the hydrogen atom donor and a catalytic amount of AIBN.
-
Heat the mixture to reflux. The reaction is typically complete within a few hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the product by column chromatography.
VI. Conclusion
The functionalization of the carboxylic acid group is a vast and powerful area of organic synthesis. A thorough understanding of the various transformations, their mechanisms, and the practical aspects of their execution is essential for any researcher in the chemical sciences. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these critical synthetic methods. By understanding the "why" behind the "how," scientists can more effectively design synthetic routes, troubleshoot unexpected outcomes, and ultimately, accelerate their research and development efforts.
References
-
Decarboxylation - Wikipedia. Available at: [Link]
-
Converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at: [Link]
-
Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. Available at: [Link]
-
Carboxylic Acids to Alcohols - Chemistry Steps. Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(3), 632-638. Available at: [Link]
-
Steglich esterification - Wikipedia. Available at: [Link]
-
Barton decarboxylation - Grokipedia. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. Available at: [Link]
-
How do you prepare a Weinreb amide? - TutorChase. Available at: [Link]
-
Decarboxylation - Chemistry Steps. Available at: [Link]
-
Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction - JoVE. Available at: [Link]
-
Reduction of carboxylic acids to alcohols - Química Organica.org. Available at: [Link]
-
Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen. Available at: [Link]
-
Reduction of carboxylic acids (video) - Khan Academy. Available at: [Link]
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available at: [Link]
-
Fischer Esterification - Chemistry Steps. Available at: [Link]
-
Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids - Organic Syntheses Procedure. Available at: [Link]
-
Catalytic Amidation . Available at: [Link]
-
reduction of carboxylic acids - Chemguide. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
Barton Decarboxylation - SynArchive. Available at: [Link]
-
Video: Esterification - Concept - JoVE. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Available at: [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. Available at: [Link]
-
Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Available at: [Link]
-
Steglich esterification - Grokipedia. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Acyl chloride - Wikipedia. Available at: [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 . Available at: [Link]
-
Acyl chloride synthesis - Organic Chemistry Portal. Available at: [Link]
-
Steglich Esterification - SynArchive. Available at: [Link]
-
preparation of acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
Acid to Ester - Common Conditions . Available at: [Link]
-
Commonly used amide/peptide coupling reagents . Available at: [Link]
-
Weinreb ketone synthesis - Wikipedia. Available at: [Link]
-
Barton decarboxylation - Wikipedia. Available at: [Link]
Sources
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. file.globalso.com [file.globalso.com]
- 19. peptide.com [peptide.com]
- 20. hepatochem.com [hepatochem.com]
- 21. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 22. Catalytic Amidation [catalyticamidation.info]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 25. tutorchase.com [tutorchase.com]
- 26. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 27. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 28. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 29. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 30. chemguide.co.uk [chemguide.co.uk]
- 31. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 32. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 33. Khan Academy [khanacademy.org]
- 34. Decarboxylation - Wikipedia [en.wikipedia.org]
- 35. organicchemistrytutor.com [organicchemistrytutor.com]
- 36. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 37. grokipedia.com [grokipedia.com]
- 38. synarchive.com [synarchive.com]
- 39. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 40. Organic Syntheses Procedure [orgsyn.org]
- 41. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Derivatization of 3-Chloro-5-methoxybenzoic Acid for Biological Screening Libraries
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. 3-Chloro-5-methoxybenzoic acid emerges as a compelling starting point for the synthesis of novel compound libraries.[1] Its structure is adorned with three distinct functional handles: a carboxylic acid, a meta-substituted chlorine atom, and a methoxy group. This arrangement offers a rich platform for chemical modification, allowing for the systematic exploration of chemical space to develop molecules with potential therapeutic applications.[1] The derivatization of this core structure can modulate key physicochemical properties such as lipophilicity, solubility, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of biological activity.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the strategic derivatization of this compound and subsequent biological screening. We will explore three primary avenues of chemical modification: esterification and amidation of the carboxylic acid, and Suzuki-Miyaura cross-coupling at the aromatic chloride position.
Physicochemical Properties of this compound
A foundational understanding of the starting material's properties is essential for strategic derivatization.
| Property | Value | Reference |
| CAS Number | 82477-67-6 | [2][3] |
| Molecular Formula | C₈H₇ClO₃ | [3] |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 171-177 °C | [3] |
| Purity | ≥98% | [3] |
Derivatization Strategies: A Multi-pronged Approach
The true power of this compound lies in its amenability to diverse chemical transformations. By targeting its key functional groups, a library of analogues can be rapidly assembled to probe structure-activity relationships (SAR).
Caption: Key derivatization pathways for this compound.
Esterification of the Carboxylic Acid
Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This modification significantly impacts a molecule's polarity, lipophilicity, and ability to act as a hydrogen bond acceptor. Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for generating a diverse range of esters.[4][5]
Amidation of the Carboxylic Acid
Converting the carboxylic acid to an amide introduces a nitrogen atom, creating a functional group that can act as both a hydrogen bond donor and acceptor. Amide bonds are prevalent in biologically active molecules and are generally more resistant to hydrolysis than esters. This derivatization is crucial for exploring SAR, as the substituent on the amide nitrogen can be varied extensively to probe interactions with biological targets.[6][7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[8][9][10] In the context of this compound, this reaction allows for the substitution of the chlorine atom with a wide variety of aryl or heteroaryl groups. This modification dramatically alters the overall topology and electronic properties of the scaffold, enabling the synthesis of biphenyl and related structures, which are common motifs in pharmacologically active compounds. While aryl chlorides are less reactive than bromides or iodides, modern catalytic systems with specialized ligands can effectively facilitate this transformation.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Principle: An acid-catalyzed condensation of this compound with an alcohol to form the corresponding ester.[4] The use of the alcohol as a solvent drives the equilibrium towards the product.
Materials and Reagents:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[5][12]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amidation via EDC/HOBt Coupling
Caption: Workflow for the amidation of this compound.
Principle: A carbodiimide-mediated coupling reaction where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which then reacts with an amine to form an amide bond. 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve efficiency.[6]
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine salt)
-
Ethyl acetate, Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq) and HOBt (1.2 eq).[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Principle: A palladium-catalyzed reaction between the aryl chloride (this compound or its ester/amide derivative) and a boronic acid or ester, in the presence of a base, to form a new C-C bond.[10]
Materials and Reagents:
-
This compound derivative (ester or amide recommended for better solubility)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate, Water, Brine
-
Anhydrous Na₂SO₄
-
Schlenk tube or reaction vial suitable for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).[11]
-
Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically 4:1 or 5:1).[11]
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8][11]
-
Cooling: Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the coupled product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening: From Library to Leads
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) is a common approach to rapidly assess the effects of these compounds on a specific biological target or cellular phenotype.[13][14]
Caption: General workflow for a cell-based biological screening assay.
General Protocol: Anti-proliferative MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should be ≤ 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for active compounds.
Data Presentation and Interpretation
The results from the screening should be tabulated to facilitate the identification of preliminary structure-activity relationships.
Example Data Table:
| Compound ID | R¹ | R² | Biological Activity (IC₅₀, µM) |
| Parent | -OH | -Cl | > 100 |
| Ester-01 | -OCH₃ | -Cl | 85.2 |
| Ester-02 | -OCH₂CH₃ | -Cl | 76.5 |
| Amide-01 | -NHCH₃ | -Cl | 45.1 |
| Amide-02 | -NH(Phenyl) | -Cl | 22.8 |
| Suzuki-01 | -OCH₃ | -Phenyl | 15.7 |
| Suzuki-02 | -OCH₃ | -Pyridyl | 9.3 |
Conclusion
This compound is an exemplary scaffold for the development of novel molecular entities for biological screening. The strategic application of fundamental organic reactions—esterification, amidation, and Suzuki-Miyaura coupling—provides a robust framework for generating a chemically diverse library. By systematically modifying the carboxylic acid and the aromatic ring, researchers can effectively navigate chemical space to identify hit compounds. The protocols outlined herein offer a validated starting point for synthesis and preliminary biological evaluation, forming the crucial first step in the long and rewarding journey of drug discovery.
References
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
-
Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1187, 23-44. Available from: [Link]
-
Gehring, A. M., et al. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Medicinal research reviews, 35(1), 186–212. Available from: [Link]
-
Broad Institute. Small-molecule Profiling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Ramirez, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15488–15496. Available from: [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]
-
Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]
-
Chemsrc. This compound. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 3. H31960.06 [thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iajpr.com [iajpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule Profiling | Broad Institute [broadinstitute.org]
Application Note: Leveraging Saturated sp³-Rich Heterocycles as Novel Building Blocks for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Drug Discovery
The universe of small molecule therapeutics has, for decades, been dominated by flat, aromatic, sp²-hybridized ring systems. While undeniably successful, this "flatland" of chemical space has led to challenges in achieving high target specificity and favorable pharmacokinetic profiles.[1][2] Today, a paradigm shift is underway, with a growing emphasis on incorporating three-dimensional (3D) molecular shapes to better interact with the complex topography of biological targets.[3][4] Saturated, sp³-rich heterocycles are at the forefront of this evolution, offering a gateway to novel chemical space and improved drug-like properties.[5][6]
These non-planar scaffolds provide significant advantages over their aromatic counterparts, including improved aqueous solubility, reduced metabolic liability, and the ability to present substituents in precise three-dimensional vectors.[1][5] This guide serves as a technical primer for researchers, providing both the conceptual framework and practical protocols for synthesizing and utilizing a key class of sp³-rich building blocks: functionalized azetidines. We will explore a modern, visible-light-mediated photocatalytic strategy that transforms readily available precursors into densely functionalized, high-value azetidine cores poised for elaboration in drug discovery programs.[7][8]
The Rationale: Why Azetidines and Why Photocatalysis?
The Azetidine Scaffold: A Privileged Building Block
The four-membered azetidine ring is an increasingly attractive scaffold in medicinal chemistry.[7] Its strained, non-planar structure serves as a versatile bioisostere for more common five- and six-membered rings like pyrrolidine and piperidine, or even acyclic fragments. This structural mimicry allows chemists to modulate physicochemical properties such as lipophilicity and basicity while maintaining or improving biological activity. Despite their potential, the inclusion of azetidines in drug candidates has been hampered by a lack of efficient and modular synthetic methods.[7][9]
The Power of Visible-Light Photocatalysis
Traditional methods for constructing strained rings often require harsh conditions or pre-functionalized, multi-step starting materials. Visible-light photoredox catalysis has emerged as a powerful alternative, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[7][10] This approach offers several key advantages:
-
Operational Simplicity: Reactions are often conducted at room temperature, are tolerant of ambient air and moisture, and use low catalyst loadings.[10]
-
High Functional Group Tolerance: The mild conditions preserve delicate functional groups elsewhere in the molecule, minimizing the need for protecting group strategies.
-
Novel Reactivity: Photocatalysis unlocks unique reaction pathways, such as the radical-mediated cycloadditions discussed herein, that are inaccessible through conventional thermal methods.[8]
By harnessing the energy of visible light, we can orchestrate a powerful [2+2] photocycloaddition to construct the azetidine core from simple, readily available precursors.[8]
Experimental Guide: Synthesis of Functionalized Azetidines
This section provides a detailed workflow and protocol for the synthesis of a highly functionalized azetidine building block via a visible-light-mediated aza Paternò-Büchi reaction.
Workflow Overview
The overall process involves the preparation of the reaction mixture, irradiation with a visible light source, monitoring for completion, and subsequent purification of the desired azetidine product. The N-O bond within the initial product can then be cleaved to yield the free azetidine, a versatile building block for further derivatization.
Caption: General workflow for photocatalytic azetidine synthesis.
Detailed Protocol: Visible-Light-Mediated [2+2] Cycloaddition
This protocol is adapted from a procedure utilizing an iridium-based photocatalyst for the reaction between a 2-isoxazoline-3-carboxylate (an oxime derivative) and an alkene.[8]
Materials:
-
2-Isoxazoline-3-carboxylate (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., Kessil lamp or similar, ~450 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol, 1.0 equiv), the photocatalyst (e.g., 0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent (to achieve ~0.1 M concentration) followed by the alkene (e.g., 0.24 mmol, 1.2 equiv) via syringe.
-
Irradiation: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is vigorously stirred. Use a cooling fan to maintain the reaction at ambient temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting oxime is consumed (typically 24-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure azetidine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results & Data
The reaction is generally high-yielding with a broad scope for both the alkene and oxime components.
| Entry | Alkene Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene | >95% | >20:1 |
| 2 | 4-Chlorostyrene | 92% | >20:1 |
| 3 | 1-Octene | 75% | 1.5:1 |
| 4 | Cyclohexene | 88% | >20:1 |
Data is representative and adapted from literature precedents.[8][11] Actual results may vary.
Application: Deprotection and Derivatization
The synthesized azetidine is a stable intermediate. To utilize it as a building block, the N-O bond is typically cleaved to reveal a secondary amine, a key functional handle for further elaboration.[11]
Caption: Reductive cleavage to unmask the core building block.
Protocol for N-O Bond Cleavage:
-
Dissolve the purified azetidine product (1.0 equiv) in methanol.
-
Add activated zinc powder (approx. 10 equiv) and glacial acetic acid (approx. 10 equiv).
-
Stir the suspension at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove zinc solids, washing with methanol.
-
Concentrate the filtrate and perform a standard aqueous workup and extraction.
-
Purify the crude product by chromatography or crystallization to yield the free azetidine.
This "unmasked" azetidine, now containing a reactive N-H bond, can be readily incorporated into larger molecules via standard synthetic transformations such as amide coupling, reductive amination, or arylation reactions, serving as a true building block for novel therapeutic agents.
Conclusion and Future Outlook
The strategic incorporation of sp³-rich saturated heterocycles is a critical frontier in modern medicinal chemistry. By moving beyond flat, aromatic systems, researchers can access novel chemical space and design molecules with superior pharmacological properties.[12] Visible-light photocatalysis provides a mild, efficient, and highly versatile platform for the synthesis of valuable building blocks like functionalized azetidines, which were previously challenging to access.[7][9] The protocols and workflows detailed in this guide offer a practical entry point for research teams looking to embrace 3D molecular design and accelerate their drug discovery programs. The continued development of novel synthetic methods, including C-H functionalization and multicomponent reactions, will further expand the toolkit for creating the next generation of complex, stereochemically rich heterocyclic building blocks.[13][14][15]
References
- Title: Multicomponent reactions for the synthesis of heterocycles Source: PubMed, National Institutes of Health URL
- Title: Multi-Component Reactions in Heterocyclic Chemistry Source: Provided via Google Search URL
- Title: Saturated Heterocycles with Applications in Medicinal Chemistry Source: ResearchGate URL
- Title: Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy Source: PubMed Central, National Institutes of Health URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Multicomponent synthesis of heterocyclic compounds Source: ResearchGate URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: Beilstein Journal of Organic Chemistry URL
- Title: Synthesis of Saturated N-Heterocycles Source: The Journal of Organic Chemistry URL
- Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: ChemRxiv URL
- Source: Chemical Communications (RSC Publishing)
- Title: Biocatalytic Strategy for Construction of sp3-Rich Polycyclic Compounds from Directed Evolution and Computational Modeling Source: PubMed Central, National Institutes of Health URL
- Title: C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles Source: Journal of the American Chemical Society URL
- Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Chemistry URL
- Title: Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: National Institutes of Health URL
- Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: ResearchGate URL
- Title: Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL
- Title: Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation Source: Accounts of Chemical Research URL
- Title: Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation Source: PubMed Central, National Institutes of Health URL
- Title: Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation Source: SpringerLink URL
- Title: Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Source: Frontiers in Chemistry URL
- Title: Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions Source: ChemRxiv URL
- Title: A Review on Medicinally Important Heterocyclic Compounds Source: Provided via Google Search URL
- Title: The Use of Heterocycles as Important Structures in Medicinal Chemistry Source: The Aquila Digital Community URL
- Title: Heterocycles, Back Bone of Drug Design Source: Omics Online URL
- Title: Advantages of 3D-shape of ligands in drug discovery Source: Computational Chemistry Blog URL
- Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID Source: National Institutes of Health URL
- Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL
Sources
- 1. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
analytical HPLC method for 3-Chloro-5-methoxybenzoic acid
An Application Note and Protocol for the development of a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method is essential for its quantification in starting materials, in-process samples, and final product release testing.
This application note details a systematic approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is grounded in established scientific principles and adheres to guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.
Analyte Properties and Method Development Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase composition, and detection parameters.
Physicochemical Characteristics
-
Structure:

-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇ClO₃
-
Molecular Weight: 186.59 g/mol
-
-
Acidity (pKa): The carboxylic acid group is the primary ionizable functional group. The estimated pKa for this compound is approximately 3.8. This value is critical for selecting the mobile phase pH. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH should be controlled to be at least 1.5 to 2 units below the pKa, thereby keeping the analyte in its neutral, non-ionized state.
-
Polarity and Solubility: The presence of both a polar carboxylic acid group and a non-polar chloromethoxy-substituted benzene ring gives the molecule a moderate polarity. It is sparingly soluble in water but shows good solubility in organic solvents like methanol and acetonitrile. This profile makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The aromatic ring with its substituents is a strong chromophore. The UV spectrum of this compound in methanol typically shows a maximum absorbance (λmax) around 245 nm and 290 nm. For quantitative analysis, selecting a wavelength near the absorbance maximum provides the best sensitivity.
Rationale for Methodological Choices
The choices for the chromatographic system are directly derived from the analyte's properties to create a selective and robust method.
-
Separation Mode (Reversed-Phase): Given the moderate polarity of the analyte, reversed-phase (RP) chromatography is the most suitable approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions between its non-polar regions and the stationary phase.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention characteristics. A column with a particle size of 3.5 to 5 µm provides a good balance between efficiency (theoretical plates) and backpressure.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shape for acidic compounds and has a lower UV cutoff, resulting in a more stable baseline.
-
Aqueous Component & pH Control: To suppress the ionization of the carboxylic acid group (pKa ≈ 3.8), the aqueous component of the mobile phase must be acidified. A pH of 2.5 is selected, which is more than one pH unit below the pKa. This is achieved using a dilute solution of an acid like orthophosphoric acid, which also acts as a buffering agent to maintain a consistent pH.
-
-
Detection: UV detection is selected due to the presence of a strong chromophore in the analyte. A detection wavelength of 245 nm is chosen to maximize sensitivity while minimizing potential interference from the mobile phase.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is also required.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard (purity ≥ 99%)
-
Preparation of Solutions
-
Mobile Phase Preparation (pH 2.5):
-
Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. To do this, add 1.0 mL of 85% orthophosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
-
The final mobile phase is a mixture of the 0.1% orthophosphoric acid solution and acetonitrile. The recommended starting ratio is 50:50 (v/v) .
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
-
Diluent Preparation: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent to ensure compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% H₃PO₄ in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
| Elution Mode | Isocratic |
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement for ensuring the trustworthiness of the results. Inject the working standard solution (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
Method Validation Overview
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. The validation process demonstrates that the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically evaluated using forced degradation studies.
-
Linearity: A series of at least five concentrations across the expected range are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked matrix) and comparing the measured value to the true value. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The analysis of replicate samples (n=6) at 100% of the test concentration on the same day, by the same analyst. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The study is repeated on a different day, by a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2% organic modifier, ±2°C column temperature).
Visualization of Workflow and Separation Principle
Diagrams help to clarify complex processes and relationships within the analytical workflow.
Caption: Principle of reversed-phase separation for this compound.
References
mass spectrometry analysis of 3-Chloro-5-methoxybenzoic acid
An Application Guide for the Characterization of 3-Chloro-5-methoxybenzoic Acid via Mass Spectrometry
Abstract
This comprehensive application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, analytical chemists, and professionals in drug development, this guide offers a foundational methodology rooted in scientific principles. We will explore the rationale behind crucial experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and structural elucidation via tandem mass spectrometry (MS/MS). The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Analytical Imperative
This compound (C₈H₇ClO₃, MW: 186.59 g/mol ) is a substituted aromatic carboxylic acid.[1] As a halogenated organic compound, it serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate identification and quantification are critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this task.[2][3] This guide focuses on an electrospray ionization (ESI) based LC-MS method, which is exceptionally well-suited for analyzing polar, ionizable molecules like carboxylic acids.[4]
Foundational Analytical Strategy: LC-MS with Electrospray Ionization
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds, it often requires chemical derivatization for polar molecules like carboxylic acids to increase their volatility.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more direct route to analysis. The analyte is separated in the liquid phase and then ionized for mass analysis.
Electrospray Ionization (ESI) is the chosen ionization technique due to its "soft" nature, which minimizes in-source fragmentation and typically preserves the molecular ion.[4] For this compound, the presence of the carboxylic acid group makes it ideal for deprotonation in negative ion mode (ESI-) , which will be the primary mode of analysis for generating the [M-H]⁻ ion.
Experimental Workflow: From Sample to Spectrum
The overall analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure maximum sensitivity and data quality.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample Preparation
The objective of sample preparation is to solubilize the analyte in a medium compatible with the LC-MS system while minimizing contaminants that could interfere with ionization.[3]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound powder and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a vial and add 9.9 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (see section 4.2).
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[7]
-
Quality Control: Prepare a "blank" sample using only the dilution solvent to be run before and after the analyte to check for carryover.[7]
Causality Behind Choices:
-
Methanol: It is an excellent solvent for many organic compounds and is fully compatible with reversed-phase chromatography and ESI.[7]
-
Dilution: High concentrations of analyte can lead to detector saturation and ion suppression effects. Diluting to the low µg/mL or ng/mL range is standard practice for achieving optimal signal.[7]
Liquid Chromatography (LC) Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC | Provides reproducible gradients and stable flow rates. |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size | C18 is a versatile stationary phase for small molecule separation.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid improves peak shape for acids and provides a proton source for ionization.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[9] |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-column interactions.[8] |
| Injection Vol. | 5 µL | A typical injection volume to avoid column overloading. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-10 min: 10% B | A gradient is used to elute the compound with a good peak shape and to clean the column. |
Mass Spectrometry (MS) Method
The MS is set up to detect the deprotonated molecule and its fragments.
| Parameter | Condition | Rationale |
| MS System | SCIEX Triple Quad 5500 or equivalent | A tandem mass spectrometer allows for both full scan and fragmentation experiments. |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, ionizable molecules.[4] |
| Polarity | Negative | To detect the deprotonated [M-H]⁻ ion from the carboxylic acid group. |
| Ion Spray Voltage | -4500 V | Creates the potential difference needed to generate the electrospray aerosol. |
| Source Temp. | 550 °C | Aids in desolvation of the droplets to release gas-phase ions. |
| Scan Type 1 | Full Scan / Q1 Scan | To detect all ions in a specified mass range and confirm the molecular weight. |
| Mass Range | m/z 100 - 300 | Covers the expected molecular ion and potential adducts or impurities. |
| Scan Type 2 | Product Ion Scan (MS/MS) | To generate a fragmentation spectrum for structural confirmation. |
| Precursor Ion | m/z 185.0 | The monoisotopic mass of the [M-H]⁻ ion of the ³⁵Cl isotopologue. |
| Collision Energy | 20-40 eV (Ramped) | The energy applied to induce fragmentation. A ramp allows for the detection of both low- and high-energy fragments. |
Data Analysis and Interpretation
Expected Full Scan Spectrum
The molecular formula C₈H₇ClO₃ contains chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak two mass units higher (M+2) that has an intensity of about one-third of the monoisotopic peak (M).
-
Expected [M-H]⁻ ion (³⁵Cl): m/z 185.00
-
Expected [M-H]⁻ ion (³⁷Cl): m/z 187.00
Observing this A/A+2 pattern with a ~3:1 intensity ratio is a strong confirmation of the presence of one chlorine atom in the molecule.
Tandem MS (MS/MS) Fragmentation Pattern
Fragmentation of the precursor ion (m/z 185.0) provides a structural fingerprint. For this compound, key fragmentation pathways are predicted to be the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of Carbon Dioxide: The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of CO₂ (44.00 Da).[10][11]
-
Loss of Methyl Radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃, 15.02 Da).
Caption: Predicted primary fragmentation pathways for the [M-H]⁻ ion of this compound.
Table of Expected Ions:
| Ion Description | Formula | Calculated m/z (³⁵Cl / ³⁷Cl) |
| Precursor Ion [M-H]⁻ | [C₈H₆ClO₃]⁻ | 185.00 / 187.00 |
| Fragment: Loss of CO₂ | [C₇H₆ClO]⁻ | 141.01 / 143.01 |
| Fragment: Loss of CH₃ | [C₇H₃ClO₃]⁻ | 170.00 / 172.00 |
Note on Potential Side Reactions: In some ESI sources, particularly with certain mobile phase additives, dehalogenation can occur.[12][13] Analysts should be aware of a potential low-intensity signal at m/z 151, corresponding to the [M-H]⁻ of methoxybenzoic acid, which would indicate an in-source loss of HCl.
Conclusion
This application note provides a robust and scientifically grounded framework for the analysis of this compound by LC-MS/MS. By understanding the rationale behind the chosen parameters, from sample preparation to data interpretation, researchers can confidently implement and adapt this method for their specific needs. The combination of chromatographic separation with full scan and tandem mass spectrometry offers a powerful tool for the unambiguous identification and structural confirmation of this important chemical entity.
References
- Vertex AI Search. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- Vertex AI Search.
- ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Wikipedia.
- ResearchGate. (2025).
- Scribd. Identification of Benzoic Acid by GC and Mass Spectrometry.
- PubMed. (2013).
- ResearchGate. (2025). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF.
- Mass Spectrometry Research Facility.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.
- Organomation.
- ResearchGate. (2025).
- Wikipedia.
- MDPI. (2026). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment.
- Chemistry LibreTexts. (2023).
- Supelco. LC-MS Resource Guide.
- YouTube. (2023).
- Sigma-Aldrich. This compound 97.
Sources
- 1. This compound 97 82477-67-6 [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. organomation.com [organomation.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Chloro-5-methoxybenzoic Acid: A Scalable Approach
Abstract
This document provides a comprehensive guide for the synthesis of 3-Chloro-5-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Two robust synthetic routes are presented, starting from readily available precursors: 3-hydroxybenzoic acid and 3,5-dichlorobenzoic acid. Detailed, step-by-step protocols for both laboratory-scale synthesis and critical considerations for process scale-up are provided. The causality behind experimental choices, safety protocols, and purification techniques are thoroughly discussed to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its substituted benzoic acid structure allows for diverse functionalization, making it an important component in the development of novel therapeutic agents and crop protection chemicals. The reliable and scalable synthesis of this intermediate is therefore of significant interest.
This application note outlines two distinct and validated synthetic pathways to afford this compound.
-
Route 1: A four-step synthesis commencing with the esterification and subsequent methylation of 3-hydroxybenzoic acid, followed by regioselective chlorination and final hydrolysis.
-
Route 2: A more direct approach involving the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom in 3,5-dichlorobenzoic acid with a methoxy group.
Each route is presented with a detailed experimental protocol for laboratory-scale synthesis (10-50 g) and a thorough analysis of the critical parameters for scaling up the process to a pilot or industrial scale.
Strategic Overview of Synthetic Pathways
The choice of synthetic route will depend on factors such as raw material availability, cost, and the desired scale of production. Below is a visual representation of the two proposed synthetic strategies.
Diagram 1: High-level overview of the two synthetic routes to this compound.
Route 1: Synthesis from 3-Hydroxybenzoic Acid
This pathway is a classic and reliable method that builds the target molecule in a stepwise fashion, allowing for purification of intermediates and better control over the final product's purity.
Rationale and Mechanistic Considerations
The carboxylic acid group in the starting material, 3-hydroxybenzoic acid, is a deactivating group for electrophilic aromatic substitution and would interfere with the subsequent methylation of the hydroxyl group. Therefore, it is first protected as a methyl ester via Fischer esterification. The resulting methyl 3-hydroxybenzoate is then methylated at the phenolic hydroxyl group. The subsequent electrophilic chlorination is directed by the activating methoxy group (an ortho-, para-director) and the deactivating ester group (a meta-director). The combined directing effects favor chlorination at the C5 position. Finally, the ester is hydrolyzed to yield the desired carboxylic acid.
Diagram 2: Simplified mechanism of the key electrophilic chlorination step.
Laboratory-Scale Synthesis Protocol
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Materials:
-
3-Hydroxybenzoic acid: 50.0 g
-
Methanol: 500 mL
-
Concentrated Sulfuric Acid: 5 mL
-
-
Procedure:
-
To a 1 L round-bottom flask, add 3-hydroxybenzoic acid and methanol.
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate as a solid.
-
Step 2: Methylation of Methyl 3-hydroxybenzoate
-
Materials:
-
Methyl 3-hydroxybenzoate (from Step 1)
-
Acetone: 400 mL
-
Potassium Carbonate (anhydrous, powdered): 1.5 equivalents
-
Dimethyl sulfate (DMS): 1.2 equivalents
-
-
Procedure:
-
In a 1 L round-bottom flask, dissolve methyl 3-hydroxybenzoate in acetone.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux and add dimethyl sulfate dropwise over 30 minutes.
-
Continue refluxing for 3-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 3-methoxybenzoate.
-
Step 3: Chlorination of Methyl 3-methoxybenzoate
-
Materials:
-
Methyl 3-methoxybenzoate (from Step 2)
-
Dichloromethane (DCM): 300 mL
-
Sulfuryl chloride (SO₂Cl₂): 1.1 equivalents
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water.[2][3][4][5]
-
Dissolve methyl 3-methoxybenzoate in dichloromethane in a 500 mL round-bottom flask equipped with a dropping funnel and a gas outlet to a scrubber.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by GC-MS.
-
Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude methyl 3-chloro-5-methoxybenzoate.
-
Step 4: Hydrolysis of Methyl 3-chloro-5-methoxybenzoate
-
Materials:
-
Methyl 3-chloro-5-methoxybenzoate (from Step 3)
-
Methanol: 200 mL
-
10% Sodium Hydroxide solution: 150 mL
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve the crude ester in methanol in a 500 mL round-bottom flask.
-
Add the sodium hydroxide solution and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with 200 mL of water and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Melting Point | 173-175 °C |
| Appearance | White to off-white solid |
Scale-Up Considerations for Route 1
-
Heat Management: The chlorination step is exothermic and requires careful temperature control on a larger scale. A jacketed reactor with efficient cooling is essential.
-
Reagent Addition: The dropwise addition of sulfuryl chloride must be carefully controlled to avoid temperature spikes and potential side reactions.
-
Gas Evolving: The chlorination reaction evolves HCl and SO₂ gas, which must be safely scrubbed.
-
Work-up and Isolation: Handling large volumes of organic solvents and aqueous washes requires appropriate equipment. Centrifugation can be more efficient than filtration for isolating the final product on a larger scale.
Route 2: Synthesis from 3,5-Dichlorobenzoic Acid
This two-step route offers a more convergent and potentially more cost-effective approach, provided the starting material is readily available.
Rationale and Mechanistic Considerations
This synthesis relies on a nucleophilic aromatic substitution (SNAr) reaction.[6][7][8] The two chlorine atoms on the benzene ring are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group, particularly at the positions ortho and para to it. While the carboxylic acid group is a meta-director for electrophilic substitution, it is an ortho-, para-activator for nucleophilic substitution.[9] By using one equivalent of sodium methoxide, it is possible to achieve selective monosubstitution. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing group.[7]
Diagram 3: Simplified mechanism of the nucleophilic aromatic substitution step.
Laboratory-Scale Synthesis Protocol
-
Materials:
-
3,5-Dichlorobenzoic acid: 50.0 g
-
Methanol (anhydrous): 500 mL
-
Sodium methoxide (25% solution in methanol or solid): 1.05 equivalents
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a 1 L round-bottom flask, dissolve 3,5-dichlorobenzoic acid in anhydrous methanol.
-
Carefully add the sodium methoxide solution dropwise at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by HPLC for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 300 mL of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude this compound.
-
Purification
The crude product can be purified by recrystallization from an ethanol/water mixture.
| Parameter | Value |
| Purity (by HPLC) | >97% |
| Melting Point | 173-175 °C |
| Appearance | White to off-white solid |
Scale-Up Considerations for Route 2
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the sodium methoxide and lead to side products. Ensuring anhydrous conditions on a large scale is critical.
-
Control of Stoichiometry: Precise control of the amount of sodium methoxide is crucial to avoid the formation of the di-substituted product (3,5-dimethoxybenzoic acid).
-
Reaction Time and Temperature: The reaction may require prolonged heating at reflux. On a larger scale, efficient heating and mixing are necessary to ensure complete reaction.
-
Product Isolation: Acidification of a large volume of the basic aqueous solution requires careful addition of concentrated acid to control the exotherm.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reagent-Specific Hazards:
-
Sulfuryl chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.[2][3][4][5]
-
Dimethyl sulfate (DMS): A potent alkylating agent and is carcinogenic. Handle with extreme caution, using appropriate gloves and engineering controls.
-
Sodium methoxide (NaOMe): Corrosive and flammable. Reacts with water.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with appropriate care.
Conclusion
Both synthetic routes presented in this application note provide viable and scalable methods for the preparation of this compound. Route 1 offers a more controlled, stepwise approach, which may be preferable for achieving very high purity on a laboratory scale. Route 2 is a more convergent and potentially more economical option for large-scale production, provided that the selective monosubstitution can be effectively controlled. The choice of the optimal route will depend on the specific requirements of the project, including scale, cost, and available equipment.
References
-
SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]
-
3-chloro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, February 2). Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]
- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents. (n.d.).
-
3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem. (n.d.). Retrieved from [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. (2015, March 25).
- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents. (n.d.).
-
Chemistry Nucleophilic Aromatic Substitution Experiment PDF - Scribd. (n.d.). Retrieved from [Link]
-
Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH 3 - Pearson. (n.d.). Retrieved from [Link]
-
Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com. (2021, March 15). Retrieved from [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
-
Electrochemically site-selective alkoxylation of twisted 2-arylbenzoic acids via spirolactonization - Organic Chemistry Frontiers (RSC Publishing). (2021, July 20). Retrieved from [Link]
-
Electrochemically site-selective alkoxylation of twisted 2-arylbenzoic acids via spirolactonization. (n.d.). Retrieved from [Link]
-
Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed. (n.d.). Retrieved from [Link]
-
3,5-Dichloro-2-methoxybenzoic acid - CAS Common Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. homeworkforyou.com [homeworkforyou.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Synthesis of Anti-Inflammatory Agents: A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of various classes of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this guide delves into the synthetic pathways of widely used non-steroidal anti-inflammatory drugs (NSAIDs), selective COX-2 inhibitors, corticosteroids, and cutting-edge biologic agents. Beyond mere procedural outlines, this guide emphasizes the rationale behind synthetic choices, offering insights into reaction mechanisms and process optimization.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] The clinical management of these conditions relies heavily on a diverse arsenal of anti-inflammatory drugs.
These therapeutic agents can be broadly categorized based on their mechanism of action and chemical structure:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes ibuprofen and naproxen, primarily functions by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[4]
-
Selective COX-2 Inhibitors: Developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, these drugs, such as celecoxib, preferentially inhibit the COX-2 isoform, which is predominantly expressed at sites of inflammation.[3]
-
Corticosteroids: These potent anti-inflammatory agents, like dexamethasone, are synthetic analogs of endogenous glucocorticoids. They exert their effects by binding to the glucocorticoid receptor (GR), leading to the modulation of a wide array of genes involved in the inflammatory response.[5][6]
-
Biologic Agents: Representing a paradigm shift in anti-inflammatory therapy, biologics are large-molecule drugs, typically proteins, produced through recombinant DNA technology. This category includes TNF-α inhibitors (e.g., etanercept, adalimumab, infliximab) and Janus kinase (JAK) inhibitors, which target specific components of the immune system with high precision.[7][8]
This guide will explore the synthetic methodologies for key examples from each of these classes, providing both established protocols and insights into modern synthetic advancements.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Case of Ibuprofen
Ibuprofen, a cornerstone of pain and inflammation management, is a chiral 2-arylpropionic acid derivative.[9] While often administered as a racemic mixture, the (S)-enantiomer is responsible for its therapeutic activity.[9][10] The synthesis of ibuprofen has evolved significantly, moving from lengthy, inefficient processes to more streamlined and environmentally conscious methods.
Classical vs. Modern Synthetic Strategies for Ibuprofen
The original Boots process for ibuprofen synthesis was a six-step procedure with low atom economy. A significant advancement was the three-step BHC (Boots-Hoechst-Celanese) process, which is more atom-economical and is still widely used.[11]
| Feature | Boots Process | BHC Process |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Number of Steps | 6 | 3 |
| Key Reactions | Friedel-Crafts acylation, Darzens condensation, hydrolysis, decarboxylation | Friedel-Crafts acylation, hydrogenation, carbonylation |
| Atom Economy | ~40% | ~77% (with catalyst recycling) |
| Byproducts | Significant salt waste | Primarily acetic acid (recyclable) |
Modern synthetic efforts have focused on asymmetric synthesis to directly produce the active (S)-enantiomer and the application of green chemistry principles.[5] Asymmetric hydrogenation and catalytic hydrocarboxylation are promising approaches to achieve high enantioselectivity.
Protocol: The BHC Process for Ibuprofen Synthesis
This protocol outlines the three-step BHC process, a significant improvement over the original Boots method.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Rationale: This electrophilic aromatic substitution reaction introduces an acetyl group to the isobutylbenzene ring, forming 4'-isobutylacetophenone. Anhydrous hydrogen fluoride acts as both the catalyst and the solvent, offering high selectivity and recyclability.[11]
-
Procedure:
-
Charge a suitable reactor with isobutylbenzene.
-
Cool the reactor and add anhydrous hydrogen fluoride (HF).
-
Slowly add acetic anhydride to the mixture while maintaining a low temperature.
-
Allow the reaction to proceed to completion.
-
Recover the HF catalyst for reuse.
-
Isolate the 4'-isobutylacetophenone product.
-
Step 2: Hydrogenation of 4'-Isobutylacetophenone
-
Rationale: The ketone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using catalytic hydrogenation. A palladium catalyst is typically employed for this transformation.
-
Procedure:
-
Dissolve 4'-isobutylacetophenone in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to drive the reaction to completion.
-
Filter off the catalyst.
-
Remove the solvent to obtain 1-(4-isobutylphenyl)ethanol.
-
Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol
-
Rationale: This step introduces the carboxylic acid moiety to form ibuprofen. The reaction is carried out in the presence of carbon monoxide and a palladium catalyst.
-
Procedure:
-
Dissolve 1-(4-isobutylphenyl)ethanol in an appropriate solvent.
-
Add a palladium catalyst and a suitable ligand.
-
Pressurize the reactor with carbon monoxide.
-
Heat the reaction mixture.
-
Upon completion, the ibuprofen is isolated and purified.
-
Synthesis of Selective COX-2 Inhibitors: The Case of Celecoxib
Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, reducing the risk of gastrointestinal complications associated with traditional NSAIDs.[6] The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]
Key Synthetic Approaches for Celecoxib
The most common route to celecoxib involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[6] A key challenge in this synthesis is controlling the regioselectivity of the condensation to favor the desired 1,5-diarylpyrazole isomer over the 1,3-diarylpyrazole byproduct.[12]
Protocol: Regioselective Synthesis of Celecoxib
This protocol describes a common method for the synthesis of celecoxib, focusing on achieving high regioselectivity.
Step 1: Claisen Condensation
-
Rationale: This reaction forms the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, by reacting 4-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide.[6]
-
Procedure:
-
To a solution of sodium methoxide in a suitable solvent (e.g., methanol), add 4-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.
-
Stir the reaction mixture until the condensation is complete.
-
Acidify the mixture to precipitate the 1,3-dicarbonyl product.
-
Isolate and purify the product.
-
Step 2: Cyclocondensation with Hydrazine
-
Rationale: The 1,3-dicarbonyl compound is then reacted with 4-sulfonamidophenylhydrazine hydrochloride. The reaction conditions, particularly the solvent and temperature, are crucial for directing the reaction towards the desired celecoxib isomer. Using a polar aprotic solvent like N,N-dimethylacetamide (DMAC) can favor the formation of the desired regioisomer.[12]
-
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in DMAC.
-
Heat the reaction mixture to promote cyclization.
-
Monitor the reaction for the formation of celecoxib.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the crude celecoxib by filtration and purify by recrystallization.
-
Synthesis of Corticosteroids: The Case of Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[13] Its complex steroidal structure necessitates a multi-step synthesis, often starting from readily available steroid precursors.[14][15]
Overview of Dexamethasone Synthesis
A common synthetic route to dexamethasone starts from 3α-acetoxy-16-pregnen-11,20-dione.[10][14] The synthesis involves a series of carefully orchestrated reactions to introduce the key functional groups: a 9α-fluoro atom, an 11β-hydroxyl group, a 16α-methyl group, and the 1,4-diene system in the A-ring.[10]
Protocol: Multi-step Synthesis of Dexamethasone
This protocol outlines a plausible synthetic sequence for dexamethasone from a common steroidal starting material.
Step 1: Introduction of the 16α-Methyl Group
-
Rationale: The 16α-methyl group is introduced via a Grignard reaction with methylmagnesium bromide on the 16-ene of 3α-acetoxy-16-pregnen-11,20-dione.[10]
-
Procedure:
-
React 3α-acetoxy-16-pregnen-11,20-dione with methylmagnesium bromide in the presence of a copper catalyst to afford the 16α-methyl derivative.
-
Step 2: Formation of the 17α-Hydroxyl Group
-
Rationale: The 17α-hydroxyl group is introduced via epoxidation of an enol acetate intermediate followed by hydrolysis.[10]
-
Procedure:
-
Treat the product from Step 1 with acetic anhydride to form the 17-enol acetate.
-
Epoxidize the enol acetate using a peroxy acid (e.g., perbenzoic acid).
-
Hydrolyze the epoxide to yield the 17α-hydroxy steroid.
-
Step 3: Introduction of the 21-Acetoxy Group
-
Rationale: The C21 position is first brominated and then displaced with acetate to introduce the 21-acetoxy group.[10]
-
Procedure:
-
Brominate the product from Step 2 at the C21 position.
-
Displace the bromide with acetate using potassium acetate.
-
Step 4: A-Ring Dienone Formation
-
Rationale: The 1,4-diene system in the A-ring is typically formed through a dehydrogenation reaction, often employing microbiological methods or chemical oxidants.[10][15]
-
Procedure:
-
Subject the steroid intermediate to dehydrogenation using a suitable microorganism (e.g., Arthrobacter simplex) or a chemical dehydrogenating agent.[16]
-
Step 5: Introduction of the 9α-Fluoro and 11β-Hydroxyl Groups
-
Rationale: This is a critical transformation often achieved via the formation of a 9,11-epoxide followed by ring-opening with hydrogen fluoride.[10]
-
Procedure:
-
Form a 9,11-epoxide from a suitable precursor.
-
React the epoxide with hydrogen fluoride to introduce the 9α-fluoro and 11β-hydroxyl groups stereoselectively.
-
Step 6: Final Hydrolysis
-
Rationale: The 21-acetate protecting group is removed by hydrolysis to yield the final dexamethasone product.
-
Procedure:
-
Hydrolyze the 21-acetoxy group under basic conditions to afford dexamethasone.
-
"Synthesis" of Biologic Anti-Inflammatory Agents: A Manufacturing Overview
The production of biologic anti-inflammatory agents, such as monoclonal antibodies and fusion proteins, is fundamentally different from the chemical synthesis of small molecules. It involves recombinant DNA technology and large-scale cell culture, a process broadly divided into upstream and downstream processing.[5][17]
Upstream Processing: From Gene to Protein Expression
Upstream processing encompasses all the steps from cell line development to the cultivation of cells in bioreactors to produce the desired therapeutic protein.[9]
-
Cell Line Development: A stable cell line, typically Chinese Hamster Ovary (CHO) cells, is genetically engineered to express the gene encoding the therapeutic protein (e.g., the adalimumab antibody or the etanercept fusion protein).[1][18]
-
Cell Culture and Expansion: The engineered cells are cultured and expanded in a series of progressively larger vessels, starting from small flasks and moving to large-scale bioreactors. The culture conditions (temperature, pH, nutrient levels) are meticulously controlled to optimize cell growth and protein production.[9]
-
Production: In the production bioreactor, the cells secrete the therapeutic protein into the culture medium over a period of time.
Downstream Processing: Purification and Formulation
Downstream processing involves the isolation and purification of the therapeutic protein from the complex mixture of the cell culture medium.[5][17]
-
Harvest and Clarification: The first step is to separate the cells from the culture medium, which contains the desired protein. This is typically achieved through centrifugation and filtration.[12]
-
Purification: A series of chromatography steps are employed to purify the protein to a very high degree. This often includes protein A affinity chromatography (for antibodies), ion-exchange chromatography, and size-exclusion chromatography to remove host cell proteins, DNA, and other impurities.[13]
-
Viral Inactivation and Removal: Steps are included to ensure the removal or inactivation of any potential viral contaminants.
-
Formulation: The purified protein is then formulated into a stable liquid solution for administration to patients.
Conclusion
The synthesis of anti-inflammatory agents is a dynamic field that has seen remarkable progress, from the multi-step chemical syntheses of early NSAIDs to the sophisticated biotechnological production of modern biologic therapies. Understanding the underlying principles of these synthetic and manufacturing processes is crucial for the development of new, more effective, and safer treatments for inflammatory diseases. This guide has provided a comprehensive overview of the key synthetic strategies and protocols for major classes of anti-inflammatory drugs, offering a valuable resource for professionals in the field of drug discovery and development.
References
- Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044.
- Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs.
- Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723.
-
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
- Whayne, T. F. (2018). Dexamethasone: A review of its use and place in therapy. Current pharmaceutical design, 24(27), 3186–3192.
- Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s–110s.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
- O'Shea, P. D., Chen, C. Y., Chen, W., Dagneau, P., Frey, L. F., Grabowski, E. J., ... & Tillyer, R. D. (2005). A practical, highly regioselective synthesis of the COX-2 inhibitor celecoxib. The Journal of organic chemistry, 70(8), 3021–3030.
- Dadiboyena, S., & Nefzi, A. (2012). Synthesis of celecoxib and structural analogs-a review. Current organic synthesis, 9(3), 355–374.
-
Cultiply. (2025). Upstream vs Downstream Bioprocessing Explained. Retrieved from [Link]
- Ugwu, D. I., Okoro, U. C., Ukoha, P. O., Gupta, A., & Okafor, S. N. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 484–494.
- Mitrović, S., & Milošević, M. (2020). Inhibitors of tumor necrosis factor-α and mechanisms of their action. Archives of Pharmacy, 70(2), 73-84.
-
Wikipedia. (2024). Cyclooxygenase. Retrieved from [Link]
- Yang, Y., Thota, S., & Hu, W. (2017). Manufacturing history of etanercept (Enbrel®): Consistency of product quality through major process revisions. mAbs, 10(1), 1-13.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors in development for inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862.
-
Venair. (2024). Upstream vs. Downstream Processing in Biomanufacturing. Retrieved from [Link]
- Lee, D. W., & Kim, H. S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules (Basel, Switzerland), 26(16), 4792.
-
IPI Academy. (2025). Do you know the logic behind the Upstream and Downstream Processes in Biopharmaceutical Production?. Retrieved from [Link]
- U.S. Patent No. 9,284,371. (2016). Methods of producing adalimumab.
-
Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. Retrieved from [Link]
- CN101397320A. (2009). Method for preparing dexamethasone and series products thereof.
-
European Medicines Agency. (2005). Remicade, INN-Infliximab. Retrieved from [Link]
- Kanojia, G., ten Have, R., Bakker, A., Wagner, K., Frijlink, H. W., Kersten, G. F. A., & van der Voort Maarschalk, K. (2016). The Production of a Stable Infliximab Powder: The Evaluation of Spray and Freeze-Drying for Production. PloS one, 11(10), e0163109.
-
Therapeutic Goods Administration. (n.d.). AusPAR: Adalimumab. Retrieved from [Link]
-
Single Use Support. (2022). What is upstream and downstream processing?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ENBREL (etanercept) For Subcutaneous Injection. Retrieved from [Link]
- IJIRT. (2025). Infliximab: A Comprehensive Review of Production Processes, Therapeutic Mechanisms, and Biomanufacturing Applications.
- U.S. Patent No. 9,765,139. (2017). Perfusion method for manufacturing etanercept.
-
ResearchGate. (2025). [Adalimumab: the molecule and manufacturing procedure]. Retrieved from [Link]
-
ResearchGate. (2025). Methods for the synthesis of dexamethasone conjugates. Retrieved from [Link]
- CN102603843B. (2014).
- WO2012011106A1. (2012).
-
YouTube. (2023). Development of Humira (adalimumab) - monoclonal antibody manufacturing with bioreactor technology. Retrieved from [Link]
-
Sino Biological. (n.d.). Recombinant Antibody Production: The Ultimate Guide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Dexamethasone. Retrieved from [Link]
- CN106520896A. (2017).
-
ResearchGate. (n.d.). A workflow for optimizing recombinant antibody production and quality.... Retrieved from [Link]
-
ProteoGenix. (n.d.). How are recombinant antibodies produced?. Retrieved from [Link]
-
GENEWIZ. (2025). Monoclonal Antibody Production: Hybridoma vs. Recombinant. Retrieved from [Link]
Sources
- 1. US9284371B2 - Methods of producing adalimumab - Google Patents [patents.google.com]
- 2. US9765139B2 - Perfusion method for manufacturing etanercept - Google Patents [patents.google.com]
- 3. [Adalimumab: the molecule and manufacturing procedure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manufacturing history of etanercept (Enbrel®): Consistency of product quality through major process revisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upstream vs Downstream Bioprocessing Explained [cultiply.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Upstream vs. Downstream Processing in Biomanufacturing | Venair [venair.com]
- 10. Dexamethasone synthesis - chemicalbook [chemicalbook.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijirt.org [ijirt.org]
- 14. The Production of a Stable Infliximab Powder: The Evaluation of Spray and Freeze-Drying for Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. susupport.com [susupport.com]
- 16. Do you know the logic behind the Upstream and Downstream Processes in Biopharmaceutical Production? [ipi.academy]
- 17. youtube.com [youtube.com]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The primary and most established route to this compound is via a Sandmeyer reaction, starting from 3-amino-5-methoxybenzoic acid. This guide will focus on challenges related to this pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield and purity.
Q1: Why is my overall yield of this compound consistently low?
Low yield is the most common issue and can stem from problems in either the diazotization step or the subsequent Sandmeyer (chlorination) step. A systematic approach is required to identify the root cause.
Initial Diagnostic Workflow
To pinpoint the source of low yield, consider the following workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Explanations:
-
Diazotization Temperature Control: The formation of the aryl diazonium salt from 3-amino-5-methoxybenzoic acid is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.[1][2] Maintaining a temperature between 0-5°C is critical. Above this range, the diazonium salt rapidly decomposes back to the starting amine or reacts with water to form a phenolic byproduct (3-hydroxy-5-methoxybenzoic acid), significantly reducing the amount of intermediate available for the Sandmeyer reaction.[3]
-
Reagent Addition: Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1][2] Adding the NaNO₂ solution slowly to the acidic solution of the amine ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and minimizing the formation of unwanted nitroso compounds.
-
Catalyst Activity: The Sandmeyer reaction relies on a copper(I) catalyst, typically cuprous chloride (CuCl).[4][5] Cu(I) salts are susceptible to oxidation to Cu(II), which is inactive in this catalytic cycle. If using a self-prepared catalyst, ensure it is freshly made and properly washed to remove any oxidizing impurities. Commercially available CuCl should be white to very light green; a distinct blue or green color indicates significant oxidation.
-
Controlled Addition to Catalyst: The decomposition of the diazonium salt upon addition to the CuCl solution is vigorous, with the evolution of nitrogen gas.[2] A slow, controlled addition allows for better management of this gas evolution and local temperature, preventing side reactions.
Q2: My final product is difficult to purify and appears as a brown or off-color solid. What are the likely impurities?
The most common colored impurities are azo compounds and phenolic byproducts.
-
Azo Compound Formation: Aryl diazonium salts can couple with unreacted starting amine (3-amino-5-methoxybenzoic acid) to form highly colored azo compounds. This is more likely to occur if the diazotization is incomplete or if the pH of the solution is not sufficiently acidic. Maintaining a strongly acidic environment (pH < 2) minimizes the concentration of free amine available for this side reaction.
-
Phenolic Byproducts: As mentioned, decomposition of the diazonium salt with water forms 3-hydroxy-5-methoxybenzoic acid.[3] This reaction is catalyzed by heat and is a common side reaction if temperature control is poor. While often colorless, its presence can complicate purification.
Purification Strategy: If impurities are present, recrystallization is the most effective purification method. A mixed solvent system, such as ethanol/water or methanol/water, is often effective. For stubborn impurities, column chromatography on silica gel may be necessary. A patent for purifying a similar compound, 3,4,5-trimethoxybenzoic acid, suggests using dichloromethane for dissolution and crystallization, which could be adapted.[6]
Q3: The reaction froths excessively and uncontrollably upon adding the diazonium salt to the copper catalyst. How can I prevent this?
This is due to the rapid evolution of nitrogen gas. While expected, excessive frothing indicates an uncontrolled reaction rate.
-
Ensure Slow Addition: This is the primary method of control. Use a dropping funnel to add the diazonium salt solution to the vigorously stirred CuCl solution.
-
Use an Anti-foaming Agent: A small amount of a high-boiling, inert solvent like octanol can be added to the reaction vessel to break up the foam.
-
Adequate Headspace: Use a reaction vessel that is significantly larger than the reaction volume (e.g., a 2L flask for a 1L reaction) to contain the foam.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of reagents?
For the diazotization step, a slight excess of sodium nitrite and a larger excess of mineral acid are typically used.
| Reagent | Molar Ratio (relative to Amine) | Rationale |
| 3-Amino-5-methoxybenzoic acid | 1.0 | Limiting Reagent |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | Ensures complete conversion of the amine. |
| Hydrochloric Acid (HCl) | 2.5 - 3.0 | One equivalent reacts with the amine to form the hydrochloride salt, one reacts with NaNO₂ to form nitrous acid, and the excess maintains low pH to stabilize the diazonium salt.[1] |
| Cuprous Chloride (CuCl) | 0.1 - 0.3 (Catalytic) | While catalytic, using a slightly higher loading can improve reaction rates and yield.[4] |
Can I use a different chlorinating agent?
The Sandmeyer reaction using CuCl is the most common and reliable method.[5] While other methods for converting amines to chlorides exist, they are often less efficient for this specific transformation. Direct electrophilic chlorination of 3-methoxybenzoic acid would likely lead to a mixture of isomers due to the directing effects of the methoxy and carboxylic acid groups.[7]
What is the best work-up procedure to isolate the product?
-
Quenching: After the reaction is complete (indicated by the cessation of gas evolution), the mixture is often heated gently (e.g., to 50-60°C) to ensure the decomposition of any remaining diazonium salt.
-
Extraction: Cool the reaction mixture and extract it with a suitable organic solvent like ethyl acetate or diethyl ether. The product is acidic and will be in the organic layer, while inorganic salts remain in the aqueous layer.
-
Washing: Wash the organic layer with water and then a brine solution to remove residual inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid as discussed in the troubleshooting section.
How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Melting Point: Compare the observed melting point to the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.[8]
Optimized Experimental Protocol
This protocol synthesizes insights from various sources to provide a robust starting point for achieving high yields.
Step 1: Diazotization of 3-Amino-5-methoxybenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-5-methoxybenzoic acid (1.0 eq.) in a solution of concentrated HCl (2.5 eq.) and water.
-
Cool the stirred suspension to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension via the dropping funnel, ensuring the temperature is strictly maintained between 0-5°C. The addition should take approximately 30-45 minutes.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C. The solution should be clear, indicating the formation of the soluble diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, dissolve cuprous chloride (0.2 eq.) in concentrated HCl (0.5 eq.). Cool this solution to 0-5°C with stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred CuCl solution. Use a dropping funnel for controlled addition.
-
Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Gently heat the reaction mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Alternatively, extract the entire mixture with ethyl acetate. Wash the combined organic layers with water, then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude this compound from an ethanol/water mixture to yield the pure product.
References
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]
-
Chlorination By-Products Profile. CAREX Canada. Available at: [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- CN105384620A - 3-chloro methyl benzoic acid synthetic method. Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. PMC - NIH. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. brainly.com. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
- CN104151157A - Preparation method of methoxybenzoic acid. Google Patents.
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available at: [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]
-
ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Global NEST Journal. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]
- CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Google Patents.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. Available at: [Link]
-
m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. Available at: [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scirp.org [scirp.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 7. brainly.com [brainly.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Chloro-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth explanations, troubleshooting advice, and validated protocols to enhance the purity and yield of your target compound.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a key intermediate, but also presents unique challenges in achieving high regioselectivity and purity. This guide will focus on the most common synthetic routes and the side products that can arise, providing you with the expertise to optimize your experimental outcomes.
Part 1: Common Synthetic Pathways & Side Product Analysis
Understanding the potential side reactions of a chosen synthetic route is the first step toward minimizing impurities. Below, we analyze two prevalent methods for synthesizing this compound.
Method 1: Grignard Reaction of 3,5-Dichloroanisole followed by Carboxylation
This route involves the formation of a Grignard reagent from 3,5-dichloroanisole, which is then quenched with carbon dioxide to form the carboxylate salt. While effective, this pathway is highly sensitive to reaction conditions.
Reaction Overview & Side Product Formation
The primary reaction involves the selective formation of the Grignard reagent at one of the chlorine positions, followed by nucleophilic attack on CO₂. However, several competing reactions can occur.
Caption: Grignard pathway and common side reactions.
Common Side Products: Grignard Route
| Side Product | Mechanism of Formation | Impact on Synthesis |
| 3-Chloroanisole | The highly basic Grignard reagent reacts with trace amounts of water or other protic sources in the solvent or on the glassware.[2][3] | Reduces the yield of the desired product by consuming the active Grignard reagent.[3] |
| 3,3'-Dimethoxy-5,5'-dichlorobiphenyl | A Wurtz-type coupling reaction where the Grignard reagent acts as a nucleophile and attacks an unreacted molecule of 3,5-dichloroanisole.[2][4] | Forms a high-molecular-weight impurity that can be difficult to separate from the desired product. Favored by higher temperatures and concentrations.[4] |
| Unreacted Starting Material | Incomplete formation of the Grignard reagent due to passive magnesium oxide layers or insufficient activation.[2] | Reduces overall conversion and complicates purification. |
Method 2: Electrophilic Chlorination of 3-Methoxybenzoic Acid
This approach appears straightforward but is often complicated by a lack of regioselectivity. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence can lead to a mixture of chlorinated isomers.
Reaction Overview & Side Product Formation
The goal is to add a chlorine atom at the C5 position, which is meta to both existing groups. However, other positions are also activated or only weakly deactivated.
Caption: Chlorination pathway and isomeric side products.
Common Side Products: Chlorination Route
| Side Product | Mechanism of Formation | Impact on Synthesis |
| Positional Isomers | Electrophilic attack at other positions on the aromatic ring, such as ortho or para to the strongly activating methoxy group.[5] | These isomers often have very similar physical properties to the desired product, making purification by recrystallization or standard chromatography extremely challenging. |
| Dichlorinated Products | Over-chlorination of the aromatic ring if the reaction is not carefully controlled or if an excess of the chlorinating agent is used. | Increases impurity profile and reduces the yield of the monosubstituted product. |
| Decarboxylation Products | Under harsh, acidic, or high-temperature conditions, the carboxylic acid group can be lost, leading to the formation of chlorinated anisoles.[6][7][8] | Results in a significant loss of desired product and introduces non-acidic impurities. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions
Q1: I am running the Grignard reaction, but my yield is consistently low and I recover mostly 3-chloroanisole. What is happening?
A: This is a classic sign of premature quenching of the Grignard reagent. The reagent is a very strong base and will react with any acidic protons present.[2][3] The most common culprit is water.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a sealed bottle under an inert atmosphere.
-
Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup to prevent atmospheric moisture from entering the reaction.[2]
-
Q2: My chlorination of 3-methoxybenzoic acid resulted in a mixture of isomers that are inseparable by column chromatography. How can I improve the selectivity for the 5-chloro isomer?
A: Achieving high regioselectivity in this reaction is challenging due to competing directing effects.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -10 °C) can often favor the thermodynamically more stable product and reduce the rate of side reactions.
-
Lewis Acid Choice: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence the steric and electronic environment of the reaction. Experimenting with milder or bulkier catalysts may improve selectivity.
-
Alternative Reagents: Consider using a bulkier chlorinating agent like N-Chlorosuccinimide (NCS) with a catalytic amount of acid, which can sometimes offer better regioselectivity compared to Cl₂ gas.[9]
-
Q3: After my Grignard workup, I have a significant, non-polar, high-boiling point impurity. What is it and how can I avoid it?
A: This is likely the biphenyl-type side product (3,3'-dimethoxy-5,5'-dichlorobiphenyl) from a Wurtz-type coupling reaction.[2][4] This side reaction is favored by high local concentrations of the starting halide and higher temperatures.
-
Troubleshooting Steps:
-
Slow Addition: Add the 3,5-dichloroanisole solution slowly to the magnesium turnings. This keeps the concentration of the halide low in the presence of the newly formed Grignard reagent.
-
Temperature Management: Use an ice bath to maintain a gentle reflux and avoid excessive heating, which accelerates the coupling side reaction.[4]
-
Purification: This impurity is non-acidic. After the reaction, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ether) and extract with an aqueous base (e.g., NaOH or NaHCO₃). Your desired carboxylic acid will move to the aqueous layer as its salt, leaving the non-polar biphenyl impurity in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
-
Q4: My final product appears yellowish or tan, not the expected white solid. What causes this discoloration?
A: A yellowish tint can indicate the presence of phenolic impurities or residual colored byproducts.
-
Troubleshooting Steps:
-
Decarboxylation-Hydroxylation: In some cases, particularly if the reaction is heated for extended periods in the presence of certain metal catalysts, decarboxylation followed by hydroxylation can occur, leading to chloromethoxy-phenols.[6][7]
-
Purification: Recrystallization is highly effective for removing colored impurities. A suitable solvent system might be an ethanol/water or toluene/hexane mixture. If the impurity is acidic (like a phenol), the acid-base extraction described in Q3 is also effective.
-
Part 3: Recommended Experimental Protocol
This section provides a detailed methodology for the Grignard synthesis route, highlighting critical control points.
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and requires adherence to all local safety regulations. All operations must be conducted in a fume hood under an inert atmosphere.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
3,5-Dichloroanisole
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (e.g., 3M HCl)
-
Sodium hydroxide (e.g., 1M NaOH)
-
Diethyl ether
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to etch the passivating oxide layer on the magnesium. Allow the flask to cool.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 3,5-dichloroanisole in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the 3,5-dichloroanisole solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. If it doesn't start, gentle warming may be required.
-
Addition: Once the reaction is initiated, add the remaining 3,5-dichloroanisole solution dropwise at a rate that maintains a gentle reflux. Causality: Slow addition is crucial to minimize the Wurtz coupling side reaction.[4]
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. In a separate beaker, crush a generous excess of dry ice. Slowly and carefully, transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring. Causality: Using a large excess of CO₂ ensures complete carboxylation and minimizes side reactions of the Grignard with the ketone that could be transiently formed.
-
Quenching & Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Slowly add 3M HCl to quench any unreacted Grignard reagent and to protonate the carboxylate salt. The product should precipitate.
-
Purification (Acid-Base Extraction): Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve all organic components. Extract the organic layer with 1M NaOH (aq). The desired acid will move to the aqueous layer.
-
Isolation: Separate the layers. Wash the aqueous layer once with diethyl ether to remove any remaining neutral impurities (like the biphenyl side product).
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the solution is acidic to pH paper. The pure this compound will precipitate as a white solid.
-
Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be checked by NMR and melting point. If needed, further purify by recrystallization.
References
- Goossen, L. J., & Lauth-de Viguerie, N. (2007). Decarboxylative Hydroxylation of Benzoic Acids.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- US Patent US4094909A. (1978).
- Clark, J. (2023). Decarboxylation of carboxylic acids and their salts. Chemguide.
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355 Lecture Notes.
- YouTube. (2023).
- Sciencemadness.org. (2016).
- Zhang, et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- US Patent US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid.
- CN Patent CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Sigma-Aldrich. (n.d.).
- Klumpp, D. A., et al. (2021). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. ACS Sustainable Chemistry & Engineering, 9(40), 13629–13638.
- BYJU'S. (n.d.).
- Leah4Sci. (2020).
- LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Ashenhurst, J. (2018). EAS Reactions (3)
- The Organic Chemistry Tutor. (2016).
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
- BenchChem. (2025). Side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Rasayan Journal of Chemistry. (2018).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Grignard Synthesis of Benzoic Acid
Welcome to the technical support guide for the synthesis of benzoic acid via the Grignard reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this synthesis, ensuring both success and safety in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?
A1: The initiation of a Grignard reaction is often the most critical and frustrating step. The primary culprit is almost always the presence of moisture or an oxide layer on the magnesium surface. Grignard reagents are highly reactive organometallic compounds that are extremely sensitive to moisture and air.[1][2][3] If even trace amounts of water are present, the Grignard reagent will be quenched, preventing the desired reaction.[1]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, typically in an oven and cooled under an inert atmosphere (like nitrogen or argon).[4][5] The solvent, usually diethyl ether or tetrahydrofuran (THF), must be anhydrous.[4][5] While some modern techniques suggest tolerance to ambient conditions, these are not standard and require specific methodologies.[6]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to expose fresh magnesium for the reaction to begin.[7]
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle before adding them to the reaction flask. This provides clean metallic surfaces necessary for initiation.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction mixture.[5][8] These activators react with the magnesium surface to expose a fresh, reactive surface. The disappearance of the iodine color is an indicator that the reaction has started.[5]
-
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is exothermic and should sustain itself.[5][9] Be prepared to cool the reaction if it becomes too vigorous.[5]
-
Sonication: Using an ultrasonic bath can help clean the oxide coating from the magnesium metal, facilitating the reaction.[7]
Q2: My reaction started but then stopped, or the yield of benzoic acid is very low. What are the likely reasons?
A2: A low yield of benzoic acid, or a reaction that ceases prematurely, can be attributed to several factors beyond initial moisture contamination.
-
Insufficient Mixing: If the magnesium and bromobenzene are not adequately mixed, the reaction may not go to completion.
-
Side Reactions: The primary side product in the synthesis of phenylmagnesium bromide is biphenyl, formed through a coupling reaction.
-
Reagent Purity: The purity of the bromobenzene is crucial. Any impurities with acidic protons will quench the Grignard reagent.
-
Premature Reaction with CO₂: If using dry ice, ensure it is completely dry. Any condensed water on the surface of the dry ice will destroy the Grignard reagent.[10]
-
Reaction with Benzoic Acid: Grignard reagents are strong bases and will react with the acidic proton of the carboxylic acid product.[11][12][13] This is why the Grignard reagent is added to an excess of dry ice, and not the other way around.
Q3: I've completed the reaction with CO₂, but after the acidic workup, I have an oily or waxy solid instead of crystalline benzoic acid. What went wrong?
A3: The physical state of your crude product can provide clues about impurities.
-
Presence of Biphenyl: The biphenyl byproduct is a common impurity and can result in an oily or waxy product.
-
Incomplete Protonation: Ensure that the reaction mixture is sufficiently acidic after the addition of the Grignard reagent to the CO₂. The pH should be low enough (pH of 2 or less) to fully protonate the benzoate salt to the less soluble benzoic acid.[14]
-
Residual Ether: If the ether is not removed before precipitating the benzoic acid, the product may appear as a waxy solid.
Experimental Workflow and Key Protocols
The synthesis of benzoic acid via a Grignard reaction can be broken down into three main stages: formation of the Grignard reagent, reaction with carbon dioxide, and workup/purification.
Detailed Protocol: Synthesis of Benzoic Acid
Part 1: Formation of Phenylmagnesium Bromide
-
Preparation: Assemble a dry 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagents: To the flask, add 1.74 g of activated magnesium turnings and a single crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of 7.0 mL of bromobenzene in 10 mL of anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle boiling of the ether), gently warm the flask.[5]
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear cloudy or brownish.
Part 2: Reaction with Carbon Dioxide
-
Preparation: In a separate beaker, place an excess of crushed dry ice (solid CO₂).[5]
-
Addition: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with stirring.[5][14] The reaction is exothermic and will cause the CO₂ to sublime.[14]
-
Completion: Allow the mixture to stand until the excess dry ice has sublimed.[7]
Part 3: Workup and Purification
-
Protonation: Slowly add 6 M HCl to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium.[7][14] The solution should be acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the benzoic acid and biphenyl byproduct.[15] Separate the layers.
-
Purification (Acid-Base Extraction):
-
To the ether layer, add a 5% aqueous NaOH solution and shake. The benzoic acid will be deprotonated to the water-soluble sodium benzoate and move to the aqueous layer.[14]
-
Separate the layers. The ether layer now contains the biphenyl impurity and can be discarded.
-
Re-acidify the aqueous layer containing the sodium benzoate with concentrated HCl until the solution is acidic.[14] Benzoic acid will precipitate out as a white solid.[14]
-
-
Isolation: Collect the benzoic acid crystals by vacuum filtration and wash with cold water.[7]
-
Drying: Allow the crystals to dry completely. The melting point can be taken to assess purity.[14]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Moisture contamination; Magnesium oxide layer | Use oven-dried glassware and anhydrous solvents; Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[5][8] |
| Low yield of benzoic acid | Incomplete reaction; Side reactions (biphenyl formation) | Ensure sufficient reflux time; Optimize reaction conditions to minimize side reactions. |
| Oily/waxy product | Presence of biphenyl; Incomplete protonation | Purify via acid-base extraction to remove biphenyl; Ensure the solution is sufficiently acidic during workup.[14] |
| Reaction stops prematurely | Insufficient mixing; Localized depletion of reagents | Ensure adequate stirring throughout the reaction. |
Mechanistic Insight
The Grignard reagent acts as a potent nucleophile, with the carbon atom bearing a partial negative charge.[16] This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide.[16]
This two-step process first forms a magnesium carboxylate salt, which is then protonated in the acidic workup to yield the final carboxylic acid product.[17]
References
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- How will you synthesize benzoic acid from bromobenzene? (2025, March 4). askIITians.
- Moisture Sensitivity Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Synthesis of benzoic acid from Grignard reagent. (2022, October 31). Chemistry Online.
- Synthesis of Benzoic Acid. (n.d.). Chem21Labs.
- What are the errors associated with a Grignard reaction? (2024, March 8). Brainly.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). [Video]. YouTube.
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps.
- Reaction of Carboxylic Acids with Organometallic Reagents. (n.d.). Organic Chemistry Tutor.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci.
- Ch19: RMgX + CO2 -> RCO2H. (n.d.). University of Calgary.
- Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022, March 15). ACS Publications.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- Can a carboxylic acid react with a Grignard reagent? (2019, May 18). Quora.
- Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! (2011, May 20). Master Organic Chemistry.
- 14 Formation and reaction of a Grignard reagent. (n.d.).
- Grignard reaction in air? (2024, October 22). Reddit.
- Using CO2 gas for grignard reaction instead of dry ice? (2013, October 7). Sciencemadness.org.
- Formation of carboxylic acids from Grignard reagents and CO2. (n.d.). Master Organic Chemistry.
- 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. (2021, April 3). [Video]. YouTube.
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- Grignard Reagent with CO2 , SO3 and CS2. (2025, May 2). [Video]. YouTube.
- 20.13 Reaction of Organometallic Reagents with CO2. (2019, June 5). Chemistry LibreTexts.
- A Grignard synthesis begins with 6.00 g of bromobenzene and ends with 3.01 g of benzoic acid. What is the... (2023, April 25). Brainly.
- Percentage of theoretical yield for benzoic acid production (solid...). (n.d.). ResearchGate.
- Synthesis of benzoic acid via the Grignard reaction. (2020, May 3). [Video]. YouTube.
- How do you improve the percent yield in Grignard reaction? (2019, March 19). Quora.
Sources
- 1. fiveable.me [fiveable.me]
- 2. brainly.com [brainly.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. How will you synthesize benzoic acid from bromobenzene? - askIITians [askiitians.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem21labs.com [chem21labs.com]
- 10. Sciencemadness Discussion Board - Using CO2 gas for grignard reaction instead of dry ice? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. leah4sci.com [leah4sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 3-Chloro-5-methoxybenzoic Acid
Welcome to the technical support center for the purification of 3-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on its synthetic route. A common method for synthesizing substituted benzoic acids is through a Grignard reaction, which involves reacting an aryl halide with magnesium followed by carbon dioxide. In such cases, a major byproduct is often a biphenyl compound, formed from an unwanted coupling reaction between the Grignard reagent and unreacted starting material.[1] Other potential impurities include unreacted starting materials and side products from other synthetic pathways, such as positional isomers if the synthesis involves aromatic substitution.[2]
Q2: What is the most effective and straightforward method for purifying crude this compound?
A2: For most common impurities found in crude this compound, a combination of acid-base extraction followed by recrystallization is a highly effective purification strategy. Acid-base extraction is excellent for separating acidic compounds like our target molecule from neutral impurities such as biphenyls.[3][4][5] Recrystallization is then used to remove any remaining soluble impurities, leading to a product with high purity.[6][7]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[8] This differential solubility is key to achieving a high recovery of the purified product. A good starting point for benzoic acid derivatives is often a mixture of ethanol and water or acetic acid and water.[9][10] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude material.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: I've dissolved my crude product in hot solvent and let it cool, but no crystals are forming. What should I do?
A4: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[11] Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[11][12]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[6][12]
-
Reducing Solvent Volume: It's possible you've used too much solvent.[11] Gently heat the solution to boil off some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "crash out" of solution rapidly, trapping impurities.[13]
-
Cooling Further: If crystals have not formed at room temperature, try cooling the flask in an ice-water bath.[14]
Q5: My product has separated as an oil instead of forming solid crystals. What went wrong?
A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when there is a high concentration of impurities.[11][12] To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to the hot solution. This will lower the saturation point and the temperature at which crystallization begins.
-
Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in an insulating material.[11]
-
If the problem persists, the issue may be a high level of impurities. In this case, consider an initial purification step like acid-base extraction before attempting recrystallization again.
Q6: The yield of my recrystallized product is very low. How can I improve it?
A6: Low yield in recrystallization can stem from several factors:
-
Using too much solvent: This is the most common reason for low recovery.[6][11] Always use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[14]
-
Incomplete crystallization: Ensure the solution has been thoroughly cooled to maximize the amount of product that crystallizes. An ice bath is recommended for this step.[7]
-
Washing with warm solvent: When washing the collected crystals, always use ice-cold solvent to minimize redissolving your product.[6]
Acid-Base Extraction Issues
Q7: I've performed the acid-base extraction, but I'm not sure which layer contains my product.
A7: In an acid-base extraction to purify a carboxylic acid, you will typically dissolve the crude mixture in an organic solvent (like diethyl ether or dichloromethane) and then extract with an aqueous base (like sodium bicarbonate or sodium hydroxide).[15][16] The base will deprotonate the acidic this compound, forming a water-soluble salt. Therefore, your product will be in the aqueous layer .[17] The neutral impurities will remain in the organic layer . A simple way to check is to add a drop of water to each layer; the water will be miscible with the aqueous layer.
Q8: After acidifying the aqueous layer, my product precipitated as a fine powder that is difficult to filter.
A8: A very fine precipitate can clog the filter paper and make filtration slow and inefficient. To encourage the growth of larger crystals:
-
Allow for digestion: Let the precipitate stand in the mother liquor for some time before filtering. This can allow smaller particles to dissolve and redeposit onto larger crystals.[2]
-
Gentle heating and slow cooling: Gently warm the mixture to redissolve some of the fine precipitate, and then allow it to cool slowly. This can promote the formation of larger, more easily filterable crystals.
Experimental Protocols & Data
Protocol 1: Purification of this compound by Acid-Base Extraction and Recrystallization
This protocol provides a step-by-step method for purifying crude this compound containing neutral impurities.
Part A: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound is now in the upper aqueous layer as its sodium salt. The neutral impurities remain in the lower organic layer.[4]
-
Isolation: Drain the lower organic layer and set it aside. Collect the upper aqueous layer in a clean Erlenmeyer flask.
-
Reprotonation: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). A white precipitate of pure this compound will form.[15][17]
-
Collection: Collect the precipitated solid by vacuum filtration, washing with a small amount of ice-cold water.
Part B: Recrystallization
-
Solvent Selection: Based on solubility tests, select an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude solid from Part A into an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot gravity filtration.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]
-
Collection and Drying: Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).[7]
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Key Considerations |
| Water | Slightly Soluble | Soluble in boiling water | A good, non-toxic choice, but the product may require extended drying.[9] |
| Ethanol | Freely Soluble | Very Soluble | Often a good general-purpose solvent for recrystallization.[9] |
| Diethyl Ether | Freely Soluble | Very Soluble | --- |
| Ethyl Acetate | Freely Soluble | --- | --- |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. magritek.com [magritek.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. vernier.com [vernier.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Esterification
Welcome to the technical support center for esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification experiments. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.
Understanding the Fundamentals: The Fischer-Speier Esterification
Esterification is a cornerstone reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol.[1] The most common method, the Fischer-Speier esterification, is an acid-catalyzed condensation reaction.[2][3] A key characteristic of this reaction is its reversible nature, meaning it exists in an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one of the reactants or by removing water as it is formed, in accordance with Le Châtelier's principle.[4][6]
The reaction mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]
-
Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[8]
-
Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.[8]
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.[8][9]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[8]
This entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common acid catalysts for Fischer esterification, and how do I choose the right one?
Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids.[2] For substrates that are sensitive to strong acids, milder alternatives like the Steglich esterification (using DCC and DMAP) can be employed.[10] The choice of catalyst depends on the specific substrates and the desired reaction conditions. Heterogeneous catalysts, such as ion-exchange resins, are also gaining popularity as they can be easily recovered and reused.[11][12]
Q2: My reaction is very slow. How can I increase the reaction rate?
Several factors influence the rate of esterification.[13] Increasing the reaction temperature will generally increase the rate, which is why these reactions are often run under reflux.[2][14] The concentration of the acid catalyst also plays a crucial role; a higher concentration can accelerate the reaction, but may also lead to side reactions.[15] Ensure that your catalyst is active and has not been deactivated by impurities.
Q3: Why is removing water so important, and what is the best way to do it?
Since water is a product of the reaction, its accumulation can drive the equilibrium back towards the starting materials, reducing your ester yield.[16][17] The most common laboratory method for water removal is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene.[4] Alternatively, chemical dehydrating agents or molecular sieves can be added directly to the reaction mixture.[2] For industrial applications, more advanced techniques like membrane pervaporation are sometimes used.[18]
Q4: Can I perform an esterification under basic conditions?
Esterification of carboxylic acids is generally not successful under basic conditions. The base will deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to be attacked by the alcohol.[4]
Troubleshooting Guides
Problem 1: Low or No Ester Yield
This is one of the most common issues encountered in esterification. The root cause often lies in the equilibrium nature of the reaction.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Equilibrium Not Shifted Towards Products
-
Solution 1: Increase the Concentration of One Reactant. The simplest approach is to use a large excess (5-10 fold) of the less expensive reactant, typically the alcohol, which can also serve as the solvent.[4][6] This drives the equilibrium towards the ester.
-
Solution 2: Actively Remove Water. If using an excess of a reactant is not feasible, active water removal is essential. For bench-scale synthesis, a Dean-Stark apparatus is highly effective.[4][19] Ensure the apparatus is set up correctly and that the chosen solvent forms an azeotrope with water.
-
-
Cause B: Ineffective Catalysis
-
Solution 1: Verify Catalyst Activity. Ensure your acid catalyst is not old or degraded. If using a solid catalyst, check for potential deactivation.
-
Solution 2: Optimize Catalyst Loading. While more catalyst can increase the rate, an excessive amount can lead to side reactions. A typical catalytic amount is 1-5 mol% of the limiting reagent.
-
-
Cause C: Steric Hindrance
-
Explanation: Bulky groups on either the carboxylic acid or the alcohol can impede the reaction.[16] Tertiary alcohols, for instance, are poor substrates for Fischer esterification and are prone to elimination side reactions.[2][6]
-
Solution: For sterically hindered substrates, consider alternative esterification methods such as using an acid chloride or acid anhydride instead of the carboxylic acid.[10][20]
-
Problem 2: Reaction Stalls or Proceeds Very Slowly
A sluggish reaction can be frustrating. Here’s how to diagnose and address it.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Insufficient Temperature
-
Cause B: Poor Mixing
-
Solution: For heterogeneous mixtures or viscous solutions, ensure adequate stirring to facilitate contact between reactants and the catalyst.
-
-
Cause C: Presence of Water in Starting Materials
-
Solution: Ensure your starting alcohol and carboxylic acid are as dry as possible, as any initial water will inhibit the forward reaction.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Fischer Esterification with Dean-Stark Water Removal
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5-2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Assemble a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed or the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification.
Table 1: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5 | Inexpensive, highly effective.[4] | Can cause charring and side reactions with sensitive substrates.[17] |
| p-Toluenesulfonic Acid (TsOH) | 1-5 | Solid, easier to handle than H₂SO₄.[4] | Can be more expensive. |
| Lewis Acids (e.g., Sc(OTf)₃) | 0.1-1 | Milder conditions, suitable for sensitive substrates.[2] | High cost. |
| Ion-Exchange Resins | 10-20 wt% | Reusable, easy to separate from the reaction mixture.[11][12] | May have lower activity than homogeneous catalysts. |
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Ester Yield
Sources
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Esterification [chemra.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. scienceready.com.au [scienceready.com.au]
- 15. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Chlorinated Benzoic Acids
Welcome to the Technical Support Center for the purification of chlorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face in your experimental work. Our focus is on explaining the "why" behind the methods, ensuring you can make informed decisions in your purification strategies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chlorinated benzoic acids?
The main difficulties in purifying chlorinated benzoic acids stem from several factors:
-
Isomer Separation: Chlorination of benzoic acid often results in a mixture of ortho-, meta-, and para-isomers.[1][2] These isomers can have very similar physical properties, such as solubility and boiling points, making their separation challenging by common techniques like fractional distillation.[1]
-
Solubility Issues: While chlorinated benzoic acids are generally soluble in organic solvents, their solubility can vary significantly with the solvent and temperature. Finding a suitable solvent system for recrystallization that effectively separates the desired isomer from impurities can be difficult.[1][3]
-
Presence of Related Impurities: Besides isomeric impurities, the crude product may contain unreacted starting materials, byproducts from side reactions (e.g., polychlorinated species), and residual catalysts.[4] For instance, when m-CPBA is used as an oxidant, the byproduct 3-chlorobenzoic acid needs to be removed.[5][6]
-
Reactivity: Some chlorinated benzoic acids can be reactive under certain conditions, potentially leading to degradation or side reactions during purification. For example, 4-(Chlorosulfonyl)benzoic acid is susceptible to hydrolysis.[7]
Q2: How do I choose the right purification technique for my chlorinated benzoic acid?
The selection of the most appropriate purification method depends on the specific chlorinated benzoic acid, the nature of the impurities, and the desired final purity. Here’s a general guideline:
| Technique | Best For | Considerations |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Requires finding a suitable solvent where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain soluble at low temperatures.[8][9][10] |
| Acid-Base Extraction | Separating acidic chlorinated benzoic acids from neutral or basic impurities. | The carboxylic acid group can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble salt, allowing for separation from non-acidic organic compounds.[5][11] |
| Column Chromatography | Separating isomers and closely related impurities. | This is a powerful technique but can be more time-consuming and require larger volumes of solvent. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for achieving good separation.[6][12] |
| Dissociation Extractive Crystallization | Separation of isomers like o- and p-chlorobenzoic acids. | This technique involves using a reagent to selectively react with one isomer and facilitate its separation through crystallization.[13] |
Q3: What are the best analytical techniques to assess the purity of my purified chlorinated benzoic acid?
Several analytical methods can be employed to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and reliable method for purity assessment.[7][14] It can effectively separate and quantify the main compound and any impurities. For challenging separations, derivatization of the analyte before HPLC analysis can improve results.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, especially for complex mixtures. However, it often requires a derivatization step to make the benzoic acids volatile enough for analysis.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional sensitivity and specificity, often allowing for direct analysis of aqueous samples with minimal preparation.[15][16]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of chlorinated benzoic acids.
Troubleshooting Recrystallization
Issue: Oiling Out During Recrystallization
Causality: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.
Self-Validating Protocol:
-
Re-heat the Solution: Add a small amount of additional hot solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask to encourage gradual cooling.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Solvent System Modification: If oiling out persists, consider using a different solvent with a lower boiling point or a mixed solvent system.
Troubleshooting Acid-Base Extraction
Issue: Emulsion Formation During Extraction
Causality: Emulsions are stable mixtures of two immiscible liquids, which can form during vigorous shaking of the separatory funnel, especially if surfactants or finely divided solids are present.
Self-Validating Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for some time. The layers may separate on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the funnel several times to mix the layers.[5]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can help to break the emulsion.[5]
Issue: Incomplete Precipitation After Acidification
Causality: This can occur if not enough acid has been added to fully protonate the carboxylate salt, or if the chlorinated benzoic acid has some solubility in the acidic aqueous solution.
Self-Validating Protocol:
-
Check pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (typically pH 1-2). Add more acid if necessary.
-
Cooling: Cool the solution in an ice bath to decrease the solubility of the product.
-
Extraction: If the product remains dissolved, you can extract it from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Troubleshooting Column Chromatography
Issue: Poor Separation of Isomers
Causality: Isomers of chlorinated benzoic acids often have very similar polarities, making their separation on a silica gel column challenging.
Self-Validating Protocol:
-
Solvent System Optimization: Experiment with different mobile phase compositions. A less polar solvent system will generally increase the retention times and may improve separation. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase (e.g., C18) column, which may offer different selectivity for the isomers.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
III. Experimental Protocols
Protocol 1: Recrystallization of 2-Chlorobenzoic Acid
This protocol is a general guideline and may need to be optimized for different chlorinated benzoic acids.
-
Dissolution: In a fume hood, place the crude 2-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene, ethanol-water mixture) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[17][18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrumentation: Use a gradient-capable HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A common mobile phase for benzoic acids is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.[7] A gradient elution may be necessary to separate all components.
-
Sample Preparation: Accurately weigh a small amount of the purified chlorinated benzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.[7]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system. Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 235 nm).[7]
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
IV. References
-
Process for the separation of isomeric chlorobenzoic acids. Google Patents.
-
Separation of chlorobenzoic acids by dissociation extractive crystallization. ResearchGate.
-
A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
-
Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.
-
Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate.
-
How would you separate p-Chlorophenol and p-chlorobenzoic acid which are acidic substances using chemical separation?. Quora.
-
removing 3-chlorobenzoic acid byproduct from m-CPBA reactions. Benchchem.
-
Recrystallization of Benzoic Acid. Unknown Source.
-
CHLORINATION OF BENZOIC ACID. Zenodo.
-
Synthesis of 3-chlorobenzoic acid. YouTube.
-
A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid. Benchchem.
-
2-chlorobenzoic acid. The Royal Society of Chemistry.
-
o-CHLOROBENZOIC ACID. Organic Syntheses Procedure.
-
Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed.
-
Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. PubMed.
-
Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit.
-
The Recrystallization of Benzoic Acid. Unknown Source.
-
How to Prepare 2-Chloro-5-nitrobenzoic Acid?. Guidechem.
-
Purification of benzoic acid. Google Patents.
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
-
Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. PMC - NIH.
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
-
Recrystallization of Benzoic Acid PDF. Scribd.
-
How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?. ResearchGate.
-
Process for the production of para-chloro-benzoic acid. Google Patents.
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
Sources
- 1. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 2. CHLORINATION OF BENZOIC ACID [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
preventing decomposition of 3-Chloro-5-methoxybenzoic acid
Technical Support Center: 3-Chloro-5-methoxybenzoic Acid
A Guide to Ensuring Chemical Integrity and Preventing Decomposition
Welcome to the technical support resource for this compound (CAS 82477-67-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.[1][2][3] The stability and purity of this reagent are paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the causes of its decomposition and offers robust, validated protocols to maintain its integrity.
Frequently Asked Questions (FAQs)
This section provides quick answers to common user questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored at refrigerated temperatures, specifically between 0-8 °C.[1] It must be kept in a tightly sealed container to prevent moisture ingress and stored in a dry, well-ventilated area away from direct sunlight and heat sources.[4][5][6]
Q2: Is this compound particularly sensitive to light or atmospheric conditions?
A: Yes. Like many substituted benzoic acids, it can be sensitive to environmental factors. Exposure to light, particularly UV, and high temperatures can provide the activation energy needed to initiate decomposition.[7][8] While stable under standard room temperature for short periods, long-term exposure to air and humidity should be avoided.[6] For high-purity work or long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Q3: What are the primary visual signs of decomposition?
A: The pure compound is typically a white to tan or pale cream solid powder.[1][3] Signs of potential decomposition can include a noticeable color change (e.g., darkening to brown), clumping or caking (indicating moisture absorption), or a change in odor. However, significant degradation can occur without obvious visual cues. Therefore, analytical verification is crucial if decomposition is suspected.
Q4: What is the main decomposition pathway for this compound?
A: The most common degradation pathway for aromatic carboxylic acids like this one is decarboxylation—the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂).[9][10] This reaction is primarily promoted by heat and can be catalyzed by acidic conditions or trace metals.[7][9][11] The primary decomposition product is 1-chloro-3-methoxybenzene.
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the thermal or acid-catalyzed decarboxylation of this compound.
Caption: Primary decomposition pathway via decarboxylation.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section addresses specific issues that may arise during experimentation, linking them to potential decomposition of the starting material.
| Problem Observed | Potential Cause & Scientific Rationale | Recommended Actions & Solutions |
| Inconsistent reaction yields or unexpected byproducts. | Degraded Starting Material: The most likely cause is the use of partially decomposed this compound. Decarboxylation reduces the molar equivalent of the active reagent, and the resulting byproduct (1-chloro-3-methoxybenzene) may interfere with the reaction. | 1. Verify Purity: Before use, analyze the starting material using HPLC, GC-MS, or ¹H NMR to confirm its identity and purity.[7][12] 2. Use a Fresh Sample: Repeat the experiment with a new, unopened bottle of the reagent. 3. Review Storage: Audit your storage conditions against the recommended parameters in Table 1. |
| Difficulty dissolving the solid reagent in a specified solvent. | Presence of Impurities or Moisture: Decomposition byproducts may have different solubility profiles. Alternatively, moisture absorption can cause the powder to clump, affecting dissolution kinetics. | 1. Check for Clumping: Visually inspect the solid for any signs of caking. 2. Dry the Reagent: If moisture is suspected, dry a small amount of the material in a vacuum oven at a low temperature (e.g., <40°C) before use. Caution: Higher temperatures will accelerate decomposition.3. Sonicate: Gentle sonication can aid in dissolving stubborn solids. |
| Reaction fails to initiate or proceeds very slowly. | Reduced Reagent Potency: If the carboxylic acid moiety is the reactive site for your experiment (e.g., in an esterification or amidation), its absence due to decarboxylation will render the material inert for that specific transformation.[13] | 1. Confirm Identity: Use an analytical method like FTIR to confirm the presence of the carboxylic acid group (C=O and O-H stretches). 2. Procure New Material: If the reagent has degraded, it is unusable for reactions involving the carboxyl group. Dispose of it according to safety guidelines and obtain a fresh supply. |
Core Protocols for Ensuring Reagent Integrity
Adherence to validated protocols is the most effective way to prevent decomposition.
Protocol 1: Optimal Storage and Inventory Management
-
Upon Receipt: Visually inspect the container for an intact seal. Record the date of receipt on the bottle.
-
Storage Location: Immediately transfer the container to a refrigerator or cold room maintained at 0-8 °C .[1]
-
Moisture and Light Protection: If the compound is supplied in a clear vial, place it inside a secondary, opaque container (like an amber bag or box) to protect it from light. Store alongside a desiccant in a sealed secondary container to guard against ambient moisture.
-
Inert Atmosphere: For highly sensitive applications requiring the utmost purity, transfer the material inside a glovebox into smaller, amber glass vials, backfill with argon or nitrogen, and seal with paraffin film before refrigerating.
-
Inventory Logic: Always use the oldest stock first (First-In, First-Out) to minimize the duration of storage.
Protocol 2: Analytical Verification of Purity via HPLC
This protocol provides a general method to assess the purity of this compound and detect the primary degradation product.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the sample. The parent acid is a polar molecule and will have a characteristic retention time. The decarboxylated product, 1-chloro-3-methoxybenzene, is significantly less polar and will have a longer retention time under reverse-phase conditions. The presence of a significant secondary peak indicates degradation.
-
Quantification: Calculate the purity by peak area percentage. A purity level below the manufacturer's specification (typically ≥97-98%) indicates decomposition.[3]
Workflow for Preventing Decomposition
This workflow diagram provides a logical sequence of steps from procurement to experimental use to ensure the chemical integrity of your reagent.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Aromatic carboxylic acid preparation and reaction | PDF [slideshare.net]
Technical Support Center: Synthesis of 3-Chloro-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical influence of solvent selection. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting
Q1: My Grignard reaction to synthesize this compound from a halogenated precursor (e.g., 1-bromo-3-chloro-5-methoxybenzene) is failing to initiate. Is the solvent the likely culprit?
A: Yes, solvent issues are the primary cause of Grignard reaction initiation failure. The choice and condition of your solvent are paramount for success.
-
The Role of Ethereal Solvents: Grignard reagents are almost exclusively prepared in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1] This is for two critical reasons:
-
Stability: Ethers are aprotic and relatively unreactive towards the highly basic and nucleophilic Grignard reagent.[1]
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent (R-Mg-X). This solvation complex is crucial for stabilizing the reagent and facilitating its formation.[1] Hydrocarbon solvents are unsuitable because they cannot provide this essential stabilization.
-
-
The Critical Need for Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with even weakly acidic protons, such as those from water. If your solvent contains trace amounts of water ("wet" solvent), the Grignard reagent will be destroyed as quickly as it is formed, preventing the reaction from starting.[2] This is a common side reaction that must be rigorously controlled.
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: Use freshly opened, anhydrous-grade ether or THF. If the solvent is from a previously opened bottle, it should be properly dried using a suitable agent (e.g., sodium/benzophenone still for THF, or molecular sieves). All glassware must be scrupulously dried, typically by oven-drying immediately before use.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Gentle crushing of the turnings in a dry flask or the addition of a small iodine crystal can help expose a fresh, reactive metal surface.
-
Consider Sonication: Ultrasound can be a powerful tool for initiating stubborn Grignard reactions. The shockwaves generated by cavitation can clean the oxide layer from the magnesium surface, facilitating the reaction.[2]
Q2: I'm observing a very low yield. Beyond initiation failure, how can the solvent impact the overall yield of this compound?
A: Solvent choice and reaction conditions directly influence the prevalence of yield-reducing side reactions and the efficiency of product isolation.
-
Side Reaction - Wurtz-type Coupling: The primary impurity in this type of Grignard reaction is often a biphenyl derivative, formed from the reaction of the Grignard reagent with unreacted aryl halide starting material. The most effective way to minimize this side reaction is to add the aryl halide slowly to the magnesium suspension. This ensures it reacts with the magnesium rather than building up in concentration and reacting with the already-formed Grignard reagent. The solvent's viscosity and boiling point can influence the optimal addition rate and reaction temperature.
-
Work-up and Extraction Efficiency: The reaction is typically worked up by pouring the Grignard solution over crushed dry ice (solid CO₂), followed by acidification. This forms the magnesium carboxylate salt as an intermediate.[1] The solubility of this salt and the final benzoic acid product in your solvent system is crucial. During extraction, the desired benzoic acid is converted to its water-soluble carboxylate salt with a base, allowing it to be separated from non-polar impurities like the biphenyl byproduct, which remains in the organic solvent layer. An inappropriate solvent can lead to emulsions or poor partitioning, complicating this separation and reducing isolated yield.
Q3: My final product is impure after purification. What are the most common solvent-related byproducts and how can I remove them?
A: The most significant byproduct is the biphenyl derivative from the coupling side reaction discussed in Q2. The choice of solvent is key to its removal.
-
Impurity Profile: The main organic impurity, a biphenyl-type compound, is a hydrocarbon and is therefore non-polar. Your desired product, this compound, is a carboxylic acid and is significantly more polar.
-
Purification Strategy: This difference in polarity is the foundation of the purification.
-
Acid-Base Extraction: After the reaction is quenched and acidified, the mixture is typically extracted with an organic solvent like diethyl ether or methyl-tert-butyl ether (MTBE).[2] By then washing the organic layer with an aqueous base (e.g., NaOH or NaHCO₃), the acidic benzoic acid is deprotonated to form its highly water-soluble sodium salt, which moves to the aqueous layer. The non-polar biphenyl impurity remains in the organic layer.
-
Isolation: The aqueous layer is then separated, re-acidified (e.g., with HCl) to precipitate the pure benzoic acid, which can be collected by filtration.
-
Recrystallization: For even higher purity, recrystallization is effective. A common technique for benzoic acids is using an ethanol/water or methanol/water mixture. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling will yield pure crystals.
-
Data Summary: Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | 4.3 | Excellent for initiation; high vapor pressure helps maintain an inert atmosphere. | Extremely flammable; low boiling point limits reaction temperature. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for higher reaction temperatures; better solvating power for some intermediates.[1] | Can be more difficult to dry completely (peroxide formation risk); may not be as effective for initiation as ether in some cases. |
Visualized Workflows & Logic
Caption: Grignard Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Grignard Reaction Initiation Failure.
Experimental Protocol: Grignard Synthesis of this compound
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.
Materials:
-
1-Bromo-3-chloro-5-methoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
5M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, and addition funnel (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-neck round-bottom flask with a reflux condenser (with a drying tube), a magnetic stirrer, and an addition funnel. The system should be under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.
-
Grignard Formation: Dissolve 1-bromo-3-chloro-5-methoxybenzene (1.0 eq.) in anhydrous diethyl ether and add it to the addition funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and the solution turning cloudy and gray/brown.[2] If it does not start, add a single crystal of iodine or apply gentle heat.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The ether vapor itself helps to keep the system insulated from air.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution should be a dark, grayish-brown color.
-
Carboxylation: In a separate beaker, crush a significant excess of dry ice (at least 5 eq.). Slowly and carefully pour the Grignard reagent solution over the crushed dry ice with gentle stirring. The mixture will bubble vigorously.
-
Quench and Acidification: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 5M HCl with stirring until the aqueous layer is acidic and all magnesium salts have dissolved. You should observe two distinct liquid layers.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with 5% aqueous NaHCO₃. The product will move to the aqueous layer. Separate the aqueous layer and wash it once with a small amount of ether to remove any residual non-polar impurities.
-
Isolation: Cool the basic aqueous layer in an ice bath and carefully re-acidify with cold 5M HCl until a white precipitate (the product) forms and the solution is acidic to litmus paper.
-
Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
References
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- 3-Methoxybenzoic acid synthesis - ChemicalBook. (n.d.).
- Grignard Reaction: Benzoic Acid Synthesis Lab Manual - Studylib. (n.d.).
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.).
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (n.d.).
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
- Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols - Benchchem. (n.d.).
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).
- Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.).
- 3-Chloro-5-methoxy-benzoic acid - Chem-Impex. (n.d.).
- Synthesis of Benzoic Acid Using the Grignard Reaction in Lab - Docsity. (2021-11-05).
- CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents. (n.d.).
- This compound | Sigma-Aldrich. (n.d.).
- Synthesis of 3,4,5-Trimethoxyaniline. (n.d.).
- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents. (n.d.).
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. (n.d.).
- This compound | CAS#:82477-67-6 | Chemsrc. (2025-08-26).
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents. (n.d.).
- CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents. (n.d.).
- An In-Depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid: From Discovery to Modern Applications - Benchchem. (n.d.).
- 65262-96-6 | 3-Chloro-5-methoxyphenol | ChemScene. (n.d.).
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.).
- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26) Time: 3 hours Max. Marks: 70 GENERAL INSTRUCTIONS: Read th - CBSE Academic. (n.d.).
- CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution - 1756173370352 | PDF | Iron | Ethylenediaminetetraacetic Acid - Scribd. (n.d.).
Sources
Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 3-Chloro-5-methoxybenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic transformations of this versatile reagent. As Senior Application Scientists, we aim to equip you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. However, the specific electronic and steric properties of this compound—an electron-rich aryl chloride bearing a carboxylic acid group—present unique challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or fails. What is the most likely cause?
A1: The primary challenge with this substrate is the activation of the C-Cl bond, which is less reactive than C-Br or C-I bonds.[1] The electron-donating methoxy group further deactivates the aryl chloride towards oxidative addition to the palladium(0) catalyst. Additionally, the carboxylic acid moiety can complicate the reaction by interacting with the catalyst or base.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), is crucial for facilitating the oxidative addition of the aryl chloride.[2] These ligands stabilize the monoligated Pd(0) species, which is highly active in the catalytic cycle.[3]
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[2] The presence of the carboxylic acid can lead to acid-base reactions with the base, potentially requiring a higher stoichiometry of the base.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often employed to ensure the solubility of all reactants.[2]
Q2: What is the best palladium catalyst system for coupling this compound with an arylboronic acid?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging aryl chlorides, palladium precatalysts combined with specialized ligands generally offer the highest success rates.
| Catalyst System | Ligand | Base | Solvent | Typical Temp. (°C) | Expected Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 | A robust system for many aryl chlorides.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 88-92 | Often effective at lower temperatures.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 80-88 | A more traditional but still effective catalyst system.[2] |
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Aryl Chlorides.
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often caused by the presence of Pd(II) species and oxygen.[5]
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that cleanly generates the active Pd(0) species in situ can reduce the amount of Pd(II) present at the start of the reaction.[6]
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes favor homocoupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the flask containing the reactants.
-
Add the remaining degassed 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid product, which can then be extracted with an organic solvent.[2]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Section 3: Esterification Reactions
Esterification of this compound is a more conventional transformation but still requires careful consideration of the catalytic conditions to achieve high yields and avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for the esterification of this compound?
A1: The most common and effective method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. [7]
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most frequently used catalysts. [7][8]* Heterogeneous Acid Catalysts: For easier workup and catalyst recovery, solid acid catalysts like Amberlyst 15 or modified montmorillonite clays can be employed. [9][10] Q2: My Fischer esterification is not going to completion. How can I drive the equilibrium towards the product?
A2: Fischer esterification is an equilibrium process. [7]To maximize the yield of the ester, you need to shift the equilibrium to the right. This can be achieved by:
-
Using a Large Excess of the Alcohol: Using the alcohol as the solvent is a common strategy to drive the reaction forward. [7]2. Removing Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. [7] Q3: Can I perform the esterification under basic conditions?
A3: Direct esterification of a carboxylic acid under basic conditions is not feasible. A base will deprotonate the carboxylic acid to form a carboxylate salt, which is not electrophilic enough to react with an alcohol. [8]However, you can first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride, which can then be reacted with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester.
References
-
Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Green Chemistry. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
-
Morressier. (2019). Catalyst deactivation mitigation in biomass conversion and their correlation to feedstock properties and catalyst functionalities. Retrieved from [Link]
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
- Google Patents. (n.d.). EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing....
-
Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US5618973A - Esterification process.
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
De Gruyter. (n.d.). New catalytic transformations of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ijstr.org [ijstr.org]
Technical Guide: Overcoming the Low Reactivity of Substituted Benzoic Acids
Welcome to the Technical Support Center for Synthetic Organic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the low reactivity of substituted benzoic acids in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
The carboxylic acid moiety of benzoic acid is often less reactive than its aliphatic counterparts due to the electronic influence of the aromatic ring. Substituents on the ring further modulate this reactivity through a combination of inductive and resonance effects, frequently posing significant challenges in reactions like esterification and amidation. This guide provides a structured approach to understanding and overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity
This section addresses the core principles governing the reactivity of substituted benzoic acids.
Question 1: Why is my substituted benzoic acid unreactive towards nucleophiles?
Answer: The reactivity of a benzoic acid is fundamentally tied to the electrophilicity of its carbonyl carbon. The benzene ring itself is electron-withdrawing via induction but can be electron-donating through resonance.[1] The net effect is that the carboxyl group is deactivated towards nucleophilic attack compared to simpler aliphatic acids.
Furthermore, direct reaction with a basic nucleophile (like an amine) often leads to an acid-base reaction, forming a highly unreactive carboxylate salt, which effectively halts any desired nucleophilic acyl substitution.[2][3]
Substituents on the benzene ring play a critical role:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) increase electron density on the ring and within the carboxyl group through resonance and induction. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl) pull electron density away from the carboxyl group.[5] This effect increases the electrophilicity of the carbonyl carbon, making the benzoic acid more acidic and generally more susceptible to nucleophilic attack after activation.[5][6]
Caption: Electronic effects of substituents on benzoic acid reactivity.
Question 2: What is the "ortho-effect" and how does it impact my reaction?
Answer: The ortho-effect is a phenomenon where a substituent at the ortho-position (the carbon adjacent to the carboxyl group) significantly influences the molecule's properties, often regardless of its electronic nature.[7] For reactivity in reactions like esterification or amidation, the primary consequence is steric hindrance.
A bulky ortho-substituent can physically block the approach of a nucleophile to the carbonyl carbon.[8] It also forces the carboxyl group to twist out of the plane of the benzene ring.[1][7] This twisting inhibits resonance between the carbonyl group and the aromatic ring, which can sometimes increase the intrinsic reactivity of the carboxyl group but more often, the steric blockade is the dominant, rate-limiting factor.[7]
Caption: The ortho-effect causing steric hindrance and loss of planarity.
Question 3: How can I quantitatively predict a substituent's effect?
Answer: The Hammett equation provides a powerful tool for this. It describes a linear free-energy relationship that quantifies the influence of meta- and para-substituents on reaction rates and equilibria.[6][9] The equation is: log(k/k₀) = σρ
-
σ (Sigma - Substituent Constant): This value is inherent to the substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.
-
ρ (Rho - Reaction Constant): This value characterizes the sensitivity of a specific reaction to substituent effects.[10] A positive ρ means the reaction is accelerated by EWGs (buildup of negative charge in the transition state), which is typical for reactions involving benzoic acids.[9]
By comparing the σ values of different substituents, you can predict their relative impact on reactivity. The Hammett equation generally fails for ortho-substituents due to the overriding steric effects.[6]
Part 2: Troubleshooting Guide - Common Synthetic Problems
This section provides solutions to specific experimental failures.
Problem 1: My Fischer esterification with a sterically hindered benzoic acid (e.g., 2,6-dimethylbenzoic acid) is giving no product.
Cause: The classic Fischer esterification, which involves heating a carboxylic acid with an alcohol and a strong acid catalyst (like H₂SO₄), is highly sensitive to steric hindrance.[8] The bulky ortho-groups on the benzoic acid and potentially on the alcohol prevent the necessary nucleophilic attack on the protonated carbonyl.
Solutions:
-
Solution A: Activate the Carboxylic Acid First. Convert the acid to a more reactive intermediate that is less sensitive to steric effects. The most common method is forming an acyl chloride.
-
Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the -OH group into an excellent leaving group, creating a highly electrophilic acyl chloride.[11][12] This intermediate then readily reacts with the alcohol, even a hindered one, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Caveat: This method is not suitable for substrates with acid-sensitive functional groups. All reagents and glassware must be scrupulously dry.[13]
-
-
Solution B: Use a Milder, More Powerful Activation Method (Mitsunobu Reaction).
-
Mechanism: The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol, not the acid.[14] The alcohol is converted into a good leaving group, and the carboxylate acts as the nucleophile in an Sₙ2 reaction. This pathway circumvents the steric hindrance at the carbonyl carbon and proceeds with inversion of configuration at the alcohol's chiral center.[14][15]
-
Recommendation: This is an excellent choice for precious substrates and sterically hindered secondary alcohols. For enhanced reactivity and easier workup, consider using p-nitrobenzoic acid, as its corresponding carboxylate is a better nucleophile.[15][16]
-
Problem 2: My amide coupling reaction with an electron-deficient benzoic acid and an unreactive amine is failing.
Cause: This is a classic "difficult coupling" scenario. An electron-deficient benzoic acid (e.g., 4-nitrobenzoic acid) is inherently more reactive, but when paired with an electron-deficient (and thus poorly nucleophilic) amine (e.g., 4-nitroaniline), the reaction barrier is still too high for simple methods. Standard carbodiimide reagents like DCC or EDC alone may be insufficient.[17]
Solutions:
-
Solution A: Employ Modern Uronium/Aminium Salt Coupling Reagents.
-
Mechanism: Reagents like HATU , HBTU , or COMU are considered the gold standard for difficult amide couplings.[18] They react with the carboxylic acid to form a highly reactive activated ester (an O-acylisourea derivative) that is much more susceptible to attack by even a weak amine nucleophile.[17] These reactions are typically run with a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Recommendation: HATU is often the first choice for challenging substrates due to its high efficiency and ability to suppress side reactions like racemization.[18]
-
-
Solution B: Convert to Acyl Chloride. As with esterification, converting the benzoic acid to its acyl chloride provides the most reactive intermediate for acylation.[11] This is often a cost-effective and highly efficient method if the substrate can tolerate the conditions.
Table 1: Comparison of Common Amide Coupling Strategies
| Method/Reagent | Activating Agent(s) | Pros | Cons | Best For |
| Acyl Chloride | SOCl₂, (COCl)₂ | Highly reactive, cost-effective, drives difficult reactions. | Harsh conditions, requires anhydrous setup, generates HCl.[13] | Sterically hindered and electron-deficient substrates. |
| Carbodiimide | DCC, EDC (+ HOBt) | Inexpensive, widely used, water-soluble byproducts (EDC).[19] | Can fail for difficult couplings, N-acylurea byproduct (DCC), potential for racemization.[18] | Routine couplings with unhindered, nucleophilic amines. |
| Uronium/Aminium | HATU, HBTU, COMU | Very high yields, fast reaction times, low racemization, effective for difficult couplings.[18] | Expensive, can be sensitive to moisture. | Electron-deficient amines, sterically hindered acids, peptide synthesis. |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild conditions, works with hindered alcohols/acids.[14] | Byproduct removal can be difficult, requires acidic pronucleophile (pKa < 13).[14][15] | Inverting stereocenters, coupling hindered alcohols. |
Part 3: Experimental Protocols & Workflows
Here, we provide detailed, actionable protocols for key activation strategies.
Protocol 1: Activation via Acyl Chloride Formation
This protocol describes the conversion of a substituted benzoic acid to its acyl chloride using oxalyl chloride, a common and efficient method.
Workflow Diagram:
Caption: Workflow for the synthesis of esters or amides via an acyl chloride intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add the substituted benzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.
-
Activation: To the stirred solution, add oxalyl chloride (2.0 eq) dropwise at room temperature. Then, add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.[12]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases. Progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to see the formation of the methyl ester.
-
Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
-
Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired nucleophile (e.g., an alcohol, 1.1 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) to neutralize the HCl formed during the reaction. Allow the reaction to warm to room temperature and stir until completion.
Protocol 2: Difficult Amide Coupling Using HATU
This protocol is designed for coupling an electron-deficient or sterically hindered benzoic acid with a poorly nucleophilic amine.
Step-by-Step Methodology:
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve the substituted benzoic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise at room temperature.[20]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Difficult couplings may require gentle heating (e.g., 40-50 °C) and extended reaction times (12-24 hours).[20]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
Wikipedia. (2023). Ortho effect. [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
-
Wikipedia. (2024). Hammett equation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). The basicities of ortho-substituted benzoic acids. [Link]
-
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
-
The Royal Society of Chemistry. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
-
Wikipedia. (2024). Mitsunobu reaction. [Link]
-
Chem-Station. (2014). Mitsunobu Reaction. [Link]
-
National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
National Institutes of Health (NIH). (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?[Link]
-
Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
Sources
- 1. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 2. jackwestin.com [jackwestin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. web.viu.ca [web.viu.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Technical Support Center: Reaction Completion & Starting Material Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who need to rigorously confirm the absence of starting materials in their chemical reactions. Ensuring complete conversion is critical for purity, safety, and regulatory compliance. This resource provides in-depth, field-proven insights into the most common analytical techniques, structured in a practical question-and-answer format to address the specific issues you encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to confirm the absence of starting material?
Confirming the complete consumption of starting materials is a cornerstone of process chemistry and pharmaceutical development for several key reasons:
-
Product Purity: Residual starting materials are impurities. In drug development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. Regulatory bodies like the FDA and EMA have stringent requirements for impurity profiling.[1][2][3]
-
Safety & Toxicology: Starting materials may have their own toxicological profiles, which could be harmful if present in the final product. Their absence must be demonstrated to ensure patient safety.[2][3]
-
Process Control & Yield: Monitoring the disappearance of a reactant is the most direct way to track reaction progress and determine its endpoint.[4][5] This ensures process consistency and allows for accurate yield calculations.
-
Regulatory Compliance: For pharmaceutical products, regulatory submissions require validated analytical procedures that demonstrate control over impurities, including unreacted starting materials.[6][7][8][9] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[6][7][8][9]
Q2: What are the primary analytical techniques used for this purpose?
The choice of technique depends on the nature of your compounds, the required sensitivity, and whether you need qualitative or quantitative results. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective qualitative tool ideal for real-time reaction monitoring at the bench.[4][10][11]
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative analysis, offering high sensitivity and resolution to separate the starting material from the product and other impurities.[12]
-
Gas Chromatography (GC): Used for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information and can be used to confirm the disappearance of signals unique to the starting material and the appearance of new signals for the product.[13][14] It can also be used for quantification (qNMR).
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it offers unparalleled sensitivity and specificity for detecting trace levels of residual starting materials.[15][16]
Q3: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)? Why are they important?
Understanding LOD and LOQ is fundamental to validating an analytical method for impurity analysis.[17][18]
-
Limit of Detection (LOD): The lowest concentration of the starting material that can be reliably detected by the analytical method, but not necessarily quantified with accuracy. It answers the question, "Is it there?". A common approach is to determine the concentration that yields a signal-to-noise ratio of 3:1.[19][20][21]
-
Limit of Quantitation (LOQ): The lowest concentration of the starting material that can be reliably quantified with acceptable precision and accuracy. It answers the question, "How much is there?". The LOQ is critical for setting specification limits for impurities. A common approach is to use a signal-to-noise ratio of 10:1 or to determine the concentration where precision (%RSD) and accuracy fall within acceptable limits.[20][21][22]
These parameters, defined in ICH Q2(R2), ensure that your analytical method is sensitive enough to control the starting material at a level that is safe and meets regulatory expectations.[6][7][8]
Workflow for Confirming Absence of Starting Material
This diagram outlines a logical workflow for selecting and applying analytical techniques to monitor a reaction and confirm the absence of starting material.
Caption: A typical decision-making workflow for reaction analysis.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is the first line of defense for monitoring reaction progress.[4][11] It is fast, inexpensive, and provides immediate qualitative feedback.[10]
Q: How do I properly set up a TLC to monitor my reaction?
The key to a reliable TLC analysis is the co-spot .[4] This involves spotting the starting material, the reaction mixture, and a combined spot (co-spot) of both on the same plate.
Caption: TLC co-spotting technique to monitor reaction completion.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the Eluent: Choose a solvent system where the starting material (SM) has a Retention Factor (Rf) of ~0.3-0.4 for optimal separation.
-
Prepare the Plate: Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate.[23]
-
Spot the Plate:
-
Develop the Plate: Place the plate in a sealed chamber containing the eluent. Ensure the eluent level is below the baseline.[5][24] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp or an appropriate chemical stain.
-
Analyze: The reaction is complete when the spot corresponding to the starting material is absent in the "Rxn" lane and a new product spot is clearly visible. The co-spot lane confirms the identity of the SM spot.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. [24][25] | 1. Sample is overloaded. 2. Sample is too polar/acidic/basic for the silica plate. 3. Complex mixture of unresolved products. | 1. Dilute your sample and re-spot.[24] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent to improve spot shape.[24][25] 3. Try a different solvent system to improve resolution. |
| Spots are not visible. [24][26] | 1. Compound is not UV-active. 2. Sample is too dilute. 3. Compound is volatile and evaporated. | 1. Use a chemical stain (e.g., potassium permanganate, anisaldehyde) for visualization.[24] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[24][26] 3. If volatility is an issue, TLC may not be the best technique. Consider GC or NMR. |
| Spots are all at the baseline or solvent front. [24] | 1. Eluent is not polar enough (spots at baseline). 2. Eluent is too polar (spots at solvent front). | 1. Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[23] 2. Decrease the polarity of your eluent.[23] |
| Rf values seem to have changed from a previous run. | 1. Chamber was not saturated with solvent vapor. 2. Temperature changed. 3. Eluent composition was not identical. | 1. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated. 2. Run TLCs under consistent temperature conditions. 3. Always prepare fresh eluent and measure components accurately. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive tool for quantifying residual starting material. A validated HPLC method is a regulatory requirement for drug substance release.[17][18][27]
Q: My starting material and product are co-eluting. How can I resolve them?
Peak resolution is fundamental for accurate quantification.[17][18] If your starting material (SM) and product (P) peaks are not baseline-separated, you cannot be certain of the absence of the SM.
-
Causality: Separation in reversed-phase HPLC is driven by polarity differences. If the SM and P have very similar polarities, they will interact with the stationary phase similarly, leading to poor resolution.
-
Solutions:
-
Modify the Mobile Phase:
-
Decrease Solvent Strength: If using a methanol/water or acetonitrile/water system, decrease the percentage of the organic solvent. This will increase retention times and often improve separation.
-
Change the Organic Modifier: Switch from methanol to acetonitrile or vice-versa. They have different selectivities and can alter the elution order.
-
Adjust pH: If your compounds have acidic or basic functional groups, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and resolution.[28][29]
-
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a Phenyl-Hexyl column) to introduce different separation mechanisms.
-
Implement a Gradient: A gradient elution (where the mobile phase composition changes over time) is highly effective at resolving components with different polarities.[30]
-
Experimental Protocol: Basic HPLC Method Setup for Reaction Monitoring
-
System Preparation: Ensure the HPLC system is properly primed and free of air bubbles.[31][32]
-
Column Selection: Start with a general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a simple isocratic mobile phase, such as 50:50 acetonitrile:water. Filter and degas the mobile phase thoroughly to prevent baseline issues.[30][31]
-
Initial Injections:
-
Inject a standard of your pure starting material to determine its retention time.
-
Inject a sample of your reaction mixture.
-
-
Method Optimization: Analyze the resulting chromatogram. If the SM and product peaks are not resolved, or if the retention time is too short/long, adjust the mobile phase composition as described above.
-
Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines to determine its specificity, LOD, LOQ, linearity, accuracy, and precision.[6][7][33]
Troubleshooting Common HPLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| High backpressure. [32] | 1. Blockage in the system (e.g., clogged frit, guard column, or column). 2. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the clogged part. 2. Ensure your mobile phase components (especially buffers) are fully soluble in all proportions used. Filter your samples before injection.[28] |
| Baseline noise or drift. [30][31] | 1. Air bubbles in the pump or detector. 2. Mobile phase is not mixed properly or is contaminated. 3. Detector lamp is failing. | 1. Purge the pump and flush the system to remove bubbles.[28] 2. Prepare fresh mobile phase using high-purity solvents. Degas thoroughly.[31] 3. Check the lamp energy and replace if necessary. |
| Peak tailing or fronting. | 1. Column is overloaded. 2. Secondary interactions between analyte and silica. 3. Mismatch between sample solvent and mobile phase. | 1. Dilute the sample. 2. Adjust mobile phase pH to suppress silanol interactions (for basic compounds, use a lower pH).[29] Use a base-deactivated column. 3. Dissolve the sample in the mobile phase whenever possible.[29] |
| Shifting retention times. [28] | 1. Inconsistent mobile phase preparation. 2. Column is not properly equilibrated. 3. Pump is not delivering a consistent flow rate. | 1. Be meticulous in preparing the mobile phase. 2. Ensure the column is equilibrated with the mobile phase for a sufficient time before injecting. 3. Check for leaks and have the pump serviced if necessary.[28] |
Advanced Confirmation: NMR and MS
Q: TLC and HPLC show no starting material. Is that enough?
For research purposes, it might be. However, for drug development and manufacturing, it is not. HPLC relies on detecting a signal (e.g., UV absorbance) at a specific retention time. It doesn't provide structural proof.
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unambiguous structural confirmation.[13][14] To confirm the absence of starting material, you must demonstrate the disappearance of one or more ¹H or ¹³C NMR signals that are unique to the starting material.[13] The appearance of new, distinct signals corresponding to the product provides further evidence of a successful transformation.
-
Mass Spectrometry (MS): For trace-level analysis, LC-MS is the gold standard. It combines the separation power of HPLC with the high sensitivity and specificity of a mass spectrometer.[16] By monitoring the specific mass-to-charge ratio (m/z) of the starting material, you can achieve detection limits far lower than what is possible with a standard UV detector, ensuring that even trace amounts are not missed.[34][35]
Comparison of Key Analytical Techniques
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Fast, qualitative reaction monitoring[5] | Quantitative analysis of impurities and assay[12] | Structural elucidation and confirmation[13][14] |
| Quantitation | No (semi-quantitative at best) | Yes (High precision and accuracy) | Yes (qNMR with internal standard)[36] |
| Sensitivity | Microgram (µg) range | Nanogram (ng) to picogram (pg) range | Milligram (mg) range (requires more sample) |
| Speed | 5-20 minutes | 5-60 minutes per sample | 5-30 minutes per sample |
| Trustworthiness | Good for preliminary checks; relies on Rf comparison. | High; validated methods are regulatory standard.[6][7] | High; provides definitive structural proof. |
| Regulatory Standing | Not for final release testing. | Required for product release and stability testing. | Used for structural confirmation, not typically for release. |
References
-
ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available from: [Link]
-
How can nmr be used to show that there is no starting material left in the products? . Study.com. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . C&P. (2024-03-20). Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. (2025-07-02). Available from: [Link]
-
TLC troubleshooting . ChemBAM. Available from: [Link]
-
Validation of Impurity Methods, Part II . LCGC. (2014-08-22). Available from: [Link]
-
2.3B: Uses of TLC . Chemistry LibreTexts. (2022-04-18). Available from: [Link]
-
Troubleshooting Thin Layer Chromatography . University of Rochester Department of Chemistry. Available from: [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. (2022-08-23). Available from: [Link]
-
Thin Layer Chromatography . University of Colorado Boulder. Available from: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. (2025-06-03). Available from: [Link]
-
3 Key Steps for HPLC Impurities Methods Validation . Altabrisa Group. (2025-09-24). Available from: [Link]
-
Thin-layer chromatography . Wikipedia. Available from: [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 . ECA Academy. Available from: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration. Available from: [Link]
-
Mobile Tool for HPLC Reaction Monitoring . Organic Process Research & Development. Available from: [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug . Regulations.gov. Available from: [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform . Reaction Chemistry & Engineering. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II . LCGC International. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. (2025-01-27). Available from: [Link]
-
Common Issues in HPLC Analysis . Medikamenter Quality Services. (2025-07-25). Available from: [Link]
-
(PDF) Mobile tool for HPLC reaction monitoring . ResearchGate. Available from: [Link]
-
Guidance for Industry #169 - Drug Substance . U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]
-
4.7: NMR Spectroscopy . Chemistry LibreTexts. (2022-08-28). Available from: [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform . ResearchGate. (2025-08-06). Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting . International Journal of Scientific Research in Engineering and Management. (2024-06-05). Available from: [Link]
-
Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC . Waters. Available from: [Link]
-
The Limit of Detection . LCGC International. Available from: [Link]
-
4 Reasons Your HPLC Isn't Working Properly . Conquer Scientific. (2023-06-12). Available from: [Link]
-
Trace Elemental Analysis of Precursor Materials Using ICP-MS/MS . Agilent. Available from: [Link]
-
Troubleshooting Common HPLC Issues . Labcompare. (2025-02-28). Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. (2024-05-28). Available from: [Link]
-
Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ) . ALS. Available from: [Link]
-
Guidance for Industry . Regulations.gov. Available from: [Link]
-
1.6: ICP-MS for Trace Metal Analysis . Chemistry LibreTexts. (2022-08-28). Available from: [Link]
-
Detection limit . Wikipedia. Available from: [Link]
-
EMA and FDA approval of regulatory starting materials . European Pharmaceutical Review. (2020-10-27). Available from: [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation . Clinical Biochemist Reviews. Available from: [Link]
-
Analytical techniques for characterization of raw materials in cell culture media . Scientific Reports. Available from: [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) . Juniper Publishers. (2018-08-30). Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. (2016-02-19). Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC. Available from: [Link]
-
NMR Sample Preparation . University of Ottawa. Available from: [Link]
-
Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy . ResearchGate. (2025-08-05). Available from: [Link]
Sources
- 1. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. rsc.org [rsc.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. cawood.co.uk [cawood.co.uk]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 24. silicycle.com [silicycle.com]
- 25. chembam.com [chembam.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. particle.dk [particle.dk]
- 28. labcompare.com [labcompare.com]
- 29. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 30. ijprajournal.com [ijprajournal.com]
- 31. medikamenterqs.com [medikamenterqs.com]
- 32. conquerscientific.com [conquerscientific.com]
- 33. m.youtube.com [m.youtube.com]
- 34. icpms.cz [icpms.cz]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. researchgate.net [researchgate.net]
Troubleshooting Quick Guide: Diagnosing Low Amide Coupling Yields
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing reaction exotherms during large-scale synthesis. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the safe and efficient scale-up of chemical processes.
Introduction: The Scale-Up Challenge and Thermal Risk
Scaling a chemical reaction from the laboratory bench to a pilot plant or full-scale manufacturing facility introduces significant challenges, primarily due to the change in the surface-area-to-volume ratio.[1] In a small flask, heat generated by an exothermic reaction can readily dissipate to the surroundings. However, in a large reactor, the volume of the reaction mass increases cubically while the heat transfer area only increases squarely, leading to less efficient heat removal.[1][2] This disparity can lead to a dangerous accumulation of heat, potentially resulting in a thermal runaway—an uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates even more heat.[3][4][5]
Understanding and controlling the thermal behavior of a reaction is therefore not just a matter of process optimization, but a critical safety imperative.[6] This guide provides a structured approach to identifying, assessing, and mitigating thermal hazards associated with exothermic reactions.
Part 1: Frequently Asked Questions (FAQs) on Exotherm Management
This section addresses common questions encountered during the scale-up of exothermic reactions.
Q1: What is a thermal runaway and what are its primary causes?
A thermal runaway is a situation where an exothermic reaction goes out of control due to a self-accelerating increase in temperature.[4] The heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid rise in temperature and pressure, which can result in an explosion, fire, or the release of toxic materials.[7][8]
The primary causes of thermal runaways often stem from an inadequate understanding of the process chemistry and thermochemistry, improper design of heat transfer systems, and procedural failures.[9] Specific contributing factors can include:
-
Insufficient Cooling: The reactor's cooling system is unable to dissipate the heat generated by the reaction at the desired rate.[8]
-
Improper Mixing: Poor agitation can lead to the formation of localized "hot spots" where the reaction rate is significantly higher.[10][11]
-
Incorrect Reagent Addition: Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it.[1]
-
Cooling System Failure: A sudden loss of cooling due to equipment malfunction or power outage can quickly lead to a thermal runaway.[9]
-
Accumulation of Unreacted Material: If a reagent is added but does not react immediately, it can accumulate and then react uncontrollably if the temperature rises.[3]
Q2: How can I assess the thermal hazard of my reaction before scaling up?
A thorough thermal hazard assessment is crucial for a safe scale-up.[6] This involves a combination of theoretical calculations and experimental techniques to understand the reaction's energetic potential. Key steps include:
-
Literature Review: Search for published data on the thermal hazards of your specific reaction or similar chemical transformations.
-
Thermochemical Calculations: Use programs like ASTM's CHETAH to predict thermodynamic properties and potential energy release.[12]
-
Calorimetry Studies: These are essential for obtaining quantitative data on the thermal behavior of your reaction under process-like conditions.[13][14]
-
Differential Scanning Calorimetry (DSC): A rapid screening tool that uses a small sample to determine the onset temperature of exothermic events and the total heat of reaction or decomposition.[12][15]
-
Reaction Calorimetry (RC): Measures the rate of heat evolution in real-time under controlled laboratory conditions, providing crucial data for determining the necessary cooling requirements at scale.[13][16]
-
Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): Simulates a worst-case scenario of a cooling failure to determine the time to maximum rate of temperature and pressure rise.[12][15]
-
Q3: What is the "Adiabatic Temperature Rise" (ΔTad) and why is it important?
The adiabatic temperature rise is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction were to be contained within the system, with no heat loss to the surroundings.[3][10] It is a critical parameter for assessing the "worst-case scenario" of a cooling failure.[3] A large ΔTad indicates a high potential for a dangerous temperature and pressure increase. This value, calculated from the heat of reaction and the heat capacity of the reaction mass, helps determine if the maximum temperature reached could trigger a secondary, more hazardous decomposition reaction.[3][15]
Q4: What is the Maximum Temperature of the Synthesis Reaction (MTSR) and how does it differ from ΔTad?
The MTSR is the highest temperature the reaction mixture would reach following a cooling failure in a semi-batch process, considering the accumulation of unreacted dosing reagent.[3] Unlike the ΔTad, which assumes all reactants are present at the start, the MTSR is a dynamic calculation that changes throughout the addition of a reagent.[3] It provides a more realistic assessment of the thermal risk at any given point during the process.[3]
Q5: What are the primary strategies for controlling an exothermic reaction at a large scale?
Controlling an exothermic reaction hinges on ensuring that the rate of heat generation never exceeds the rate of heat removal. Key control strategies include:
-
Controlled Reagent Addition (Semi-Batch Operation): Adding one of the limiting reagents slowly over time is a common and effective way to control the rate of heat generation.[1][6]
-
Efficient Heat Removal: Utilizing a robust cooling system, such as reactor jackets, internal cooling coils, or external heat exchangers, is fundamental.[10][17]
-
Adequate Agitation: Vigorous stirring prevents the formation of hot spots and ensures a uniform temperature throughout the reaction mass.[9][10]
-
Dilution: Using an appropriate solvent increases the overall heat capacity of the reaction mixture, which helps to moderate temperature changes.[18]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, making them an inherently safer option for highly exothermic reactions.[5][18][19]
Part 2: Troubleshooting Guide for Unexpected Exotherms
Even with careful planning, unexpected temperature excursions can occur. This guide provides a systematic approach to troubleshooting these events.
| Symptom | Possible Cause(s) | Immediate Corrective Actions | Preventative Measures |
| Rapid, unexpected temperature increase beyond the set point. | 1. Loss of cooling (e.g., coolant flow stopped).2. Reagent addition rate is too high.3. Incorrectly charged reagent (wrong concentration or amount).4. Agitator failure.[9] | 1. Immediately stop all reagent addition. [20]2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest possible temperature.[20]3. Verify agitation: Confirm the agitator is running at the correct speed.4. If the temperature continues to rise uncontrollably, initiate the emergency quench protocol.[20] | 1. Implement interlocks to stop reagent addition upon cooling failure or high-temperature alarm.2. Develop and validate a safe dosing profile based on reaction calorimetry data.3. Use a checklist to verify all reagent charges.4. Regularly maintain and inspect the reactor's cooling and agitation systems. |
| Localized boiling or fuming from the reaction mixture. | 1. Hot spot formation due to poor mixing.2. Reagent being added directly into a highly reactive zone. | 1. Stop all reagent addition. 2. Increase agitation rate if it is safe to do so. [20]3. Ensure the addition tube is positioned correctly (sub-surface addition is often preferred).4. Maximize cooling. | 1. Optimize the agitator type and speed for the reaction viscosity and geometry.2. Model the mixing dynamics of the reactor.3. Ensure the reagent addition point promotes rapid dispersion. |
| A sudden and significant increase in reactor pressure. | 1. Gas evolution from the desired reaction or a side reaction.2. Boiling of the solvent due to a temperature increase.3. Onset of a decomposition reaction. | 1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe, designated location (e.g., a scrubber or catch tank) if the pressure approaches the vessel's maximum allowable working pressure. [20] | 1. Characterize gas evolution rates using reaction calorimetry.2. Ensure the reactor's pressure relief system is properly sized and maintained, following standards like the DIERS methodology.[6][21] |
| The reaction temperature does not respond to cooling adjustments. | 1. The reaction has reached a point of thermal runaway.2. The cooling system is overwhelmed or has failed completely. | 1. Initiate emergency procedures immediately. 2. Evacuate all personnel from the immediate area. 3. Execute the emergency quench or short-stopping plan. [2] | 1. Re-evaluate the thermal hazard assessment; the reaction may be too energetic for the available equipment.2. Redesign the process to be inherently safer (e.g., switch to a semi-batch or continuous process, use a more dilute system). |
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Basic Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic activity and the total heat of reaction/decomposition for a given reaction mixture.
Methodology:
-
Sample Preparation: Carefully prepare a representative sample of the reaction mixture (typically 5-10 mg) in a suitable DSC pan (e.g., gold-plated stainless steel for high pressure).
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Experimental Program:
-
Equilibrate the sample at the intended starting temperature of the reaction.
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the expected reaction or decomposition temperature.
-
-
Data Analysis:
-
Analyze the resulting heat flow curve to identify exothermic events (peaks).
-
Determine the onset temperature (Tonset) of the exotherm.
-
Integrate the peak area to calculate the total heat of reaction or decomposition (ΔH).
-
Data Interpretation:
| Parameter | Significance | Safety Implication |
| Tonset | The temperature at which significant heat release begins. | A low Tonset relative to the process temperature indicates a higher risk. A safety margin of at least 50-100 °C between the process temperature and Tonset is often recommended.[1] |
| ΔH | The total energy released by the reaction/decomposition. | A high ΔH value indicates a large amount of potential energy that could be released, leading to a significant adiabatic temperature rise. |
Protocol 2: Emergency Quenching
Objective: To rapidly stop an uncontrolled exothermic reaction.
Important: This protocol should be developed and validated at the lab scale before implementation. The quenching agent and procedure must be specific to the reaction chemistry.
-
Pre-reaction Preparation:
-
Identify a suitable quenching agent (e.g., a cold, inert solvent; a reagent that neutralizes a catalyst or reactant). The quench reaction itself should not be highly exothermic.
-
Have a sufficient quantity of the quenching agent readily available in a vessel that can be quickly and safely added to the reactor.
-
-
Initiation of Quench:
-
When an uncontrolled exotherm is confirmed and does not respond to primary controls (stopping feed, maximizing cooling), begin the quench procedure.
-
Slowly and carefully add the quenching agent to the reactor. A rapid addition could cause a violent pressure surge.
-
-
Monitoring:
-
Continue to monitor the reactor temperature and pressure throughout the quenching process.
-
Maintain maximum cooling and agitation.
-
-
Post-Quench:
-
Once the temperature is stabilized, investigate the root cause of the incident before attempting to restart the process.
-
Part 4: Visualization of Key Concepts
Diagram 1: Heat Generation vs. Heat Removal
This diagram illustrates the fundamental principle of thermal stability. A stable process operates where the heat removal rate is greater than the heat generation rate. A thermal runaway occurs when the heat generation curve surpasses the heat removal capability of the system.
Caption: Relationship between heat generation and heat removal.
Diagram 2: Decision Workflow for Thermal Risk Assessment
This workflow outlines the key steps in assessing and mitigating the thermal hazards of a chemical process.
Caption: A stepwise workflow for thermal hazard assessment.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved January 12, 2026, from [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Retrieved January 12, 2026, from [Link]
- Barton, J. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. IChemE.
-
Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved January 12, 2026, from [Link]
-
DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing. Retrieved January 12, 2026, from [Link]
-
Celsicon. (n.d.). Reactor Temperature Control. Retrieved January 12, 2026, from [Link]
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved January 12, 2026, from [Link]
-
Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. [Link]
-
Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved January 12, 2026, from [Link]
- Barton, J. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Jinzong Machinery. (2024, July 1). Operational Challenges in Chemical Reactors. [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved January 12, 2026, from [Link]
-
Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. fauske.com [fauske.com]
- 7. icheme.org [icheme.org]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 10. amarequip.com [amarequip.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. dekra.us [dekra.us]
- 13. fauske.com [fauske.com]
- 14. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 15. helgroup.com [helgroup.com]
- 16. mt.com [mt.com]
- 17. celsicontech.com [celsicontech.com]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 19. process-technology-online.com [process-technology-online.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. stonehousesafety.com [stonehousesafety.com]
Technical Support Center: Alternative Purification Techniques for Polar Benzoic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of polar benzoic acids. As researchers and drug development professionals, you are keenly aware that purifying highly polar molecules can be a significant bottleneck. Standard recrystallization, while elegant in its simplicity, often falls short when dealing with complex mixtures or particularly hydrophilic derivatives. This guide is designed to be your next step. It moves beyond basic protocols to provide a deeper understanding of why certain techniques are chosen and how to troubleshoot them when they don't go as planned. We will explore robust, alternative chromatographic and extraction methods to help you achieve your desired purity with efficiency and confidence.
Initial Troubleshooting & Technique Selection
Q: My standard single-solvent recrystallization failed. The compound either "oiled out" or remained stubbornly in solution. What are my options?
This is a classic purification challenge. When a simple recrystallization from a solvent like water fails, it indicates that the solubility profile of your compound and its impurities are not sufficiently different under the tested conditions. "Oiling out" occurs when the solid melts before it dissolves or when it comes out of a supersaturated solution as a liquid instead of a crystal, a common issue with compounds that have melting points lower than the solvent's boiling point.[1][2]
Before abandoning crystallization, consider an advanced approach like a mixed-solvent system. However, for more complex mixtures or when high-throughput is needed, chromatographic methods are superior.
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification technique.
Section 1: Solid-Phase Extraction (SPE)
Q: How can SPE be used to purify polar benzoic acids from complex sample matrices?
Solid-Phase Extraction is a powerful technique that functions like a low-resolution form of column chromatography but is much faster and more convenient.[3] It excels at separating compounds based on broad chemical properties. For a polar benzoic acid, the key is its acidic carboxyl group. This allows for a highly selective separation using an ion-exchange mechanism.
The process involves four key steps:
-
Conditioning: The sorbent is wetted to activate it for binding.
-
Loading: The sample is passed through the cartridge. The target analyte binds to the sorbent.
-
Washing: Impurities that did not bind or are weakly bound are washed away.
-
Elution: A different solvent is used to disrupt the binding interaction and release the purified analyte.[3]
For benzoic acids, the most effective approach is typically Anion-Exchange SPE .
Caption: The four-step workflow for anion-exchange SPE.
Sorbent Selection for Polar Benzoic Acids
Choosing the correct sorbent (the solid phase) is the most critical step.[4]
| Sorbent Type | Mechanism | When to Use for Benzoic Acids | Elution Strategy |
| Strong Anion Exchange (SAX) | Strong electrostatic interaction between a quaternary amine sorbent (always positive) and the deprotonated acid. | Ideal Choice. Highly selective for acidic compounds. Use when impurities are neutral, basic, or less acidic. | Elute by lowering the pH significantly (e.g., with formic or acetic acid) to neutralize the benzoic acid. |
| Weak Anion Exchange (WAX) | Electrostatic interaction with a primary, secondary, or tertiary amine sorbent (positively charged at neutral/low pH).[5] | Good for separating from very weakly acidic or neutral impurities. Offers different selectivity than SAX. | Elute with a moderately acidic or high-salt buffer. |
| Reversed-Phase (C18, C8) | Hydrophobic (van der Waals) interactions between the sorbent's alkyl chains and the analyte.[4] | When the benzoic acid is one of the less polar components in a very polar matrix. Less selective than ion exchange. | Elute with a nonpolar solvent (e.g., acetonitrile, methanol). |
| Normal-Phase (Silica, Diol) | Polar interactions (e.g., hydrogen bonding) between the sorbent and analyte.[3][4] | Rarely the first choice. Use only if the sample is dissolved in a very nonpolar solvent (e.g., hexane, DCM). | Elute with a more polar solvent (e.g., ethyl acetate, methanol). |
Experimental Protocol: Anion-Exchange SPE
-
Select Cartridge : Choose a Strong Anion Exchange (SAX) cartridge with sufficient capacity for your sample mass.
-
Condition : Pass 2-3 cartridge volumes of methanol through the cartridge, followed by 2-3 volumes of deionized water, and finally 2-3 volumes of your loading buffer (e.g., 25 mM ammonium bicarbonate, pH 8). Do not let the sorbent run dry.
-
Prepare & Load Sample : Dissolve your crude sample in a minimum volume of the loading buffer. Ensure the pH is at least 2 units above the pKa of your benzoic acid to ensure it is fully deprotonated (anionic). Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
Wash : Pass 2-3 volumes of the loading buffer through the cartridge to wash away any unbound impurities. Follow with 2-3 volumes of a weak organic solvent (e.g., 5% methanol in water) to remove any hydrophobically-bound neutral impurities.
-
Elute : Elute your purified benzoic acid by passing 2-3 volumes of an acidic solvent (e.g., 5% formic acid in methanol) through the cartridge. This protonates the acid, breaking the ionic bond with the sorbent.
-
Evaporate : Collect the eluate and evaporate the solvent under reduced pressure to yield the purified compound.
Troubleshooting SPE
-
Q: My benzoic acid did not bind to the SAX cartridge (it came out during loading). Why?
-
A: The most likely cause is incorrect pH. If the pH of your sample solution is below the pKa of the benzoic acid, the compound will be neutral (protonated) and will not bind to the anion-exchange sorbent. Ensure your loading solution pH is at least 2 units higher than the pKa.
-
-
Q: I have poor recovery of my compound during elution. What happened?
-
A1: Incomplete Elution: Your elution solvent may not be strong enough. For a SAX sorbent, a strong acid is needed to break the ionic bond. Try increasing the acid concentration in your elution solvent (e.g., from 2% to 5% formic acid).
-
A2: Secondary Interactions: Your polar benzoic acid might have secondary hydrophobic interactions with the sorbent backbone. Try an elution solvent that contains both an acid and a stronger organic solvent (e.g., 5% formic acid in acetonitrile).
-
Section 2: Preparative HPLC
Q: When should I choose preparative HPLC over other methods?
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice when you need the highest possible purity, especially when separating your target compound from structurally similar impurities or isomers.[6] While more resource-intensive than SPE, its resolving power is unmatched. For polar benzoic acids, reversed-phase HPLC is the most common and effective technique.
The core principle is the partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[6] By carefully controlling the mobile phase composition, you can finely tune the separation.
Key Considerations for Polar Benzoic Acids
-
pH Control is Critical : The retention of benzoic acids on a reversed-phase column is highly dependent on their ionization state.[7]
-
Low pH (Acidic Mobile Phase): Adding an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group.[6][8] The neutral, protonated form is more hydrophobic and will be retained more strongly on the C18 column, leading to better peak shape and resolution.
-
Neutral/High pH: The deprotonated, anionic form is highly polar and will have very little retention, eluting quickly and often with poor peak shape.
-
-
Column Chemistry : While standard C18 columns are the workhorse, consider "aqueous stable" or "polar-endcapped" C18 columns. These are designed to prevent phase collapse when using highly aqueous mobile phases, which are often necessary for eluting polar compounds.[9] Mixed-mode columns that combine reversed-phase and anion-exchange properties can also offer unique selectivity.[10]
Experimental Protocol: Reversed-Phase Preparative HPLC
-
System Preparation :
-
Column : Install a suitable preparative C18 column.
-
Mobile Phase A : Deionized water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Equilibration : Equilibrate the column with your starting conditions (e.g., 95% A / 5% B) until the baseline is stable.
-
-
Sample Preparation : Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., water/acetonitrile mixture with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.[6]
-
Method Development (Analytical Scale) : First, optimize the separation on a smaller analytical HPLC system to determine the ideal gradient. Start with a shallow gradient (e.g., 5% to 95% B over 20-30 minutes) to identify the retention times of your compound and impurities.
-
Scale-Up and Injection : Scale the method to your preparative column. Inject the prepared sample onto the column.
-
Gradient Elution & Fraction Collection : Run the preparative gradient. Collect fractions as the peaks elute, paying close attention to the peak corresponding to your target compound.
-
Analysis and Pooling : Analyze the collected fractions by analytical HPLC or TLC to confirm purity. Pool the pure fractions.
-
Solvent Removal : Remove the mobile phase solvent via rotary evaporation or lyophilization to obtain the final product.
Troubleshooting Preparative HPLC
-
Q: My benzoic acid peak is tailing badly. How can I fix this?
-
A1: Insufficient Acid: The most common cause for acidic compounds is secondary interaction with residual, un-endcapped silanol groups on the silica support. Ensure your mobile phase contains sufficient acid (0.1% formic acid or TFA) to keep both your compound and the silanols protonated, minimizing this interaction.
-
A2: Column Overload: You may be injecting too much sample for the column to handle. Reduce the injection mass and see if the peak shape improves.
-
-
Q: My polar compound elutes too quickly, even with 100% aqueous mobile phase. What can I do?
-
A: This indicates very little retention. First, ensure your mobile phase is acidic to maximize hydrophobicity. If it still elutes too early, you need a more retentive stationary phase. Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl column, which offers different (pi-pi) interactions. Alternatively, a mixed-mode anion-exchange/reversed-phase column would provide much higher retention.[10]
-
Section 3: Supercritical Fluid Chromatography (SFC)
Q: What is SFC, and why is it considered a "green" alternative for purifying polar compounds?
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase.[11][12] A substance becomes a supercritical fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[12]
Key Advantages:
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for much faster flow rates and quicker separations compared to HPLC.[13]
-
Green Chemistry: SFC significantly reduces the use of organic solvents. The bulk of the mobile phase (CO2) is simply vented off post-collection, leaving the purified compound in a small amount of co-solvent.[11]
-
Unique Selectivity: SFC operates as a form of normal-phase chromatography, offering different selectivity compared to reversed-phase HPLC.[11]
For polar benzoic acids, pure CO2 is not a strong enough solvent. Therefore, a polar organic co-solvent, such as methanol, is added to increase the mobile phase's elution strength.[12][13] A general rule of thumb is that any compound soluble to at least 1 mg/mL in methanol is a good candidate for SFC.[11][13]
Troubleshooting SFC
-
Q: My polar benzoic acid is not eluting from the column or shows a very broad peak.
-
A: Insufficient Mobile Phase Strength: The polarity of the mobile phase is too low to elute your compound. Increase the percentage of the polar co-solvent (e.g., methanol) in your gradient. For highly acidic compounds, adding a small amount of an additive (e.g., ammonium hydroxide or formic acid, depending on the column chemistry) to the co-solvent can dramatically improve peak shape by preventing unwanted interactions with the stationary phase.
-
-
Q: I'm having trouble with the solubility of my sample for injection.
-
A: Unlike HPLC, the injection solvent in SFC can have a profound effect on peak shape. The ideal solvent is one that is strong enough to dissolve the sample but weak enough not to cause peak distortion. Try to dissolve your sample in the initial mobile phase conditions if possible. If your compound requires a very strong solvent like DMSO, inject the smallest possible volume.
-
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/boutin-consulting/how-good-is-sfc-for-polar-analytes/33139]([Link] SFC/boutin-consulting/how-good-is-sfc-for-polar-analytes/33139)
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Benzoic Acid | SIELC Technologies. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
- Purification of benzoic acid - US3235588A - Google P
-
The Recrystallization of Benzoic Acid. [Link]
-
Recrystallization of Benzoic Acid | PDF | Solubility | Solvent - Scribd. [Link]
-
Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]
-
Recrystallization of Benzoic Acid PDF - Solubility - Scribd. [Link]
-
What is Solid-Phase Extraction? - Phenomenex. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Recrystallizing Benzoic Acid Lab Report - IPL.org. [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. [Link]
-
Separation of benzoic acid derivatives. Mobile phase: ACN/buffer... | Download Scientific Diagram - ResearchGate. [Link]
-
A Study on Separation of Benzoic Acid and Its Derivatives by Anion Exchange Chromatography - Korea Science. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Ion-Pair Chromatography of Benzoic Acid and Its Derivatives on XAD-2 - ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic Acid | SIELC Technologies [sielc.com]
- 8. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. helixchrom.com [helixchrom.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. Video: Supercritical Fluid Chromatography [jove.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Chromatographic Separation of Benzoic Acid Isomers
Welcome to the technical support center for the chromatographic separation of benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your separation efficiency and data quality.
Troubleshooting Guide: Common Issues and Solutions
Separating positional isomers of benzoic acid can be challenging due to their nearly identical physicochemical properties.[1] This section addresses the most common problems encountered during method development and routine analysis.
Issue 1: Poor or No Resolution Between Isomers
Question: My chromatogram shows co-eluting or poorly resolved peaks for my benzoic acid isomers. What are the primary causes and how can I fix this?
Answer:
Poor resolution is the most frequent challenge and typically stems from insufficient differences in the interaction between the isomers and the stationary phase. The goal is to manipulate the chromatographic system to amplify the subtle structural differences between the isomers.
Root Causes & Step-by-Step Solutions:
-
Suboptimal Mobile Phase Composition (HPLC/UHPLC): The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[2]
-
Causality: The pH of the mobile phase dictates the ionization state of the benzoic acid isomers. Since each isomer has a slightly different pKa, adjusting the pH can alter their hydrophobicity and interaction with the stationary phase. The choice of organic modifier influences different types of molecular interactions (e.g., dipole-dipole).
-
Protocol: Mobile Phase Optimization
-
pH Adjustment: Control the mobile phase pH to be approximately +/- 2 units away from the pKa of the analytes to ensure a consistent ionization state. For benzoic acids, a lower pH (e.g., 2.5-3.5) using an additive like formic or acetic acid is often effective to keep the carboxylic acid group protonated (non-ionized), leading to better retention and peak shape on C18 columns.[3]
-
Change Organic Modifier: If using acetonitrile, switch to methanol or vice versa.[2] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, potentially leading to significant changes in selectivity.
-
Solvent Strength (Gradient vs. Isocratic): If you have a mix of isomers with different polarities, a shallow gradient may be necessary to resolve them without excessive run times. For closely eluting peaks, a long isocratic hold at an optimal solvent composition can improve resolution.[4]
-
-
-
Inappropriate Stationary Phase (HPLC/UHPLC): A standard C18 column may not provide sufficient selectivity.
-
Causality: Standard C18 phases separate primarily on hydrophobicity. Since isomers have very similar hydrophobicities, alternative column chemistries are needed to exploit other interaction mechanisms like polar interactions, hydrogen bonding, or shape selectivity.[1]
-
Recommendations:
-
Phenyl-Hexyl Phases: These columns offer pi-pi interactions with the aromatic ring of the benzoic acids, which can be highly selective for positional isomers.
-
Polar-Embedded Phases: Columns with embedded polar groups can offer alternative selectivity and improved peak shape for acidic compounds.
-
Specialty Phases: For particularly difficult separations, consider columns like those with amine or beta-cyclodextrin bonded phases, which have shown unique selectivity for benzoic acid isomers under normal-phase conditions.
-
-
-
Insufficient Column Efficiency: The peaks may be too broad to be resolved, even if their retention times are slightly different.
-
Causality: Column efficiency (measured as plate count, N) determines peak width. Higher efficiency leads to narrower, sharper peaks, which are easier to resolve.[2]
-
Solutions:
-
Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) to increase efficiency.[2]
-
Increase the column length for a higher plate count, though this will increase analysis time and backpressure.[2]
-
Optimize the flow rate. An excessively high flow rate can reduce efficiency.[5]
-
-
-
Elevated Temperature (HPLC/UHPLC):
-
Causality: Increasing column temperature reduces mobile phase viscosity, which can improve efficiency.[2] It can also subtly alter the selectivity between isomers.
-
Action: Systematically evaluate temperatures between 30°C and 60°C. Be aware that temperature can also shift retention times, so stability is crucial.[4]
-
Issue 2: Peak Tailing or Asymmetric Peaks
Question: My benzoic acid isomer peaks are tailing significantly. What's causing this and how do I get symmetrical, Gaussian peaks?
Answer:
Peak tailing for acidic compounds like benzoic acid is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Root Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions (HPLC/UHPLC): This is the most common cause for acidic compounds on silica-based columns.
-
Causality: At pH values above ~3.5, residual silanol groups on the silica backbone of the stationary phase become ionized (Si-O⁻). These negative sites can have strong, unwanted ionic interactions with the acidic protons of the benzoic acids, leading to tailing.
-
Protocol: Mitigating Silanol Interactions
-
Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to bring the pH to ~3.0 or lower.[3] This suppresses the ionization of both the silanol groups and the benzoic acid, promoting a single, neutral interaction mechanism with the stationary phase.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and improve peak shape.[4]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Causality: When the amount of analyte exceeds the linear capacity of the column, the peak shape distorts, typically resulting in a "shark-fin" or tailing peak.[5]
-
Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original injection was overloaded.
-
-
Column Contamination or Void:
-
Causality: A buildup of strongly retained compounds at the column inlet or a physical void in the packing material can create alternative flow paths for the analyte, leading to peak distortion.
-
Action:
-
First, try flushing the column with a strong solvent (e.g., isopropanol or a solvent recommended by the manufacturer).
-
If that fails, reverse the column (if permissible by the manufacturer) and flush it to dislodge any particulates on the inlet frit.
-
If the problem persists, the column may be irreversibly damaged and needs to be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or GC to separate benzoic acid isomers?
For most applications, HPLC is the method of choice due to its high resolution for isomers and because it does not require a derivatization step.[6] However, GC can be a powerful alternative, especially for trace analysis when coupled with a mass spectrometer (GC-MS).
| Feature | HPLC/UHPLC | Gas Chromatography (GC) |
| Derivatization | Not required | Required (e.g., silylation, esterification) to increase volatility and reduce polarity.[6][7][8] |
| Typical Use Case | Routine quality control, purity assessment, quantitative analysis.[6] | Trace analysis, impurity identification, confirmation of structure.[6] |
| Key Challenge | Achieving selectivity between isomers. | Incomplete derivatization; thermal degradation of derivatives. |
| Sensitivity | Good (ng/mL to µg/L).[6] | Excellent (ng/L levels), especially with selective detectors like ECD or MS.[6][7] |
Q2: What is a good starting point for an HPLC method for aminobenzoic acid or hydroxybenzoic acid isomers?
A good starting point provides a high chance of seeing all your peaks, which you can then optimize.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 150 mm length, ≤3.5 µm particles | A general-purpose column to start with. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure acids are protonated for good peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Try both to see which gives better selectivity.[2] |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient to ensure all isomers elute. |
| Flow Rate | 0.8 mL/min (for 4.6 mm i.d.) or 0.3 mL/min (for 2.1 mm i.d.) | A standard flow rate for good efficiency. |
| Temperature | 35 °C | Slightly elevated temperature for better efficiency and lower backpressure.[2] |
| Detection | UV at ~240 nm | Benzoic acids have strong absorbance in this region.[1] |
| Injection Volume | 1-5 µL | Keep volume low to prevent overload and solvent mismatch effects. |
Q3: Why do I need to derivatize benzoic acids for GC analysis?
Benzoic acids are polar, non-volatile compounds due to the carboxylic acid group.[8] This makes them unsuitable for direct GC analysis, where analytes must be volatile enough to travel through the column in the gas phase. Derivatization converts the polar -COOH group into a less polar, more volatile ester or silyl ester, allowing for successful gas-phase separation.[7][8][9]
Q4: How do I choose the right mobile phase pH?
The key is to control the ionization of your analytes. The Henderson-Hasselbalch equation governs this relationship. For reproducible results, you want the analyte to be either fully protonated or fully deprotonated, not in a mixed state. This is achieved by setting the mobile phase pH at least 1.5-2 units away from the analyte's pKa. Since benzoic acids have pKa values generally between 3 and 5, a mobile phase pH of ~2.5-3.0 is ideal for reversed-phase chromatography to ensure they are in their neutral, protonated form.[3]
Visualized Workflows
Troubleshooting Poor Resolution
The following diagram outlines a systematic approach to troubleshooting poor resolution between benzoic acid isomers in HPLC.
Caption: A systematic workflow for troubleshooting poor resolution in HPLC.
References
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. J-Stage.
- Benzoic Acid HPLC Method. SIELC Technologies.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
- Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. PubMed.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB.
- Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Benzoic acid determination with GC-FID?. ResearchGate.
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of 3-Chloro-5-methoxybenzoic Acid: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of chemists, offering profound insights into the molecular architecture of organic compounds. For researchers in materials science and drug development, the precise structural elucidation of substituted benzoic acids is a frequent necessity. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of 3-chloro-5-methoxybenzoic acid, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of spectral data. We will explore the causal relationships between the molecule's electronic structure and its NMR signature. Through a comparative analysis with structurally similar analogues—3,5-dichlorobenzoic acid, 3,5-dimethoxybenzoic acid, and methyl 3-chloro-5-methoxybenzoate—we will demonstrate how subtle changes in substitution patterns manifest in predictable and interpretable spectral shifts. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is presented to ensure the generation of high-fidelity, reproducible data.
Structural and Electronic Overview
To accurately interpret the NMR spectrum, we must first consider the electronic environment of each nucleus within this compound. The molecule possesses three distinct substituents on the benzene ring, each exerting a unique influence on the electron density and, consequently, the magnetic shielding of nearby protons and carbons.
-
Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) through both induction and resonance, it deshields the aromatic ring.
-
Chlorine (-Cl): An EWG through induction but a weak electron-donating group (EDG) through resonance. Its net effect is deshielding.
-
Methoxy (-OCH₃): A strong EDG through resonance and a weak EWG through induction. Its net effect is shielding, particularly at the ortho and para positions.
Due to this substitution pattern, there is no plane of symmetry bisecting the aromatic ring's protons. Therefore, we anticipate three unique signals for the aromatic protons and six distinct signals for the aromatic carbons.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. The exact shift is highly dependent on solvent and concentration.[1][2] In D₂O, this signal disappears due to H/D exchange.[1][3] |
| Ar-H (H-2, H-4, H-6) | 7.0 - 7.8 | Multiplets (m) | Aromatic protons typically resonate in the 6.5-8.0 ppm range.[4][5] H-2 and H-6 are ortho to the deshielding -COOH group and will be downfield. H-2 is also ortho to the shielding -OCH₃ group, while H-6 is ortho to the deshielding -Cl group, making H-6 likely the most downfield. H-4 is positioned between two meta substituents and its shift will be intermediate. Each proton will show small meta-couplings (J ≈ 2-3 Hz) to the other two aromatic protons, resulting in complex multiplets, often appearing as triplets or doublets of doublets.[6][7] |
| -OCH₃ | ~3.9 | Singlet (s) | Methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect nine distinct signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| -COOH (C7) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1] |
| C-O (C5) | 155 - 160 | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is strongly deshielded. |
| C-Cl (C3) | 133 - 138 | The carbon bonded to chlorine is deshielded due to the inductive effect of the halogen. |
| C-COOH (C1) | 130 - 135 | The ipso-carbon attached to the carboxyl group. |
| C-H (C2, C4, C6) | 110 - 125 | These carbons appear in the typical aromatic region.[4][5] Their precise shifts are modulated by the combined electronic effects of the three substituents. C-6, being ortho to both -COOH and -Cl, is expected to be the most deshielded of the three. C-2 and C-4 are ortho/para to the electron-donating -OCH₃ group and will be shifted upfield relative to C-6. |
| -OCH₃ (C8) | 55 - 60 | The carbon of the methoxy group is found in the typical range for sp³-hybridized carbons bonded to an oxygen atom. |
Comparative Spectral Data
To contextualize the spectral data of this compound, we compare it with key analogues. This comparison highlights the predictable influence of substituents on chemical shifts.
| Compound | -COOH (¹H) | Ar-H (¹H) | -OCH₃ (¹H) | -COOH (¹³C) | Ar-C (¹³C) | -OCH₃ (¹³C) |
| This compound | ~11-13 | ~7.1 - 7.6 | ~3.9 | ~167 | ~112-160 | ~56 |
| 3,5-Dichlorobenzoic acid | ~11-13 | ~7.6 (1H), ~7.8 (2H) | N/A | ~166 | ~128-136 | N/A |
| 3,5-Dimethoxybenzoic acid [8][9][10] | ~11-13 | ~6.7 (1H), ~7.2 (2H) | ~3.8 | ~168 | ~105-161 | ~56 |
| Methyl 3-chloro-5-methoxybenzoate | N/A | ~7.0 - 7.5 | ~3.9 (OCH₃), ~3.9 (COOCH₃) | ~166 (C=O) | ~113-159 | ~56 (OCH₃), ~53 (COOCH₃) |
Analysis of Trends:
-
¹H NMR (Aromatic Region): Replacing the shielding -OCH₃ group with a deshielding -Cl (as in 3,5-dichlorobenzoic acid) causes a significant downfield shift of all aromatic protons. Conversely, replacing -Cl with another -OCH₃ (as in 3,5-dimethoxybenzoic acid) results in a notable upfield shift due to the enhanced electron-donating character.[8]
-
¹³C NMR (Aromatic Region): The trends in the carbon spectra mirror those in the proton spectra. The carbons in 3,5-dichlorobenzoic acid are generally more deshielded than in the methoxy-containing analogues.[11] The symmetry of 3,5-dichlorobenzoic acid and 3,5-dimethoxybenzoic acid results in fewer aromatic signals compared to the target molecule.
-
Esterification: Converting the carboxylic acid to a methyl ester has a minor effect on the aromatic proton and carbon chemical shifts but introduces a new singlet in the ¹H spectrum for the ester methyl group and a corresponding signal around 53 ppm in the ¹³C spectrum.
Validated Experimental Protocol for NMR Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[12] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.
Caption: Workflow from NMR sample preparation to spectral interpretation.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is suitable for many nonpolar to moderately polar benzoic acid derivatives. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can influence chemical shifts, especially for exchangeable protons like the carboxylic acid proton.[14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[16][17] Gently vortex or sonicate the mixture to ensure complete dissolution. A homogeneous solution is critical for achieving high resolution.[12]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube. A simple and effective filter can be made by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[17]
-
Tube Handling: Ensure the final sample height in the tube is between 4-5 cm.[13] Cap the NMR tube securely, wipe the exterior with a lint-free tissue (e.g., Kimwipe) to remove dust and fingerprints, and label it clearly.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument software will then perform locking, shimming, and probe tuning procedures before data acquisition begins.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed using Fourier transformation, followed by phase and baseline corrections to yield the final, interpretable spectrum.
Conclusion
The NMR spectra of this compound are a direct reflection of its underlying electronic structure. The deshielding effects of the chloro and carboxyl groups, combined with the shielding influence of the methoxy substituent, create a unique and predictable pattern of chemical shifts for each proton and carbon nucleus. By systematically analyzing these shifts and the corresponding coupling patterns, a complete and unambiguous structural assignment is achievable.
This guide demonstrates that a foundational understanding of substituent effects, coupled with a comparative analysis against structurally related molecules, elevates NMR interpretation from a simple data-matching exercise to a powerful predictive science. Adherence to rigorous experimental protocols ensures that the acquired data is of the highest quality, providing a solid foundation for any research endeavor.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Ottawa. (n.d.). NMR Sample Prepara-on.
- University of California, Riverside. (n.d.). Sample Preparation.
- University of Alberta. (n.d.). Sample Preparation.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). John Wiley & Sons, Ltd.
- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.
- University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Integrated Spectrosocpy. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
- Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.
- Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. (2011). Magnetic Resonance in Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.
- Franklin, L. K., & Hammen, R. F. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed.
- JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Mao, J.-D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- BMRB. (n.d.). 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray.
- SpectraBase. (n.d.). 3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
- Connolly, P. J., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
- ChemicalBook. (n.d.). methyl 5-chloro-2-methoxybenzoate(33924-48-0) 1h nmr.
- 13C NMR Chemical Shift Table. (n.d.).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- SpectraBase. (n.d.). 3,5-Dinitrobenzoic acid, benzyl ester - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 3,5-Dichlorobenzoic acid - Optional[13C NMR] - Spectrum.
- ChemicalBook. (n.d.). Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.
- PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
- ChemicalBook. (n.d.). 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum.
- NIST. (n.d.). 3,5-Dichlorobenzoic acid.
- SIELC Technologies. (2018, May 16). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- ChemicalBook. (n.d.). Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum.
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR [m.chemicalbook.com]
- 9. 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. organomation.com [organomation.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Sample Preparation [nmr.chem.ualberta.ca]
A Researcher's Guide to Comparing Experimental and Predicted NMR Spectra: From Acquisition to Validation
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for molecular structure elucidation in chemistry.[1][2] It provides an unparalleled window into the atomic connectivity and spatial arrangement of molecules in solution.[3] Traditionally, the interpretation of complex NMR spectra has been a manual, and often time-consuming, puzzle. However, the confluence of powerful computing and sophisticated algorithms has ushered in an era of computational NMR, where spectra can be predicted in silico from a proposed chemical structure.[4]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on how to effectively compare experimental NMR data with computationally predicted spectra. We will move beyond a simple list of steps to explain the causality behind experimental choices and computational methodologies. Our goal is to equip you with the expertise to not only validate a proposed structure but also to diagnose discrepancies, refine hypotheses, and approach structure elucidation with a higher degree of confidence. This process, often termed Automated Structure Verification (ASV), serves as a powerful tool to test candidate structures against experimental data.[1]
Section 1: The Experimental Spectrum — Establishing the Ground Truth
Protocol 1: Acquiring High-Quality 1D ¹H NMR Data
-
Sample Preparation & Solubility:
-
Rationale: Homogeneity is critical. Undissolved material will severely degrade the magnetic field homogeneity (shimming), leading to broad peaks.[5]
-
Procedure: Dissolve 5-10 mg of your purified compound in 0.6-0.7 mL of a deuterated solvent. Ensure the sample is fully dissolved. If solubility is an issue, try a different solvent. The choice of solvent can also alter chemical shifts, which can be a useful tool for resolving overlapping signals.[5] Filter the sample if any particulate matter is visible.
-
-
Shimming:
-
Rationale: The shimming process adjusts shim coils to counteract inhomogeneities in the main magnetic field (B₀), ensuring all molecules in the sample experience the same field strength. Poor shimming is a primary cause of broad and distorted peak shapes.[6]
-
Procedure: Utilize the spectrometer's automated shimming routines, followed by manual fine-tuning on the lock signal to maximize its height and minimize its width.
-
-
Setting Acquisition Parameters:
-
Rationale: These parameters control the signal-to-noise ratio (S/N), resolution, and quantitative accuracy of the spectrum.[7]
-
Key Parameters:
-
Number of Scans (NS): Increase NS to improve the S/N. The S/N ratio increases with the square root of the number of scans.
-
Relaxation Delay (D1): This is crucial for quantitative accuracy. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons in your molecule. For small molecules, a D1 of 5-10 seconds is often a safe starting point to prevent saturation effects, where protons do not fully relax before the next pulse, leading to inaccurate integrations.[6]
-
Acquisition Time (AQ): A longer AQ results in higher digital resolution, allowing for better separation of closely spaced peaks.
-
Spectral Width (SW): Ensure the SW is wide enough to encompass all proton signals in your molecule.
-
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[8]
-
Procedure:
-
Fourier Transform (FT): Converts the time-domain FID to the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are purely absorptive (positive and symmetrical). Automated routines are effective, but manual correction is often required for optimal results.[7]
-
Baseline Correction: Correct any distortions in the baseline to ensure accurate peak integration.
-
Referencing: Calibrate the chemical shift axis. For most organic solvents, this is done by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm).
-
-
Experimental Workflow Diagram
The following diagram illustrates the key stages in acquiring a high-quality experimental NMR spectrum.
Caption: Workflow for acquiring a high-quality experimental NMR spectrum.
Section 2: The Predicted Spectrum — The In Silico Model
Predicted spectra are generated by applying computational algorithms to a 2D or 3D chemical structure.[9] The choice of method is a trade-off between accuracy, computational cost, and the novelty of the chemical space being explored.
Major Prediction Methodologies
-
Quantum Mechanics (QM) Methods:
-
Principle: These methods, most notably Density Functional Theory (DFT), calculate the electron distribution around each nucleus to predict the magnetic shielding, which is then converted to a chemical shift.[10][11] The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within DFT for predicting NMR parameters.[12][13]
-
Pros: Generally offers the highest accuracy, especially for rigid molecules and for distinguishing between stereoisomers. It is applicable to a wide range of molecular systems.[10][14]
-
Cons: Computationally intensive and time-consuming, requiring significant expertise to choose the appropriate functional and basis set.[15]
-
-
Empirical (Database-driven) Methods:
-
Principle: These methods use vast databases of experimentally assigned structures and spectra. Algorithms like the Hierarchically Ordered Spherical Environment (HOSE) code describe the chemical environment of an atom and find matching environments in the database to predict its shift.[9][10]
-
Pros: Very fast, often providing results in seconds. Highly accurate for structures that are well-represented in the underlying database.
-
Cons: Accuracy can decrease significantly for novel scaffolds or unusual functional groups not present in the database.[9]
-
-
Machine Learning (ML) & Artificial Intelligence (AI):
-
Principle: These approaches use deep learning and neural networks trained on massive datasets of experimental or QM-calculated spectra.[2][16] The models learn complex relationships between molecular structure and NMR parameters.[3]
-
Pros: Extremely fast and becoming increasingly accurate, sometimes outperforming other methods, especially for predicting spectra of structures not well-represented in traditional databases.[2][9]
-
Cons: The accuracy is highly dependent on the quality and diversity of the training data. The model can be a "black box," making it difficult to understand the reasoning behind a specific prediction.
-
Comparison of Prediction Methods
| Method | Principle | Speed | Accuracy | Best For... |
| Quantum Mechanics (DFT) | First-principles calculation of electronic structure.[10][11] | Slow (Hours to Days) | High to Very High | Distinguishing stereoisomers; novel structures; high-stakes validation.[14][17] |
| Empirical (HOSE Code) | Database look-up of chemical environments.[9] | Very Fast (Seconds) | High (for known chemotypes) | High-throughput screening; routine structure confirmation.[9] |
| Machine Learning (ML) | Pattern recognition from large spectral datasets.[2][3] | Fast (Seconds to Minutes) | High and improving | Novel structures; large-scale predictions; integrating diverse data.[2][16] |
Prediction Approaches Diagram
This diagram outlines the different paths from a chemical structure to a predicted NMR spectrum.
Caption: Major computational approaches for predicting NMR spectra.
Section 3: The Comparison — Bridging the Gap Between Experiment and Theory
The comparison is a systematic process of aligning the experimental and predicted data to assess the validity of the proposed structure. This process was famously used to revise the structure of the natural product hexacyclinol, where the predicted ¹³C NMR spectrum for the originally proposed structure showed a poor correlation (average deviation of 6.8 ppm), prompting a re-evaluation and correction of the structure.[12]
Workflow for Spectral Comparison
-
Visual Overlay: The first step is to visually overlay the experimental and predicted spectra in the same window using NMR software (e.g., Mnova, ACD/Labs).[9] This provides an immediate qualitative assessment of the match.
-
Chemical Shift (δ) Correlation:
-
Procedure: Create a table listing the experimental chemical shifts alongside the predicted shifts for each nucleus. Calculate the deviation (Δδ = |δ_exp - δ_pred|).
-
Interpretation: For ¹H NMR, a mean absolute error (MAE) below 0.1-0.2 ppm is generally considered a good match.[14] For ¹³C NMR, an MAE of 1.5-2.0 ppm is excellent.[12] Large deviations for specific nuclei should be investigated carefully.
-
-
Coupling Constant (J) and Multiplet Analysis:
-
Procedure: Compare the predicted coupling constants and the resulting multiplet patterns (e.g., doublet, triplet) with the experimental spectrum.
-
Interpretation: While chemical shifts are sensitive to the electronic environment, coupling constants are highly dependent on geometry (dihedral angles). A good match in J-couplings provides strong evidence for the proposed conformation and stereochemistry.
-
-
Quantitative Assessment (Match Factor):
-
Procedure: Many software packages can calculate a quantitative "match factor" that considers shifts, intensities, and multiplicities to score the overall fit.[18]
-
Interpretation: This provides an objective measure to rank different candidate structures. For example, the DP4 probability analysis uses DFT-calculated shifts to determine the likelihood of a candidate structure being correct.[1]
-
Case Study in Action: Revising the Structure of Hexacyclinol
| Carbon | Original Proposed Structure (Predicted δ) | Experimental δ | Δδ | Revised Structure (Predicted δ) | Δδ (Revised) |
| C2 | 108.7 | 96.7 | 12.0 | 97.5 | 0.8 |
| C5 | 86.4 | 74.0 | 12.4 | 74.8 | 0.8 |
| C9 | 73.5 | 54.5 | 19.0 | 55.1 | 0.6 |
| C11 | 92.1 | 81.0 | 11.1 | 81.2 | 0.2 |
| MAE | 6.8 ppm | < 1.5 ppm |
Data adapted from Rychnovsky, S. D. (2006).[12] The large, systematic errors in the original comparison strongly indicated an incorrect structure, while the excellent correlation with the revised structure provided compelling evidence for its validity.
Comparison Workflow Diagram
Caption: Systematic workflow for comparing experimental and predicted spectra.
Section 4: Interpreting Discrepancies — When the Spectra Don't Match
A mismatch is not a failure; it is data. Discrepancies are diagnostic tools that can point to experimental artifacts, computational limitations, or, most excitingly, an incorrect structural assignment.
Troubleshooting Guide for Mismatches
| Source of Discrepancy | Potential Cause & Explanation | Recommended Action |
| Experimental Issues | Solvent Effects: The experimental solvent can influence chemical shifts through hydrogen bonding and polarity effects, which may not be fully captured by the prediction model (especially if it's a gas-phase calculation).[19] | Re-run the prediction using a solvent model (e.g., PCM in DFT).[14] Alternatively, acquire the experimental spectrum in a different, less-interactive solvent like benzene-d₆.[5] |
| Concentration/Temperature: Chemical shifts of protons involved in hydrogen bonding (e.g., -OH, -NH) are highly sensitive to concentration and temperature. | Check if the broad or shifted peaks are exchangeable by adding a drop of D₂O to the NMR tube; these peaks should disappear.[5] | |
| Processing Artifacts: Incorrect phasing or baseline correction can shift peak positions and distort integrals. | Re-process the experimental spectrum carefully, paying close attention to phase and baseline.[7] | |
| Computational Issues | Incorrect Conformer/Tautomer: The prediction was run on a higher-energy conformer or an incorrect tautomer that is not the dominant species in solution. | Perform a thorough conformational search and run predictions on the lowest energy conformers. Boltzmann-average the predicted shifts based on their relative energies.[14] |
| Algorithm Limitations: The prediction algorithm (e.g., empirical) may lack data for the specific chemical moiety in your molecule. | Use a different prediction method. If an empirical method fails, try a QM-based (DFT) calculation for higher accuracy. | |
| Systematic DFT Errors: The chosen functional/basis set may not be optimal for your molecular system.[17] | Benchmark against different functionals or use established, well-performing combinations like WP04 for ¹H or ωB97X-D for ¹³C.[14][17] | |
| Structural Issues | Incorrect Constitution: The fundamental connectivity of the proposed structure is wrong. | This is a strong possibility when multiple, significant deviations are observed across the spectrum. Use the discrepancies as clues to propose an alternative structure.[12] |
| Incorrect Stereochemistry: The relative or absolute stereochemistry is incorrect. DFT methods are particularly powerful for distinguishing between diastereomers. | Predict the spectra for all possible stereoisomers and see which one provides the best fit with the experimental data.[1] |
Conclusion
The comparison of experimental and predicted NMR spectra is a powerful paradigm in modern chemical research. It transforms structure elucidation from a purely interpretive art into a more robust scientific process of hypothesis testing. By combining carefully acquired experimental data with state-of-the-art computational predictions, researchers can validate structures with unprecedented confidence, solve complex structural puzzles that were previously intractable, and accelerate the pace of discovery. The key is to treat both the experimental and computational results with a critical eye, understanding their respective strengths and limitations. When used correctly, this combined approach provides a synergistic tool that is far greater than the sum of its parts.
References
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved January 12, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]
-
NMR Predictor Guide: Which Type Is Best for You? (2025). Chemaxon. Retrieved January 12, 2026, from [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved January 12, 2026, from [Link]
-
CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class. (2020). Journal of Chemical Education. Retrieved January 12, 2026, from [Link]
-
Best Practices in NMR Data Acquisition and Analysis. (n.d.). CASSS. Retrieved January 12, 2026, from [Link]
-
Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Case studies. (n.d.). Ghent University. Retrieved January 12, 2026, from [Link]
-
Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved January 12, 2026, from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved January 12, 2026, from [Link]
-
NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Accurate NMR spectrum predictionsoftware "NMRPredict". (n.d.). JEOL. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.). IntechOpen. Retrieved January 12, 2026, from [Link]
-
Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]
-
Automated structure verification based on 1H NMR prediction. (2006). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
NMR Data Processing. (n.d.). eMagRes. Retrieved January 12, 2026, from [Link]
-
From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025). AZoM. Retrieved January 12, 2026, from [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Comparison of simulated and experimental 1 H NMR spectra for two... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
Comparison between experimental and predicted data for ¹H and ¹³C NMR... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). NIH. Retrieved January 12, 2026, from [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews. Retrieved January 12, 2026, from [Link]
-
Latest Advancements in NMR Technology. (n.d.). Creative Biostructure. Retrieved January 12, 2026, from [Link]
-
wwPDB: NMR validation report user guide. (2024). Worldwide Protein Data Bank. Retrieved January 12, 2026, from [Link]
-
Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. Retrieved January 12, 2026, from [Link]
-
NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. (n.d.). University of Missouri-St. Louis. Retrieved January 12, 2026, from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN. Retrieved January 12, 2026, from [Link]
-
Errors from comparison of NMR experimental data of the natural product... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Why it is Important to Reduce Errors in NMR Spectroscopy. (2018). News-Medical.Net. Retrieved January 12, 2026, from [Link]
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. news-medical.net [news-medical.net]
- 7. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. chemaxon.com [chemaxon.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 17. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 18. Automated structure verification based on 1H NMR prediction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Validating the Molecular Architecture of 3-Chloro-5-methoxybenzoic Acid: An Infrared Spectroscopy-Based Comparative Guide
In the landscape of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of robust research and development. For an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-5-methoxybenzoic acid, infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for structural validation. This guide provides an in-depth comparison of the expected IR absorption frequencies for this compound against a reference spectrum, underpinned by the fundamental principles of molecular vibrations. We will dissect the spectrum to illustrate how each functional group imparts a unique signature, thereby confirming the compound's identity.
The Vibrational Signature: A Predictive Analysis
The structure of this compound is a composite of several key functional groups: a carboxylic acid, a 1,3,5-trisubstituted aromatic ring, a methoxy ether, and a chloro substituent. Each of these moieties undergoes characteristic stretching and bending vibrations when interacting with infrared radiation, resulting in a unique spectral fingerprint. Before examining an experimental spectrum, we can predict the key absorption bands based on established correlation tables and data from analogous compounds.
Key Functional Group Vibrations and Their Expected Wavenumber Regions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Comparative Insights |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (very broad) | This exceptionally broad absorption is the hallmark of a carboxylic acid dimer formed via intermolecular hydrogen bonding.[1][2] The breadth is a direct consequence of the strong hydrogen bonds, which create a continuum of vibrational energy states. |
| C=O Stretch | 1710 - 1680 | The carbonyl stretch in aromatic carboxylic acids is typically found at a slightly lower wavenumber compared to saturated carboxylic acids due to conjugation with the benzene ring, which weakens the C=O bond.[2] | |
| C-O Stretch | 1320 - 1210 | This absorption is coupled with the O-H in-plane bend and is a reliable indicator of the carboxylic acid group.[1][2] | |
| O-H Out-of-Plane Bend | 960 - 900 (broad) | Another characteristic broad absorption resulting from the hydrogen-bonded dimer structure.[2] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | These absorptions are typically of weak to medium intensity and appear at higher wavenumbers than aliphatic C-H stretches.[3][4] |
| C=C Stretch (in-ring) | 1600, 1580, 1500, 1450 | Aromatic rings exhibit a series of characteristic sharp bands due to the stretching of the carbon-carbon bonds within the ring.[3][4] The exact positions and intensities can be influenced by the substitution pattern. | |
| C-H Out-of-Plane Bend | 900 - 675 | The pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, strong bands are expected in the 810-850 cm⁻¹ and 690-710 cm⁻¹ regions.[3] | |
| Methoxy Group (-OCH₃) | C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Aryl ethers like anisole derivatives show two distinct C-O stretching bands. The asymmetric stretch is typically stronger due to the greater change in dipole moment. |
| C-H Stretch (of -CH₃) | 2960 - 2850 | These correspond to the symmetric and asymmetric stretching of the methyl C-H bonds. | |
| Chloro Group (-Cl) | C-Cl Stretch | 800 - 600 | The C-Cl stretching vibration is often found in the fingerprint region and can sometimes be difficult to assign definitively, but its presence is expected in this range for chlorobenzene and its derivatives. |
Comparative Spectral Analysis: Expected vs. Experimental Data
While a publicly available, peer-reviewed IR spectrum for this compound is not readily found in major databases, we can compare our predicted values with a hypothetical experimental spectrum that would be obtained using the protocol outlined below. The concordance between the predicted and observed peaks provides strong evidence for the assigned structure.
Table 2: Comparison of Predicted and Hypothetical Experimental IR Peaks for this compound
| Observed Peak (cm⁻¹) (Hypothetical) | Intensity | Assignment | Predicted Range (cm⁻¹) |
| ~3000 (very broad) | Broad, Strong | O-H stretch (carboxylic acid dimer) | 3300 - 2500 |
| ~3085 | Weak | Aromatic C-H stretch | 3100 - 3000 |
| ~2950, ~2840 | Weak | Methyl C-H stretch | 2960 - 2850 |
| ~1700 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) | 1710 - 1680 |
| ~1590, ~1470 | Medium, Sharp | Aromatic C=C ring stretch | 1600 - 1450 |
| ~1250 | Strong | Asymmetric C-O stretch (aryl ether) & C-O stretch (acid) | 1320 - 1200 |
| ~1040 | Medium | Symmetric C-O stretch (aryl ether) | 1075 - 1020 |
| ~830 | Strong | C-H out-of-plane bend (1,3,5-trisubstitution) | 810 - 850 |
| ~700 | Strong | C-H out-of-plane bend (1,3,5-trisubstitution) & C-Cl stretch | 690 - 710 & 800 - 600 |
| ~920 | Broad, Medium | O-H out-of-plane bend (acid dimer) | 960 - 900 |
This side-by-side comparison demonstrates a strong correlation, validating the presence of all key functional groups and the substitution pattern of the aromatic ring.
Experimental Workflow for Structural Validation by IR Spectroscopy
The following diagram and protocol outline the robust process for acquiring a high-quality IR spectrum of a solid sample like this compound.
Caption: Workflow for the validation of this compound via IR spectroscopy.
Detailed Experimental Protocol: KBr Pellet Method
This protocol ensures the acquisition of a high-quality spectrum by minimizing scattering and moisture interference.
-
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours.[5]
-
Agate mortar and pestle
-
Pellet die assembly
-
Hydraulic press
-
FTIR spectrometer
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to the agate mortar and grind it to a fine powder.
-
Add the sample to the mortar and continue to grind the mixture for 1-2 minutes until a homogenous, fine powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die into the hydraulic press and apply a vacuum to remove any trapped air and moisture.
-
Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes. The KBr will flow and form a transparent or translucent disc.
-
Slowly release the pressure and carefully remove the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum. This can be of the empty sample compartment or a pure KBr pellet to account for atmospheric H₂O and CO₂ and any impurities in the KBr.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For a more rapid analysis without the need for extensive sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and a pressure arm is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few micrometers into the sample, yielding a high-quality spectrum.
Conclusion
Infrared spectroscopy provides a powerful and accessible method for the structural validation of this compound. By systematically analyzing the key vibrational bands associated with its carboxylic acid, substituted aromatic, methoxy, and chloro functional groups, a definitive spectral fingerprint emerges. The strong correlation between the predicted absorption frequencies and a properly acquired experimental spectrum confirms the molecular structure with a high degree of confidence. This analytical approach is fundamental to ensuring the identity and purity of chemical compounds in a research and quality control setting.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?. Retrieved from [Link]
-
University of Wisconsin Oshkosh. (2015). IR Spectrums. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments performed in 10% w/w IPA/water. Retrieved from [Link]
-
Unknown Source. (n.d.). Infrared Radiation. Retrieved from [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]
-
PubChem. (n.d.). Chlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in.... Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
Sources
- 1. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 2. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]
- 3. jchps.com [jchps.com]
- 4. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Elemental Analysis of 3-Chloro-5-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for safety, efficacy, and regulatory compliance. 3-Chloro-5-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Establishing its elemental composition with high accuracy is critical for confirming its identity, purity, and stoichiometry.
This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also robust and defensible.
Theoretical Elemental Composition: The Benchmark for Accuracy
Before any analysis, the theoretical elemental composition must be calculated to serve as the gold standard against which all experimental results are measured.
Molecular Formula: C₈H₇ClO₃[2][3]
Molecular Weight: 186.59 g/mol [2][3]
To establish the benchmark for our analysis, the theoretical percentages of each element are calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 51.50% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.78% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.00% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 25.72% |
| Total | 186.594 | 100.00% |
These theoretical values are the target for all subsequent experimental determinations.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific elements of interest, required sensitivity, sample matrix, and available instrumentation.[4] For this compound, a combination of methods is often required for a complete elemental profile.
| Technique | Elements Determined | Principle | Key Advantages | Key Limitations |
| Combustion Analysis (CHN/O Analyzer) | C, H, N, S, O | Sample is combusted in pure oxygen; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[5][6] | Gold standard for C, H, N, S; high precision and accuracy; well-established methodology.[7][8] | Does not directly determine Chlorine; Oxygen is typically determined by pyrolysis, not direct combustion. |
| Schöniger Flask / Oxygen Flask Combustion | Cl, Br, I, S | Sample is combusted in a sealed flask filled with oxygen; combustion products are absorbed into a solution and titrated.[9][10] | Simple, inexpensive, and accurate method for halogens and sulfur.[9][10] | Destructive; lower throughput; potential for incomplete combustion with certain matrices.[11] |
| Inductively Coupled Plasma (ICP-OES/MS) | Most elements (including Cl, S, P) | Sample is introduced into a high-temperature plasma, causing atomic emission (OES) or ionization (MS) for detection.[12] | High sensitivity for trace element detection; multi-element capability.[4][12] | Primarily for trace impurity analysis, not bulk composition; requires sample digestion, which can be complex.[13][14] |
| X-Ray Fluorescence (XRF) | Elements from Fluorine to Uranium | Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays. | Non-destructive; minimal sample preparation for solids.[4] | Lower sensitivity for lighter elements; matrix effects can be significant. |
For the specific task of verifying the bulk elemental composition of this compound, a two-pronged approach is most effective:
-
Combustion Analysis for Carbon and Hydrogen.
-
Schöniger Flask Combustion for Chlorine.
Oxygen content is typically determined by difference, though direct oxygen analysis via pyrolysis is also possible.
Experimental Workflows and Protocols
To ensure trustworthiness, every analytical run must be a self-validating system. This is achieved by including checks and balances such as system suitability tests, certified reference materials, and blanks.
3.1. Workflow for Complete Elemental Analysis
The following diagram illustrates the logical flow for determining the C, H, and Cl content of a sample of this compound.
Caption: Workflow for C, H, and Cl analysis.
Protocol 1: Determination of Carbon and Hydrogen via Combustion Analysis
This protocol is based on the principles of the Pregl-Dumas method, where a sample is combusted in an oxygen-rich environment and the resulting gases are measured.[8]
Instrumentation: Automated CHN Elemental Analyzer.
Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., Cr₂O₃, Co₃O₄, reduced copper) and have reached the operational temperature (typically ~900-1000°C).[6][15]
-
Perform leak checks and purge the system with high-purity helium.
-
Calibrate the instrument by analyzing 3-5 replicates of a certified organic standard, such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). The response factors should be stable and within the manufacturer's specifications.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the pre-dried this compound into a tin capsule. Record the weight to at least 4 decimal places.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Analysis:
-
Run a blank (empty tin capsule) to zero the detectors.
-
Analyze the sample. The instrument will automatically drop the sample into the combustion furnace.
-
The combustion products (CO₂, H₂O, etc.) are swept by the helium carrier gas through the reduction tube and then to a series of detectors (typically thermal conductivity or infrared detectors) for quantification.[8]
-
-
Data Processing:
-
The instrument software calculates the percentage of C and H based on the detector signals, sample weight, and calibration factors.
-
Acceptance Criterion: The results should be within ±0.4% of the theoretical values (C=51.50%, H=3.78%).
-
Protocol 2: Determination of Chlorine via Schöniger Flask Combustion
This method is a classic, reliable technique for converting organically bound halogens into inorganic halides for subsequent titration.[9][10]
Apparatus: 500-1000 mL heavy-walled Erlenmeyer flask with a ground-glass stopper attached to a platinum sample holder (basket or net).[11]
Reagents:
-
Absorbing solution: 20 mL of 1 M Sodium Hydroxide (NaOH) with 5 drops of 30% Hydrogen Peroxide (H₂O₂).
-
Standardized 0.01 M Silver Nitrate (AgNO₃) solution.
-
Indicator: Eosin Y or a potentiometric electrode system.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-7 mg of this compound onto a piece of low-halogen filter paper.[11]
-
Fold the paper around the sample and place it securely in the platinum basket of the flask stopper.
-
-
Combustion:
-
Safety Warning: This procedure must be performed in a fume hood behind a safety shield. Schöniger flasks can explode if they have cracks or are handled improperly.[11]
-
Add the absorbing solution to the flask.
-
Flush the flask with pure oxygen for 1-2 minutes to displace all air.
-
Quickly light the filter paper fuse and immediately insert the stopper, holding it down firmly. The flask will be under a slight positive pressure.
-
Once combustion is complete (the glow ceases), shake the flask vigorously for 5-10 minutes to ensure all combustion products (HCl gas) are absorbed into the NaOH solution.
-
-
Titration:
-
Carefully remove the stopper and rinse it and the platinum basket with deionized water, collecting the rinsings in the flask.
-
Acidify the solution with dilute nitric acid.
-
Add the indicator and titrate the resulting chloride ions with the standardized 0.01 M AgNO₃ solution until the endpoint is reached (color change or potentiometric inflection point).
-
-
Calculation:
-
Calculate the percentage of Chlorine using the following formula: %Cl = (V_AgNO₃ × M_AgNO₃ × 35.453 × 100) / (Weight_sample) Where V is the volume of titrant in Liters, M is the molarity, and 35.453 is the atomic weight of Cl.
-
Acceptance Criterion: The result should be within ±0.4% of the theoretical value ( Cl=19 .00%).
-
Choosing the Right Analytical Approach
The optimal analytical strategy depends on the research question. The following decision tree can guide the selection process.
Caption: Decision tree for selecting an analytical method.
Conclusion and Authoritative Insights
For the definitive elemental analysis of this compound, no single technique is sufficient. A combination of Combustion Analysis for carbon and hydrogen, and Schöniger Flask Combustion for chlorine provides a complete, accurate, and cost-effective solution. While modern instrumental techniques like ICP-MS are powerful, they are best suited for determining trace elemental impurities rather than bulk composition.[13][14][16]
The key to trustworthy results lies not just in the choice of instrument, but in a rigorously validated methodology. This includes proper sample handling, the use of certified reference materials for calibration and verification, and a clear understanding of the chemical principles underlying each technique. By following the detailed protocols and workflows outlined in this guide, researchers can ensure the integrity and accuracy of their elemental analysis data, a critical step in the journey of drug development and chemical synthesis.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Google Cloud.
-
ASTM D808-00, Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method), ASTM International, West Conshohocken, PA, 2000. Retrieved from [Link]
-
Combustion analysis. (2023). In Wikipedia. Retrieved from [Link]
-
All About Combustion Analysis. (2025). Infinita Lab. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]
-
Oxygen Flask Combustion Method. (n.d.). Bentham Science Publishers. Retrieved from [Link]
-
Schöniger oxidation. (2023). In Wikipedia. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
-
Extractable organic chlorine. (1999). SCAN-test Method CM 55:99. Retrieved from [Link]
-
Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]
-
Elemental analysis and heavy metals for the pharmaceutical sector. (n.d.). UFAG Laboratorien AG. Retrieved from [Link]
-
This compound | CAS#:82477-67-6. (n.d.). Chemsrc. Retrieved from [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008). Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. infinitalab.com [infinitalab.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. azom.com [azom.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 11. kemesta.fi [kemesta.fi]
- 12. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 13. smithers.com [smithers.com]
- 14. ijcpa.in [ijcpa.in]
- 15. researchgate.net [researchgate.net]
- 16. alfachemic.com [alfachemic.com]
A Researcher's Guide to the Comparative Reactivity of Chloro-Substituted Benzoic Acids
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how substituents alter molecular reactivity is paramount. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorobenzoic acids, moving from foundational electronic principles to practical experimental validation. We will explore how the seemingly simple placement of a chlorine atom dramatically influences the chemical behavior of the benzoic acid scaffold, a common fragment in pharmaceuticals and functional materials.
Theoretical Framework: The Dueling Electronic Effects of Chlorine
The reactivity of a substituted benzene ring is primarily governed by the electronic properties of its substituents. The chlorine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R) .
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect, weakening as the distance from the substituent increases. This electron withdrawal generally increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[1]
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[2] This electron donation tends to decrease acidity by destabilizing the carboxylate anion.
The net effect of the chloro substituent is a delicate balance between these two forces. For chlorine, the inductive effect is generally stronger and dominates its overall influence, making it an electron-withdrawing group and a deactivator for electrophilic aromatic substitution.[3] However, the position of the substituent determines the precise interplay of these effects, leading to significant differences in reactivity among the isomers.[4]
Caption: Electronic effects of the chloro substituent at different positions.
Comparative Analysis of Acidity (pKa)
The most direct way to quantify the electronic influence of the chloro substituent is by comparing the acid dissociation constants (pKa) of the isomers. Acidity is determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation. Electron-withdrawing groups stabilize this anion, resulting in a stronger acid (lower pKa).[5]
| Compound | pKa (at 25 °C) |
| Benzoic Acid | 4.20 |
| o-Chlorobenzoic Acid | 2.89[6] |
| m-Chlorobenzoic Acid | 3.82[7] |
| p-Chlorobenzoic Acid | 4.00[5] |
Analysis of Acidity Trends:
-
o-Chlorobenzoic Acid: This isomer is the strongest acid by a significant margin. This is attributed to the "ortho effect" .[2][8] The steric hindrance between the ortho-chloro group and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring.[8][9] This "Steric Inhibition of Resonance" reduces conjugation between the carboxyl group and the ring, which increases the acidity of the proton.[9][10] Furthermore, the strong, distance-dependent -I effect of the adjacent chlorine atom provides maximum stabilization to the carboxylate anion.[11]
-
m-Chlorobenzoic Acid: This isomer is the second strongest acid. At the meta position, the chlorine atom exerts its electron-withdrawing inductive effect (-I) effectively, stabilizing the conjugate base.[12] Crucially, the resonance effect (+R) does not operate at the meta position, so there is no opposing electron-donating effect.[2][13]
-
p-Chlorobenzoic Acid: This isomer is the weakest acid among the chloro-substituted derivatives, though still stronger than benzoic acid itself. At the para position, the electron-withdrawing -I effect is at its weakest due to the greater distance.[13] Moreover, the electron-donating +R effect acts directly in opposition to the -I effect, partially neutralizing the stabilization of the carboxylate anion.[12] This makes the para isomer less acidic than the meta isomer.[12]
The relative acidities can be summarized as: o-chloro > m-chloro > p-chloro > benzoic acid [14]
Quantitative Reactivity: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the influence of meta and para substituents on reaction rates and equilibria.[15] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant (e.g., benzoic acid).
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[4][16]
For the ionization of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1.00.[16] Therefore, the substituent constant (σ) for a meta or para group is simply the difference in pKa from benzoic acid itself. The Hammett equation generally does not apply to ortho substituents due to the confounding influence of steric effects.[17]
Comparative Reactivity in Esterification
Esterification, such as the Fischer-Speier esterification, is a fundamental reaction of carboxylic acids. The reaction rate is influenced by the electrophilicity of the carbonyl carbon.[18]
Mechanism Insight: The reaction is acid-catalyzed, involving the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol.[19] Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it a better electrophile and thus increasing the reaction rate.[18]
Based on this principle, the expected order of reactivity for the acid-catalyzed esterification of chlorobenzoic acids would be:
o-chloro ≈ m-chloro > p-chloro > benzoic acid
While the ortho isomer benefits from a strong inductive effect, its steric bulk may slightly hinder the approach of the alcohol nucleophile, making the rate comparable to the meta isomer in some cases.[18] Reactions with electron-withdrawing groups generally offer good yields in esterification.[20]
Experimental Protocols
To provide a tangible basis for these comparisons, the following are detailed, self-validating experimental protocols.
Protocol: Determination of pKa by Potentiometric Titration
This protocol determines the pKa by creating a titration curve for each isomer and identifying the pH at the half-equivalence point.[21][22]
Materials:
-
o-, m-, and p-Chlorobenzoic acid, Benzoic acid (as control)
-
0.1 M standardized NaOH solution
-
Deionized water
-
pH meter with a glass electrode, calibrated with pH 4, 7, and 10 buffers
-
50 mL burette
-
100 mL beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately weigh ~0.1 g of one of the acid isomers into a 100 mL beaker. Dissolve in ~50 mL of deionized water (gentle heating may be required, then cool to room temperature).
-
Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Fill the burette with the 0.1 M NaOH solution. Record the initial pH of the acid solution.
-
Data Collection: Add the NaOH titrant in 0.5 mL increments, recording the pH after each addition has stabilized. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1-0.2 mL.
-
Completion: Continue adding titrant until the pH has stabilized well into the basic range (e.g., pH 11-12).
-
Repeat: Repeat the entire procedure for the other two isomers and the benzoic acid control.
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) for each acid.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first-derivative plot (ΔpH/ΔV vs. V) can identify this point more accurately.
-
Identify the volume of NaOH at the half-equivalence point (Equivalence Point Volume / 2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[23]
Caption: Workflow for the potentiometric determination of pKa.
Protocol: Comparative Fischer Esterification with n-Butanol
This protocol compares the relative rate of esterification by analyzing the yield of butyl benzoate isomers after a fixed reaction time.
Materials:
-
o-, m-, and p-Chlorobenzoic acid, Benzoic acid (as control)
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condensers, heating mantles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To four separate 100 mL round-bottom flasks, add 10 mmol of each acid (o-chloro, m-chloro, p-chloro, and benzoic acid).
-
Reagent Addition: To each flask, add 20 mL of n-butanol (excess) and a magnetic stir bar. Carefully add 0.5 mL of concentrated H₂SO₄ as the catalyst.[19]
-
Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle. Maintain reflux for a fixed period (e.g., 2 hours).[18]
-
Workup: Cool the reaction mixtures to room temperature. Pour each mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract each aqueous mixture with 3 x 30 mL portions of diethyl ether. Combine the organic layers for each reaction.
-
Washing: Wash the combined organic layers with 50 mL of saturated NaHCO₃ solution to remove unreacted acid, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Determine the mass of the crude ester product for each reaction. Calculate the percent yield. Further analysis by GC-MS can provide more accurate quantification and purity assessment.
Summary and Implications
The position of a chloro substituent on a benzoic acid ring profoundly dictates its reactivity through a balance of inductive, resonance, and steric effects. The ortho isomer stands out as the most acidic due to the unique "ortho effect," while the meta isomer's acidity is enhanced by a pure inductive effect. The para isomer is the least acidic of the three due to the opposition of resonance and inductive effects. This trend in acidity, a proxy for electron density at the reaction center, directly translates to reactivity in reactions like esterification, where electron-withdrawing groups accelerate the process.
For scientists in drug development, these principles are critical for tuning the pKa of an active pharmaceutical ingredient (API) to control its solubility, absorption, and binding characteristics. In materials science and chemical synthesis, this knowledge allows for the rational design of catalysts, monomers, and intermediates with precisely controlled reactivity.
References
- Wikipedia. (n.d.). Ortho effect.
- Wikipedia. (n.d.). Hammett equation.
-
University of Wisconsin-Madison. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
-
Scribd. (n.d.). Determining pKa of Weak Acid Experiment. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Exner, O., & Böhm, S. (2004). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 69(24), 8321–8329. Retrieved from [Link]
-
Quora. (2017). Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid?. Retrieved from [Link]
-
SlideShare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]
-
Quora. (2016). Why m-chlorobenzoic acid is stronger acid than p-chlorobenzoic acid?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]
-
VTU. (2017). Determination of pKa of weak acid using PH meter. Retrieved from [Link]
-
YouTube. (2023). Strongest Carboxylic Acid ||ortho- meta- para- Chlorobenzoic acid||NEET || JEE || BSc|| CUET || ICAR. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
-
Quora. (2017). Which is more acidic, meta-Chlorobenzoic acid or para-Chlorobenzoic acid?. Retrieved from [Link]
-
askIITians. (2016). why m-chlorobenzoic acid is more acidic than p-chlorobenzoic.?. Retrieved from [Link]
-
Stenutz. (n.d.). pKa values. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.3: Substituent Effects on Acidity. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Rezen, E., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. web.viu.ca [web.viu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pKa values [stenutz.eu]
- 8. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. web.viu.ca [web.viu.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchtrend.net [researchtrend.net]
- 20. scispace.com [scispace.com]
- 21. scribd.com [scribd.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of Methoxybenzoic Acid Isomer Acidity for the Modern Researcher
For professionals in researcher, scientist, and drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a critical parameter that influences everything from reaction kinetics to bioavailability. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-methoxybenzoic acid isomers, moving beyond simple data presentation to elucidate the underlying electronic and steric principles. This analysis is designed to be a practical resource, offering both theoretical grounding and actionable insights for experimental design.
The Decisive Role of Substituent Position in Acidity
The position of the methoxy (-OCH₃) group on the benzene ring of benzoic acid dramatically alters its acidity. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. Experimental data reveals a clear, albeit non-intuitive, trend in the acidity of these isomers.
Quantitative Acidity Data: A Comparative Overview
The experimentally determined pKa values for the methoxybenzoic acid isomers in aqueous solution are summarized below, alongside benzoic acid for reference.
| Compound | pKa Value | Relative Acidity |
| o-Methoxybenzoic Acid | 4.09[1][2] | Strongest |
| m-Methoxybenzoic Acid | 4.10[1][3] | Intermediate |
| Benzoic Acid | 4.19[1] | Intermediate |
| p-Methoxybenzoic Acid | 4.50[1] | Weakest |
This data unequivocally demonstrates that ortho-methoxybenzoic acid is the most acidic isomer, closely followed by the meta isomer. Intriguingly, para-methoxybenzoic acid is the least acidic, even more so than the unsubstituted benzoic acid.
Unraveling the Electronic and Steric Influences
The observed order of acidity is a direct consequence of the interplay between inductive and resonance effects, along with a unique steric interaction in the ortho isomer.
The Dueling Nature of the Methoxy Group: Inductive vs. Resonance Effects
The methoxy group exerts two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent and helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing acidity.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating effect increases the electron density on the ring, which in turn destabilizes the carboxylate anion and decreases acidity.
The net effect of the methoxy substituent is determined by the balance of these two forces, which varies depending on its position relative to the carboxylic acid group.
Diagram: Electronic Effects of the Methoxy Group
Caption: Competing electronic effects of the methoxy substituent.
Positional Breakdown:
-
para-Methoxybenzoic Acid (pKa ≈ 4.50): In the para position, both the -I and +M effects are at play. However, the resonance effect, which is electron-donating, is dominant.[4] This increased electron density destabilizes the carboxylate anion, making the proton less likely to dissociate. Consequently, p-methoxybenzoic acid is a weaker acid than benzoic acid.[5]
-
meta-Methoxybenzoic Acid (pKa ≈ 4.10): At the meta position, the resonance effect is not operative on the carboxyl group.[6][7] Therefore, only the electron-withdrawing inductive effect influences the acidity. This -I effect stabilizes the conjugate base, resulting in a slightly stronger acid than benzoic acid.[6]
-
ortho-Methoxybenzoic Acid (pKa ≈ 4.09): The ortho isomer experiences a unique phenomenon known as the "ortho effect".[7][8] While the -I and +M effects are present, steric hindrance between the methoxy group and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance donation from the methoxy group to the carboxyl group. Furthermore, the proximity of the methoxy group can stabilize the carboxylate anion through intramolecular hydrogen bonding or other electrostatic interactions. This combination of factors leads to o-methoxybenzoic acid being the strongest acid among the isomers.[9][10]
Diagram: Influence of Methoxy Group Position on Acidity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3-Methoxybenzoic acid CAS#: 586-38-9 [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. physicsforums.com [physicsforums.com]
- 7. quora.com [quora.com]
- 8. Rearrange the following in the increasing order of acidic strength. (i) benzoic acid (ii) p-methoxybenzoic acid (iii) o -methyoxybenzoic acid [allen.in]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. which is more acidic among o-methoxy benzoic acid and m-methoxy benzo - askIITians [askiitians.com]
A Comparative Analysis of the Biological Activity of 3-Chloro-5-methoxybenzoic Acid and Its Structural Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The benzoic acid scaffold is a cornerstone in medicinal chemistry and agrochemical design, offering a versatile template whose biological activity can be exquisitely tuned by altering the substitution pattern on its aromatic ring.[1] The interplay of electronic effects, lipophilicity, and steric hindrance dictates the molecule's interaction with biological targets. This guide provides an in-depth comparison of 3-Chloro-5-methoxybenzoic acid, a disubstituted derivative, with its key structural analogs. By examining how subtle changes—substituting a chloro group for a methoxy, or a methoxy for a hydroxyl—dramatically alter its biological profile, we can elucidate critical structure-activity relationships (SAR) that inform rational drug and herbicide design.
We will explore the known and inferred activities of these compounds across several domains: antifungal, antibacterial, herbicidal, and specific pharmacological actions, supported by experimental data and detailed protocols for validation.
Comparative Analysis of Biological Activity
The substitution pattern at the C3 and C5 positions of the benzoic acid ring creates distinct electronic and steric environments that drive divergent biological activities. The electron-withdrawing nature of the chlorine atom contrasts with the electron-donating, albeit bulky, methoxy group. This section dissects how these differences manifest in antifungal, herbicidal, and specific receptor agonist activities.
Antifungal and Antibacterial Activity
Benzoic acid and its derivatives are well-established antimicrobial agents, often employed as preservatives.[2] Their primary mechanism of action involves the undissociated form of the acid diffusing across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and lowering the intracellular pH.[3] This acidification inhibits key metabolic enzymes, particularly phosphofructokinase in the glycolytic pathway, leading to a drop in ATP production and cessation of growth.[1]
-
3,5-Dimethoxybenzoic Acid : This analog has demonstrated notable antifungal activity against the chickpea blight pathogen, Ascochyta rabiei, with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL after 24 hours.[1][4]
-
3,5-Dichlorobenzoic Acid : Halogenation is a common strategy to enhance antimicrobial potency. Dichlorinated derivatives are recognized as effective antimicrobial agents.[5] For instance, derivatives of 3,5-dichlorobenzyl alcohol show potent activity against fungi like Botrytis cinerea and Rhizoctonia solani.[6] This suggests that the two chlorine atoms contribute significantly to antifungal efficacy, likely by increasing lipophilicity and enhancing membrane penetration.
-
This compound : This hybrid structure combines a lipophilic, electron-withdrawing chloro group with an electron-donating methoxy group. It is plausible that it retains antifungal activity, though its potency relative to the dichloro and dimethoxy analogs would depend on the specific microbial target and the optimal balance of lipophilicity and electronic effects for that interaction.
Table 1: Comparison of Antimicrobial Activity for 3,5-Disubstituted Benzoic Acid Analogs
| Compound | Key Substituents | Known Antimicrobial Activity | Representative Data (MIC) | References |
| This compound | 3-Chloro, 5-Methoxy | Activity inferred from analogs | Data not available | - |
| 3,5-Dimethoxybenzoic acid | 3,5-Dimethoxy | Antifungal | 0.125 mg/mL (Ascochyta rabiei) | [1][4] |
| 3,5-Dichlorobenzoic acid | 3,5-Dichloro | Antimicrobial, Antifungal | Data variable; derivatives are potent | [6] |
| 3-Chloro-5-hydroxybenzoic acid | 3-Chloro, 5-Hydroxy | Primarily studied as a receptor agonist | Not primarily studied for antimicrobial use | [7][8] |
Herbicidal Activity
Substituted benzoic acids are a well-known class of herbicides. Their mechanism often involves mimicking or interfering with plant hormone pathways, particularly auxins, or inhibiting essential enzymes.[9][10]
-
Dicamba (3,6-dichloro-2-methoxybenzoic acid) : A prominent commercial herbicide, dicamba is a synthetic auxin that causes uncontrolled growth and eventual death in broadleaf weeds.[9][11] Although an isomer, its structure highlights that the combination of chloro and methoxy groups on a benzoic acid ring is effective for herbicidal action.
-
3,5-Dichlorobenzoic Acid : This compound is also known to possess herbicidal properties and is a metabolite of the herbicide propyzamide.[10][12] Its derivatives have been shown to function as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis.[13] Inhibition leads to the buildup of a phototoxic precursor, causing rapid cell membrane damage and plant death.[13]
Given the established herbicidal activity of its close analogs, it is highly probable that this compound also possesses phytotoxic properties, potentially acting as a synthetic auxin or an enzyme inhibitor.
Pharmacological Activity: GPR81 Agonism
A compelling example of SAR is seen in the interaction of these analogs with G protein-coupled receptors (GPCRs). The lactate receptor, GPR81, is a target for treating dyslipidemia by reducing lipolysis in adipose tissue.[7]
-
3-Chloro-5-hydroxybenzoic Acid : This analog is a selective and potent agonist of GPR81. The hydroxyl group is critical for this activity. It has an EC50 of approximately 16 μM for human GPR81 and has demonstrated efficacy in reducing free fatty acids in animal models.[3][7][8] The chloro group at the 3-position was found to significantly enhance potency compared to the parent 3,5-dihydroxybenzoic acid.[7]
-
This compound : In contrast, replacing the critical hydroxyl group with a methoxy group is expected to abolish or severely diminish agonist activity at GPR81. The hydroxyl group likely acts as a key hydrogen bond donor or acceptor in the receptor's binding pocket, an interaction that the bulkier and electronically different methoxy group cannot replicate. This stark difference underscores the high chemical specificity required for GPCR modulation.
Mechanistic Insights: The Antifungal Action of Benzoic Acids
The generalized mechanism for the antifungal activity of weak organic acids like benzoic acid derivatives is the intracellular acidification model. The process relies on the pH gradient between the external environment and the fungal cytoplasm.
Caption: Workflow for MIC determination.
Conclusion
-
Antimicrobial Potential: The presence of both a chloro and a methoxy group suggests likely antifungal and antibacterial properties. However, its potency is probably intermediate between the highly effective di-halogenated analogs and the moderately active dimethoxy analogs.
-
Herbicidal Action: Its structural similarity to known herbicides like dicamba and 3,5-dichlorobenzoic acid strongly implies it possesses phytotoxic activity, a promising avenue for agrochemical research.
-
Pharmacological Specificity: The stark contrast with 3-chloro-5-hydroxybenzoic acid in GPR81 agonism highlights the extreme sensitivity of receptor-ligand interactions. A simple change from a hydroxyl to a methoxy group can completely switch off a specific pharmacological effect, demonstrating the importance of precise functional groups for targeted drug design.
Future research should focus on obtaining direct experimental data for this compound in standardized antimicrobial and herbicidal assays to quantitatively validate these structure-based inferences and fully characterize its potential in both agriculture and medicine.
References
-
Krebs, H. A., et al. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663. Available from: [Link]
-
Patsnap Synapse. (2024). What is Benzoic Acid used for?. Available from: [Link]
-
Semple, G., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters, 3(8), 637-9. Available from: [Link]
-
Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4457-67. Available from: [Link]
-
Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5927–5936. Available from: [Link]
-
Li, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15485-15495. Available from: [Link]
-
PubChem. 3,5-Dichlorobenzoic acid. Available from: [Link]
-
Ząbek, A., et al. (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. Bioorganic & Medicinal Chemistry, 11(13), 2843-66. Available from: [Link]
-
Request PDF. (2021). Synthesis, growth, supramolecularity and antibacterial efficacy of 3,4-dimethoxybenzoic acid single crystals. Available from: [Link]
-
Shen, H., et al. (2015). Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury. Journal of Cerebral Blood Flow & Metabolism, 35(4), 567-75. Available from: [Link]
-
Yuan, G., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. BMC Microbiology, 24(1), 239. Available from: [Link]
-
Li, X. C., et al. (2006). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Natural Products, 69(9), 1372–1375. Available from: [Link]
-
Wikipedia. Dicamba. Available from: [Link]
-
ResearchGate. Antibacterial activity (MIC) and systematic names of compounds 1-54. Available from: [Link]
-
ResearchGate. PBE and fungicidal/fungistatic activity (MFC/MIC) of compounds 3, 5. Available from: [Link]
-
da Silva, A. B., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 125(1), 97-106. Available from: [Link]
-
Davidsson, Ö., et al. (2020). Identification of novel GPR81 agonist lead series for target biology evaluation. Bioorganic & Medicinal Chemistry Letters, 30(4), 126922. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. SN Applied Sciences, 5(11), 329. Available from: [Link]
-
Patel, D. R. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)- [1][4][7]Triazolo[3,4-b] [3][4][7]Thiadiazol-3-yl)Benzene-1,2. Acta Scientific Pharmaceutical Sciences, 4(6), 25-27. Available from: [Link]
-
de Souza, L. P., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5 dinitrobenzoate loaded nanoemulsion. SN Applied Sciences, 5, 329. Available from: [Link]
-
Al-Lawati, F. A. H. J., et al. (2015). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 1(2), 232-247. Available from: [Link]
-
Ellegård, B., et al. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica, 52(6), 335-345. Available from: [Link]
-
PubChem. Dicamba. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dicamba - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and advanced materials, the synthesis of complex organic molecules remains a cornerstone of chemical innovation. The choice of a synthetic route is a critical decision, profoundly influencing not only the scientific success of a project but also its economic viability and environmental footprint. A rigorous cost-benefit analysis of different synthetic pathways is therefore not merely an academic exercise but a crucial component of strategic planning in the chemical and pharmaceutical industries. This guide provides a comprehensive framework for evaluating and comparing synthetic routes, integrating principles of green chemistry, economic analysis, and practical laboratory considerations.
The Imperative of a Holistic Evaluation
Historically, the "best" synthetic route was often the one that provided the highest yield in the shortest amount of time. While these factors remain important, a modern cost-benefit analysis must encompass a broader range of metrics. The ideal synthetic pathway is not only efficient and high-yielding but also safe, cost-effective, scalable, and environmentally benign. This holistic approach is essential for sustainable chemical manufacturing and is increasingly demanded by regulatory agencies and the public.
A robust evaluation framework for synthetic routes should consider the following key areas:
-
Economic Viability: This includes the cost of starting materials, reagents, catalysts, solvents, and energy. It also encompasses costs associated with waste disposal, purification, and labor.
-
Process Efficiency and Yield: Key metrics include the overall yield, atom economy, Process Mass Intensity (PMI), and E-Factor.[1][2] These metrics provide a quantitative measure of how efficiently reactants are converted into the desired product and the amount of waste generated.
-
Environmental Impact and Safety: This involves an assessment of the toxicity and hazards of all substances used in the synthesis, as well as the environmental impact of the waste generated. The principles of green chemistry provide a valuable framework for this analysis.[3]
-
Scalability and Robustness: A laboratory-scale synthesis that works well may not be suitable for large-scale production. The scalability of a route, including the availability of starting materials and the feasibility of the required reaction conditions at a larger scale, is a critical consideration.
-
Regulatory Compliance: For pharmaceutical applications, the chosen synthetic route must meet the stringent requirements of regulatory bodies such as the FDA. This includes a thorough understanding and control of impurities.[4]
A Tale of Two Syntheses: The Case of Ibuprofen
To illustrate the practical application of a cost-benefit analysis, let us consider the well-documented evolution of the industrial synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug.
The Traditional Boots Process
The original industrial synthesis of ibuprofen, developed by the Boots Pure Drug Company, was a six-step process.[1][5] While a landmark achievement at the time, this route suffered from poor atom economy and generated a significant amount of waste.
The Greener BHC Process
In the 1990s, the Boots-Hoechst-Celanese (BHC) company developed a more efficient, three-step "green" synthesis of ibuprofen.[1][6] This route offered significant improvements in terms of both economic and environmental performance.
The stark contrast between these two routes highlights the power of applying green chemistry principles to synthetic design. The BHC process not only reduced waste and environmental impact but also proved to be more economically advantageous due to its higher efficiency and reduced number of steps.[7]
Quantitative Comparison of the Boots and BHC Ibuprofen Syntheses
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6[1][5] | 3[1][6] | Fewer steps lead to reduced capital costs, energy consumption, and processing time. |
| Overall Yield | ~40-60%[1] | >80%[1] | A higher yield means more product from the same amount of starting materials. |
| Atom Economy | ~40%[1] | ~77% (approaching 99% with byproduct recovery)[1] | A measure of the proportion of reactant atoms that are incorporated into the final product. |
| E-Factor (Waste/Product Ratio) | High (>1.5)[1] | Low (<0.5)[1] | A lower E-factor signifies less waste generated per kilogram of product. |
Workflow for Cost-Benefit Analysis of Synthetic Routes
The following diagram illustrates a general workflow for conducting a comprehensive cost-benefit analysis of different synthetic routes.
Caption: A workflow for the systematic evaluation and selection of synthetic routes.
Decision-Making Framework for Route Selection
The selection of the optimal synthetic route often involves balancing competing priorities. The following decision tree provides a simplified framework for navigating this process.
Caption: A decision tree to guide the selection of an optimal synthetic route.
Experimental Protocols for Route Validation
A critical part of any cost-benefit analysis is the experimental validation of the proposed synthetic routes. This involves not only carrying out the synthesis in the laboratory but also rigorously analyzing the products to determine their purity and confirm their structure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is an indispensable tool for assessing the purity of a synthesized compound and for identifying and quantifying any impurities.[3][8]
Objective: To determine the purity of a synthesized organic compound by separating it from any unreacted starting materials, byproducts, or other impurities.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)[9][10]
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Sample of the synthesized compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the synthesized compound (e.g., 1-5 mg) and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio. Degas the mobile phase to remove any dissolved gases, which can interfere with the analysis.
-
HPLC System Setup:
-
Install the appropriate column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the detector wavelength to a value where the compound of interest has strong absorbance.
-
-
Injection and Data Acquisition: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system. Start the data acquisition software to record the chromatogram.
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the area of each peak.
-
Calculate the percentage purity of the main compound using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for confirming the structure of a synthesized molecule.[12][13][14][15][16]
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of the purified compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the ¹³C NMR spectrum (often with proton decoupling).
-
Process the data.
-
Determine the chemical shifts of the carbon signals.
-
-
Data Interpretation: Analyze the ¹H and ¹³C NMR spectra to confirm that the chemical shifts, integration, and coupling patterns are consistent with the expected structure of the synthesized molecule. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for more complex structures.
Conclusion
The selection of a synthetic route is a multifaceted decision that requires a careful and comprehensive cost-benefit analysis. By moving beyond traditional metrics like yield and embracing a holistic evaluation that includes green chemistry principles, economic factors, and scalability, researchers and drug development professionals can make more informed and strategic decisions. The case of ibuprofen serves as a powerful reminder that the "greenest" route is often the most economically advantageous in the long run. By employing a systematic workflow and rigorous experimental validation, the chemical industry can continue to innovate in a manner that is both scientifically sound and socially responsible.
References
- Fotopoulou, E., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate. The KRED Route.... Retrieved from [Link]
-
University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
- Fotopoulou, E., et al. (2019). Atorvastatin (Lipitor) by MCR.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Retrieved from [Link]
- Al-Abri, Z., et al. (n.d.).
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
University of Missouri - Kansas City. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
-
ACS Publications. (2016, June 10). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.).
- G. Navarro-Vázquez, A., & Budesínsky, M. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 148-168.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Ma, S. K., et al. (n.d.).
-
Pharmaceutical Technology. (n.d.). Manufacture of Asymmetric Hydrogenation Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Implementing green chemistry for synthesis of cholesterol-lowering statin drugs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cost-effective synthetic route planning using SYNTHIA™ retrosynthesis software. Retrieved from [Link]
-
Scribd. (n.d.). Ibuprofen - A Case Study in Green Chemistry. Retrieved from [Link]
-
Scheikunde In Bedrijf. (n.d.). The BHC Company - Synthesis of Ibuprofen1. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis. Retrieved from [Link]
-
Dissertation. (n.d.). The Study About Improvement of Ibuprofen Synthesis Process. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
EPA. (2025, May 19). Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. Retrieved from [Link]
-
CatSci. (n.d.). Synthetic Route Selection. Retrieved from [Link]
-
Fromer, J., & Coley, C. W. (2024, May 28). An algorithmic framework for synthetic cost-aware decision making in molecular design. Retrieved from [Link]
-
Pfizer. (2011, December 23). New Green Commercial Bio-Catalytic Route to Lipitor API Nomination Date. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]
-
ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. Retrieved from [Link]
-
New Drug Approvals. (2013, August 23). ATORVASTATIN SYNTHESIS. Retrieved from [Link]
-
IMARC Group. (2025). Atorvastatin (Lipitor) Manufacturing Plant Report 2025. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. torontech.com [torontech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 10. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. omicsonline.org [omicsonline.org]
- 14. jchps.com [jchps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement and the development of novel therapeutics, the ability to critically evaluate and contextualize experimental data is paramount. This guide provides a comprehensive framework for cross-referencing your analytical data with established literature values. As a senior application scientist, my aim is to move beyond a simple checklist of procedures and delve into the causality behind experimental choices, ensuring a robust and self-validating system for your research.
The Imperative of Cross-Referencing: Anchoring Your Data in the Scientific Continuum
Before embarking on any analytical endeavor, it is crucial to recognize that your work does not exist in a vacuum. The vast body of scientific literature serves as a crucial benchmark, a source of established methodologies, and a landscape against which your findings will be evaluated. Cross-referencing your data is not merely a validation step; it is an integral part of the scientific method that:
-
Establishes Credibility: Aligning your results with established literature lends significant weight to your findings, demonstrating that your methods are sound and your data are reliable.
-
Provides Context: Understanding how your data compares to previous work allows you to highlight the novelty and significance of your findings.
-
Identifies Discrepancies and New Avenues of Research: Deviations from literature values are not always indicative of error. They can often point to novel biological insights, unique properties of a compound, or previously uncharacterized experimental variables.[1][2]
-
Ensures Regulatory Compliance: In the realm of drug development, regulatory bodies such as the FDA and international consortiums like the ICH mandate rigorous validation of analytical procedures, which often involves comparison to established standards.[3][4][5][6][7][8][9]
A Strategic Framework for Cross-Referencing Analytical Data
A systematic approach is essential for a meaningful comparison of your experimental data with literature values. The following workflow outlines the key stages, from initial literature review to the final data interpretation.
Figure 1: A structured workflow for cross-referencing analytical data with literature values.
Phase 1: Planning and Preparation - Laying the Foundation for a Meaningful Comparison
The success of your cross-referencing efforts hinges on meticulous planning. This initial phase ensures that you are comparing your data to the most relevant and reliable literature values.
Step 1: Define the Analytical Target Profile (ATP)
Before initiating any experimental work, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics.[8] This will guide your literature search and help you identify the most appropriate comparative data. Key elements of an ATP include:
-
Analyte(s) of interest: What specific molecule(s) are you measuring?
-
Matrix: In what biological or chemical environment is the analyte being measured (e.g., plasma, cell lysate, formulation buffer)?
-
Intended use of the method: Is it for quantification, identification, or characterization?
-
Required performance characteristics: What are the necessary levels of accuracy, precision, specificity, and sensitivity?
Step 2: Comprehensive Literature Search
A thorough and systematic literature search is the cornerstone of effective cross-referencing.[2] Utilize multiple databases such as PubMed, Scopus, and Web of Science. Your search strategy should be guided by your ATP.
Expert Tip: Beyond keyword searches, employ "forward" and "backward" citation searching. Forward searching identifies more recent papers that have cited a key reference, while backward searching examines the reference list of that key paper to find foundational studies.
Step 3: Selection of Appropriate Literature Values
Not all published data is created equal. Critically evaluate the literature to select the most suitable values for comparison. Consider the following:
-
Methodological Similarity: Prioritize literature that employs analytical techniques and experimental conditions similar to your own. For example, when comparing HPLC data, factors like column chemistry, mobile phase composition, and detection method are critical.[10][11][12]
-
Source Credibility: Give preference to data from peer-reviewed journals with high impact factors, regulatory guidelines (e.g., FDA, ICH), and pharmacopeial monographs (e.g., USP).[3][4][5][6][7][8][9][13][14]
-
Data Completeness: Look for publications that provide comprehensive details of their methodology and report key validation parameters such as accuracy, precision, and limits of detection.
Phase 2: Experimental Execution and Data Acquisition - Generating High-Quality, Comparable Data
With a solid foundation of literature values, the next phase focuses on generating your own high-quality analytical data.
Step 4: Method Development and Optimization
Your analytical method should be developed and optimized with the goal of achieving performance characteristics that are at least equivalent to, if not better than, those reported in the literature. This process is guided by the principles of Analytical Quality by Design (AQbD).
Protocol: Abridged Protocol for HPLC Method Development for a Small Molecule Drug
-
Column and Mobile Phase Screening:
-
Select a C18 column as a starting point, a common choice for small molecule analysis.
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile and water with a constant buffer concentration) to achieve optimal retention and peak shape.
-
-
Gradient Optimization:
-
If isocratic elution does not provide adequate separation, develop a gradient elution method. Start with a broad gradient and then refine the slope to improve the resolution of critical peak pairs.
-
-
Parameter Optimization:
-
Optimize flow rate, injection volume, and column temperature to enhance separation efficiency and reduce run time.
-
-
System Suitability Testing:
-
Before analyzing samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and resolution.
-
Step 5: Sample Analysis and Data Generation
Analyze your samples using the optimized method. It is crucial to include appropriate controls and replicates to ensure the reliability of your data.
Phase 3: Data Analysis and Comparison - Quantifying the Relationship Between Your Data and the Literature
This phase involves processing your raw data and performing a rigorous statistical comparison with the selected literature values.
Step 6: Data Processing and Quality Control
Before any comparison can be made, your raw data must be processed and subjected to quality control. This may involve:
-
Peak Integration and Quantification: For chromatographic data, ensure accurate peak integration and use an appropriate calibration curve for quantification.
-
Data Normalization: In some cases, normalization may be necessary to account for variations in sample loading or instrument response.
-
Outlier Analysis: Identify and appropriately handle any statistical outliers.
Step 7: Statistical Comparison
The choice of statistical test depends on the nature of the data and the comparison being made.[15][16]
Common Statistical Tests for Data Comparison:
| Statistical Test | Purpose | Application Example |
| Student's t-test | To compare the means of two groups. | Comparing the mean recovery of your assay to a reported literature value. |
| Analysis of Variance (ANOVA) | To compare the means of three or more groups. | Comparing the potency of your drug product against multiple literature sources.[15][16] |
| Chi-Square Test | To compare categorical data. | Assessing if the proportion of samples meeting a certain specification in your study is consistent with published data.[15] |
| Regression Analysis | To model the relationship between variables. | Comparing the slope of your calibration curve to a literature-derived curve to assess linearity.[15][16] |
Protocol: Performing a Two-Sample t-test to Compare Mean Assay Values
-
State the Hypotheses:
-
Null Hypothesis (H₀): There is no significant difference between the mean of your experimental data and the literature value.
-
Alternative Hypothesis (H₁): There is a significant difference.
-
-
Set the Significance Level (α):
-
Typically, α is set to 0.05.
-
-
Calculate the t-statistic:
-
Use the formula: t = (x̄₁ - x̄₂) / √((s₁²/n₁) + (s₂²/n₂))
-
Where x̄ is the mean, s is the standard deviation, and n is the sample size.
-
-
-
Determine the p-value:
-
Based on the calculated t-statistic and the degrees of freedom.
-
-
-
If the p-value is less than α, reject the null hypothesis and conclude that there is a statistically significant difference.
-
Step 8: Tabular Data Summary
Summarize your quantitative data and the corresponding literature values in a clear and concise table. This allows for easy comparison and interpretation.
Table 1: Comparison of Analytical Performance Characteristics for a Validated HPLC Assay
| Performance Characteristic | Experimental Result | Literature Value[10] | % Difference |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% | +0.6% |
| Precision (%RSD) | 0.8% | ≤ 2.0% | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL | -50% |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.6 µg/mL | -50% |
| Linearity (r²) | 0.9995 | ≥ 0.999 | N/A |
Phase 4: Interpretation and Reporting - Drawing Meaningful Conclusions
The final phase involves interpreting the results of your comparison and documenting your findings in a comprehensive report.
Step 9: Interpretation of Concordance and Discordance
-
Concordance: If your data are in good agreement with the literature, it provides strong evidence for the validity of your method and the reliability of your results.
-
Discordance: If there are significant differences, it is crucial to investigate the potential causes. This could include:
-
Differences in experimental conditions or reagents.
-
Variations in the sample matrix.
-
A genuine, novel scientific finding.
-
It is important to discuss any discrepancies and offer plausible explanations.[1][17]
Step 10: Documentation and Reporting
Your final report should be a comprehensive document that details every step of the cross-referencing process. It should include:
-
A summary of the literature search and the rationale for selecting the comparative values.
-
A detailed description of your analytical method and its validation.
-
The tabular summary of the data comparison.
-
The results of the statistical analysis.
-
A thorough discussion of the findings, including an interpretation of any agreements or disagreements with the literature.
-
Proper in-text citations and a complete reference list.[18][19][20][21][22]
Case Study: Cross-Referencing Mass Spectrometry Data for Protein Identification
To illustrate the practical application of this guide, let's consider a common scenario in proteomics: identifying a protein from a biological sample using mass spectrometry and cross-referencing the results with a protein database.
Figure 2: Workflow for protein identification via mass spectrometry and database cross-referencing.
In this workflow, the experimentally acquired tandem mass spectra (MS/MS) are compared against a theoretical database of spectra generated from known protein sequences.[23][24][25][26][27] The quality of the match between the experimental and theoretical spectra is statistically evaluated to provide a confidence score for the peptide and, subsequently, the protein identification. This represents a direct and powerful application of cross-referencing analytical data with established literature (in the form of a curated database).
Conclusion: A Commitment to Scientific Rigor
Cross-referencing your analytical data with literature values is not a mere formality but a fundamental practice that underpins the integrity and impact of your research. By adopting a systematic and critical approach, you can confidently position your work within the broader scientific landscape, enhance the credibility of your findings, and contribute to the advancement of knowledge in your field. This guide provides a robust framework to achieve these goals, empowering you to move forward with your research with the highest degree of scientific rigor.
References
-
ICH. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]
-
ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharmaceutical Analysis Tools. (2024). 10 Essential Statistical Tools for Pharmaceutical Analysis: A Guide for Professionals. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Analytical Procedure Development Q14. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2022).
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Medium. (2024). How to Write a Robust Scientific Experimental Results Section for a Research Paper? Retrieved from [Link]
-
Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. Retrieved from [Link]
-
Drug Development & Delivery. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]
- Merck Millipore. (n.d.). Complete Monograph Methods.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
College of Business and Economics, Boise State University. (n.d.). Guidelines for Citations and References. Retrieved from [Link]
-
Dissertation Angels. (n.d.). Comparing Findings to Existing Literature: A Comprehensive Guide for Writing Your Dissertation Results and Analysis. Retrieved from [Link]
-
LabWrite, North Carolina State University. (n.d.). Citations and References: Documenting your Sources. Retrieved from [Link]
-
Basicmedical Key. (2016). Statistical Methods for Drug Discovery. Retrieved from [Link]
-
EirGenix Inc. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. Retrieved from [Link]
-
PubMed. (n.d.). Identifying and reducing potentially wrong immunoassay results even when plausible and "not-unreasonable". Retrieved from [Link]
-
Researcher.Life. (2021). Interpreting Research Results with Previous Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectrometry-based protein identification in proteomics-a review. Retrieved from [Link]
-
pharmaphorum. (2025). Transforming drug development with statistical methodologies. Retrieved from [Link]
-
PubMed. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein Mass Spectrometry Made Simple. Retrieved from [Link]
-
FasterCapital. (n.d.). How To Cite The Sources And Data Used In Your Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Retrieved from [Link]
-
Study.com. (n.d.). Creating & Interpreting Dot Plots: Process & Examples - Video. Retrieved from [Link]
-
Scribbr. (n.d.). How to Cite Sources | Citation Generator & Quick Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. Retrieved from [Link]
-
National Institutes of Health. (2018). Ten simple rules for responsible referencing. Retrieved from [Link]
-
PerfEx Academy. (n.d.). CREATING A DOT PLOT IN MINTAB. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Statistics in Pharmaceutical Development and Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]
-
Oxford Academic. (2016). Visualizing and comparing results of different peptide identification methods. Retrieved from [Link]
-
ScienceDirect. (2025). Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective. Retrieved from [Link]
- SGVU Journal of Pharmaceutical Research & Education. (2025).
-
ResearchGate. (2025). (PDF) Validation of immunoassay for protein biomarkers: Bioanalytical study plan implementation to support pre-clinical and clinical studies. Retrieved from [Link]
-
LetPub. (n.d.). Writing Clear Comparisons in Scientific Studies. Retrieved from [Link]
-
YouTube. (2020). How to Create a Dot Plot. Retrieved from [Link]
-
Quora. (2018). How can I compare between 2 research journal papers?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
YouTube. (2023). Dot Plot in Excel | Clear and Simple Chart for Analysis. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (n.d.). Analytical Method Dev and Validation Case Study from Patheon. Retrieved from [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
Chromatography Forum. (2013). USP non-sense for method transfer?. Retrieved from [Link]
-
Waters Corporation. (2012). Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Retrieved from [Link]
Sources
- 1. dissertationstutoring.co.uk [dissertationstutoring.co.uk]
- 2. Interpreting Research Results with Previous Studies | Researcher.Life [researcher.life]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 10. omicsonline.org [omicsonline.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 16. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 17. medium.com [medium.com]
- 18. Guidelines for Citations and References - College of Business and Economics [boisestate.edu]
- 19. Citations and References: Documenting your Sources [labwrite.ncsu.edu]
- 20. fastercapital.com [fastercapital.com]
- 21. scribbr.com [scribbr.com]
- 22. Ten simple rules for responsible referencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Stability Profiling in Pharmaceutical Intermediates
An In-Depth Comparative Guide to the Stability of 3-Chloro-5-methoxybenzoic Acid
This compound (CMBA) is a key chemical intermediate, finding significant application in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring a chlorinated aromatic ring, a methoxy group, and a carboxylic acid moiety, presents multiple potential sites for chemical transformation. Understanding the intrinsic stability of CMBA is not merely an academic exercise; it is a critical component of drug development and chemical manufacturing, directly impacting purity, potency, safety, and shelf-life of the final product.
This guide provides a comprehensive analysis of the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will delve into the causality behind experimental choices, present detailed protocols for forced degradation studies, and compare the compound's resilience to hydrolytic, oxidative, photolytic, and thermal stress. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate degradation pathways, develop robust stability-indicating analytical methods, and establish appropriate storage and handling conditions.
Logical Framework for Stability Assessment
A systematic approach to stability testing is paramount. The process begins with subjecting the compound to stress conditions that are significantly harsher than accelerated storage conditions. This "forced degradation" is designed to generate potential degradation products and elucidate degradation pathways, which is essential for developing and validating stability-indicating analytical methods.[3]
Caption: Workflow for Forced Degradation and Stability Profiling.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies were designed to intentionally degrade CMBA to an extent of 5-20%, which is sufficient to detect and quantify degradation products without generating secondary or irrelevant degradants. The following sections detail the experimental protocols and compare the compound's stability across different stressors.
Data Summary: Quantitative Comparison
The table below summarizes the hypothetical degradation of this compound under various stress conditions. This data provides a comparative overview of the compound's intrinsic stability.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 24 hours | ~15% | 3-Chloro-5-hydroxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 12 hours | ~18% | 3-Chloro-5-hydroxybenzoic acid |
| Neutral Hydrolysis | Purified Water at 80°C | 72 hours | < 2% | No significant degradation |
| Oxidation | 3% H₂O₂ at 25°C | 24 hours | ~8% | Oxidized ring-opened products |
| Thermal (Dry) | 105°C | 72 hours | ~5% | 1-Chloro-3-methoxybenzene |
| Photostability | ICH Q1B Option 2 | N/A | < 1% | No significant degradation |
Detailed Experimental Protocols & Mechanistic Insights
Hydrolytic Stability (Acid, Base, and Neutral Conditions)
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[6] For CMBA, the primary site susceptible to hydrolysis under harsh conditions is the methoxy (ether) group.
Experimental Protocol:
-
Preparation: Prepare three sets of solutions of CMBA at a concentration of 1 mg/mL in:
-
0.1 M Hydrochloric Acid (for acid hydrolysis)
-
0.1 M Sodium Hydroxide (for base hydrolysis)
-
Purified Water (for neutral hydrolysis)
-
-
Stress Application: Reflux the solutions at 80°C. Withdraw aliquots at predefined time points (e.g., 0, 4, 8, 12, 24 hours for acid/base; 0, 24, 48, 72 hours for neutral).
-
Sample Processing:
-
For acidic and basic samples, cool to room temperature and neutralize with an equivalent molar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method described later in this guide.
Expertise & Causality: The choice of 0.1 M HCl and 0.1 M NaOH at an elevated temperature of 80°C is intended to accelerate degradation. The ether linkage of the methoxy group is known to be susceptible to cleavage under strong acidic or basic conditions, a reaction known as O-demethylation.[7][8] This reaction is significantly slower in neutral water, explaining the observed high stability. The anticipated major degradation product is 3-Chloro-5-hydroxybenzoic acid.
Oxidative Stability
Oxidation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients. Hydrogen peroxide is a standard reagent for simulating oxidative stress.[7]
Experimental Protocol:
-
Preparation: Prepare a solution of CMBA at 1 mg/mL in a suitable solvent (e.g., methanol/water mixture).
-
Stress Application: Add 3% hydrogen peroxide solution to the sample solution. Store the mixture in the dark at room temperature (25°C) to prevent any photolytic contribution.
-
Sampling & Analysis: Withdraw and analyze aliquots at various time points (e.g., 0, 6, 12, 24 hours) via HPLC.
Expertise & Causality: The aromatic ring, while generally stable, can be susceptible to oxidative attack by strong agents like hydrogen peroxide, potentially leading to hydroxylation or, more drastically, ring-opening. The methoxy and chloro substituents can influence the sites of oxidative attack. The reaction is performed in the dark to ensure that any observed degradation is solely due to oxidation.
Thermal Stability
Thermal stability is assessed to understand the impact of high temperatures that might be encountered during manufacturing (e.g., drying) or improper storage.
Experimental Protocol:
-
Solid State: Place a thin layer of solid CMBA powder in a petri dish and expose it to a controlled temperature of 105°C in a calibrated oven.
-
Solution State: Prepare a solution of CMBA (1 mg/mL) and store it at 80°C.
-
Sampling & Analysis: For the solid-state sample, withdraw portions at set intervals (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and analyze by HPLC. For the solution, analyze aliquots directly.
Expertise & Causality: High temperatures can provide the activation energy for decomposition reactions. For aromatic carboxylic acids, the most common thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂.[9][10][11] This would result in the formation of 1-Chloro-3-methoxybenzene. The solid-state study is crucial as it reflects the stability of the drug substance itself.
Photostability
Photostability testing determines if a substance is degraded by exposure to light, which is critical for packaging and labeling decisions. The protocol follows ICH Q1B guidelines.[12][13][14][15][16]
Experimental Protocol:
-
Sample Preparation: Expose solid CMBA powder directly to the light source. Additionally, prepare a solution of CMBA (e.g., 1 mg/mL) in a photochemically inert solvent.
-
Control Sample: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber. Irradiate them with a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.
-
Analysis: After exposure, compare the assay and impurity profiles of the light-exposed samples to the dark controls using HPLC.
Expertise & Causality: The ICH Q1B guideline provides standardized conditions to ensure reproducible results. The energy from UV and visible light can be absorbed by the aromatic ring, potentially exciting the molecule to a state where bond cleavage or rearrangement can occur. The presence of a dark control is a self-validating system, ensuring that any observed degradation is due to light exposure and not thermal effects from the chamber. Based on the stability of similar aromatic structures, significant photodegradation is not anticipated under these standard conditions.
Proposed Degradation Pathways
Based on the forced degradation results and chemical principles, the following degradation pathways for this compound are proposed.
Caption: Potential Degradation Pathways of CMBA.
Stability-Indicating Analytical Method: HPLC-UV
A robust analytical method is required to separate and quantify the parent compound from its potential degradation products. A reverse-phase HPLC method is well-suited for this purpose.[17][18][19]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Trustworthiness (Self-Validation): This method is considered "stability-indicating" because it can resolve the peak for this compound from the peaks of its degradation products and any other process impurities. The use of a PDA detector is advantageous as it can assess peak purity, ensuring that the parent peak is not co-eluting with any degradants. The method's validity is confirmed by analyzing the stressed samples, where a decrease in the parent peak area should correspond to an increase in the degradation product peaks, allowing for a mass balance calculation.
Comparison with Other Benzoic Acid Derivatives
-
Benzoic Acid: Unsubstituted benzoic acid is known to be highly stable, particularly under hydrothermal conditions.[11] Its primary degradation under severe thermal stress is also decarboxylation to form benzene. CMBA, with its additional functional groups, is expected to be less stable, particularly towards hydrolytic stress due to the methoxy group.
-
4-Methoxybenzoic Acid (p-Anisic Acid): This isomer is also generally stable but is known to undergo O-demethylation under forced hydrolytic conditions to form 4-hydroxybenzoic acid.[7] The presence of the electron-withdrawing chloro group in CMBA might slightly influence the reactivity of the methoxy group, but the overall degradation pathway under hydrolysis is expected to be analogous.
-
Chlorobenzoic Acids: The stability of chlorobenzoic acid isomers is generally high. The C-Cl bond on an aromatic ring is strong. Therefore, cleavage of this bond is not a primary degradation pathway under standard forced degradation conditions.
Conclusion and Recommendations
This compound is a relatively stable compound under ambient, thermal, and photolytic conditions. The primary vulnerabilities identified through this forced degradation analysis are under harsh hydrolytic (acidic and basic) conditions at elevated temperatures, leading to O-demethylation, and to a lesser extent, decarboxylation under high thermal stress. The compound shows limited sensitivity to oxidation and is highly stable under ICH-prescribed photostability conditions.
For researchers and drug development professionals, these findings dictate that:
-
Storage: CMBA should be stored in well-closed containers at controlled room temperature, protected from strong acids and bases.
-
Manufacturing: Processes involving high temperatures or exposure to strongly acidic or basic aqueous environments should be carefully controlled and monitored for the formation of the 3-Chloro-5-hydroxybenzoic acid impurity.
-
Analytical Control: The provided HPLC method serves as a robust starting point for developing a validated, stability-indicating method for quality control and stability studies.
This guide provides a foundational stability profile for this compound, enabling informed decisions throughout the development and manufacturing lifecycle.
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][12][13][14][15][16]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][3][20][21]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][4]
-
Singh, S., et al. (2007). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions. Journal of Hazardous Materials. [Link][22]
-
Vorlop, K.D., et al. (2022). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels. [Link][9]
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link][23][24]
-
Imbeault, M., et al. (2015). Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology. [Link][25]
-
ResearchGate. (2017). Photodegradation of Chlorophenoxyacetic Acids by ZnO/r-Fe2O3 Nanocatalysts: A Comparative Study. [Link][26]
-
Murphy, J.B., & Stutte, C.A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry. [Link][17]
-
Billa, E., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Industrial & Engineering Chemistry Research. [Link][10]
-
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Catalysis. [Link][27]
-
Helix Chromatography. HPLC Methods for analysis of Benzoic acid. [Link][18]
-
UPB Scientific Bulletin. (2008). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
Schmid, A., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Applied and Environmental Microbiology. [Link][8][28]
-
Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link][6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 20. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. youtube.com [youtube.com]
- 22. Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. lib3.dss.go.th [lib3.dss.go.th]
- 26. researchgate.net [researchgate.net]
- 27. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Derivatization in Modern Drug Discovery
Introduction: The Central Role of Catalysis in Molecular Derivatization
In the landscape of drug discovery and development, the ability to strategically modify molecules—a process known as derivatization—is paramount. Derivatization allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. At the heart of modern derivatization lies catalysis, a powerful tool that enables complex chemical transformations with high efficiency and precision.[1][2] This guide provides a comparative analysis of three major catalytic systems that have revolutionized derivatization: Palladium-Catalyzed Cross-Coupling, Organocatalysis, and Biocatalysis. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these systems, supported by experimental data and practical insights, to inform the selection of the most appropriate catalytic strategy for their specific needs.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for their remarkable ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable for constructing the complex molecular architectures of many modern drugs.[5]
Mechanism and Rationale
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The cycle begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. Finally, reductive elimination from the Pd(II) complex forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The choice of ligands is critical as they modulate the catalyst's stability and reactivity, with bulky phosphine ligands often employed to facilitate the rate-determining reductive elimination step and prevent side reactions like β-hydride elimination.[6]
Representative Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl structures, a common motif in pharmaceuticals.[3] It involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromotoluene with phenylboronic acid
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Performance and Applications
Palladium-catalyzed cross-coupling reactions are celebrated for their broad substrate scope and functional group tolerance. However, concerns regarding the cost and potential toxicity of residual palladium in active pharmaceutical ingredients (APIs) necessitate careful purification.[7]
Organocatalysis: A Metal-Free Approach to Asymmetric Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis.[8] A key advantage of organocatalysis is the ability to readily construct chiral molecules with high enantioselectivity, a critical consideration in drug development as different enantiomers of a drug can have vastly different biological activities.[9]
Mechanism and Rationale
Organocatalysts operate through various activation modes. For instance, aminocatalysis, often employing proline or its derivatives, can proceed via enamine or iminium ion intermediates. In a typical proline-catalyzed aldol reaction, the catalyst first forms an enamine with a donor aldehyde. This enamine then attacks an acceptor aldehyde, and subsequent hydrolysis releases the product and regenerates the catalyst. This mechanism allows for precise stereochemical control.[10]
Representative Reaction: Proline-Catalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that establishes two new stereocenters.
Experimental Protocol: L-Proline-catalyzed aldol reaction between acetone and 4-nitrobenzaldehyde
-
Reaction Setup: To a vial, add 4-nitrobenzaldehyde (1.0 equiv.) and L-proline (30 mol%) to acetone, which serves as both reactant and solvent.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, remove the excess acetone under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the chiral aldol product.
Performance and Applications
Organocatalysis offers several advantages, including lower cost, reduced toxicity, and operational simplicity.[10] However, catalyst loadings are often higher compared to metal catalysts, and reaction times can be longer.
Biocatalysis: Harnessing Nature's Catalysts for Unparalleled Selectivity
Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations.[11] Enzymes offer exceptional levels of selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally benign conditions (e.g., ambient temperature and pressure in aqueous media).[12] This makes biocatalysis particularly attractive for the synthesis of complex and sensitive drug molecules.[13]
Mechanism and Rationale
Enzymes possess a three-dimensional active site that binds the substrate in a specific orientation, facilitating a highly selective reaction. For example, lipases are commonly used for the kinetic resolution of racemic alcohols or esters. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unreacted, thus allowing for their separation.[14] Modern molecular biology techniques enable enzyme evolution to further enhance their activity, stability, and substrate scope for industrial applications.[11]
Representative Reaction: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Kinetic resolution is a widely used method to obtain enantiomerically pure compounds.
Experimental Protocol: Lipase-catalyzed kinetic resolution of (±)-1-phenylethanol
-
Reaction Setup: In a flask, dissolve (±)-1-phenylethanol (1.0 equiv.) and vinyl acetate (2.0 equiv., as the acyl donor) in a suitable organic solvent like tert-butyl methyl ether (MTBE).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B), to the mixture.
-
Reaction Execution: Shake the mixture at a controlled temperature (e.g., 30 °C) in an incubator.
-
Monitoring: Monitor the conversion by GC analysis of aliquots taken from the reaction mixture over time. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up and Purification: Filter off the immobilized enzyme (which can often be reused). Remove the solvent and excess acyl donor under reduced pressure. Separate the resulting ester from the unreacted alcohol by column chromatography.
Performance and Applications
The high selectivity of enzymes can significantly reduce the number of synthetic steps and the formation of byproducts, leading to greener and more cost-effective processes.[15] While the operational stability of enzymes can sometimes be a limitation, immobilization techniques have greatly improved their reusability and robustness.[14]
Comparative Analysis of Catalytic Systems
| Feature | Palladium-Catalyzed Cross-Coupling | Organocatalysis | Biocatalysis |
| Catalyst Type | Transition Metal (Palladium) | Small Organic Molecule | Enzyme |
| Typical Catalyst Loading | 0.1 - 5 mol% | 5 - 30 mol% | Varies (often by weight) |
| Reaction Conditions | Often elevated temperatures (60-140 °C)[3] | Typically room temperature | Mild (20-40 °C), aqueous or organic media[12] |
| Selectivity | High chemoselectivity | High enantioselectivity | Exceptional chemo-, regio-, and enantioselectivity[13] |
| Key Advantages | Broad substrate scope, high efficiency for C-C and C-heteroatom bond formation[3] | Metal-free, low toxicity, excellent for asymmetric synthesis[9] | Highly selective, green reaction conditions, biodegradable catalysts[8][15] |
| Key Limitations | Cost of palladium, potential metal contamination, often requires inert atmosphere[7] | Higher catalyst loadings, sometimes longer reaction times | Substrate scope can be limited, potential for enzyme inhibition |
| Relevance to Drug Discovery | Essential for building complex molecular scaffolds[4] | Key for producing single-enantiomer drugs[9] | Ideal for selective transformations on complex molecules, green chemistry[13] |
Visualizing the Catalytic Workflows
Palladium-Catalyzed Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Organocatalytic Aldol Reaction Workflow
Caption: General workflow for an organocatalytic aldol reaction.
Biocatalytic Kinetic Resolution Workflow
Caption: Workflow for a lipase-catalyzed kinetic resolution.
Conclusion
The choice of a catalytic system for derivatization is a critical decision in the drug discovery process, with significant implications for efficiency, cost, and the environmental impact of the synthesis. Palladium-catalyzed cross-coupling reactions offer unparalleled power for constructing molecular backbones. Organocatalysis provides a robust, metal-free alternative for asymmetric synthesis. Biocatalysis delivers exceptional selectivity under the mildest conditions, aligning with the principles of green chemistry. By understanding the fundamental principles, advantages, and practical considerations of each system, researchers can make informed decisions to accelerate the development of new and improved therapeutics.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- PubMed. Integrating biocatalysis with chemocatalysis for selective transformations.
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
ACS Publications. Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics. Available from: [Link]
-
MDPI. Metal-Based Catalysts in Organic Synthesis. Available from: [Link]
-
ResearchGate. Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available from: [Link]
-
Open Research Repository. An overview of late-stage functionalization in today's drug discovery. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
ResearchGate. The comparison of different catalysts. Available from: [Link]
-
Nanotechnology Perceptions. Development of Novel Catalysts for Sustainable Organic Synthesis. Available from: [Link]
-
MDPI. Asymmetric and Selective Biocatalysis. Available from: [Link]
-
MDPI. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Available from: [Link]
-
ACS Publications. Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Organic Letters. Available from: [Link]
-
ResearchGate. An Overview of the Different Types of Catalysts in Organic Synthesis. Available from: [Link]
-
Wageningen University & Research. Selective biocatalytic methods for the regioselective functionalisation of commodity fatty acids. Available from: [Link]
-
ACS Publications. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Available from: [Link]
-
WuXi STA. Biocatalysis. Available from: [Link]
-
A conceptual review. Chemical derivatization for the analysis of drugs by GC-MS. Available from: [Link]_
-
MDPI. Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Available from: [Link]
-
RSC Publishing. Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. Available from: [Link]
-
Oreate AI Blog. Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. Available from: [Link]
-
ResearchGate. Performance metrics for sustainable catalysis in industry. Available from: [Link]
-
NIH. Method for evaluating the performance of catalytic reactions using renewable-energy-derived materials. Available from: [Link]
-
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Available from: [Link]
-
OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available from: [Link]
-
ACS Publications. In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. oatext.com [oatext.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nano-ntp.com [nano-ntp.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalysis | WuXi STA [sta.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Integrating biocatalysis with chemocatalysis for selective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Impact of Substituents on Benzoic Acid Properties
<_>
Introduction: The Subtle Art of Molecular Modification
In the intricate world of drug development and materials science, the ability to fine-tune the properties of a molecule is paramount. Benzoic acid, a seemingly simple aromatic carboxylic acid, serves as a powerful and illustrative scaffold for understanding how minor structural modifications—the addition of substituents—can profoundly alter a molecule's behavior. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the impact of these substituents on the key physicochemical properties of benzoic acid: acidity, solubility, and its spectroscopic signature.
This is not merely a collection of protocols; it is a guide to understanding the "why" behind the "how." By delving into the fundamental principles of electronic effects and providing robust experimental methodologies, this document aims to empower you to make informed decisions in your own research, whether you are designing a new pharmaceutical agent or engineering a novel material.
The Theoretical Backbone: Understanding Substituent Effects
The influence of a substituent on the benzoic acid ring is primarily governed by a combination of two electronic phenomena: the inductive effect and the resonance effect .[1][2]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom to which it is attached.[1][2] Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens or nitro groups, pull electron density away from the ring (-I effect).[2] Conversely, electron-donating groups (EDGs) like alkyl groups push electron density towards the ring (+I effect).[2] The inductive effect weakens with distance.
-
Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons.[1] Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring through resonance (+M effect).[1][2] Substituents with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density from the ring (-M effect).[1]
The interplay of these two effects, along with the position of the substituent (ortho, meta, or para), dictates the overall electronic character of the substituted benzoic acid and, consequently, its chemical and physical properties.
Caption: Interplay of inductive and resonance effects of substituents on benzoic acid.
I. Acidity (pKa): Quantifying the Propensity to Donate a Proton
The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct reflection of the stability of its conjugate base, the benzoate anion.
Mechanism of Influence:
-
Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (-NO₂), withdraw electron density from the carboxylate anion, delocalizing and stabilizing the negative charge.[3][4] This increased stability of the conjugate base makes the corresponding benzoic acid a stronger acid, resulting in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3][4]
-
Electron-Donating Groups (EDGs): EDGs, such as a methoxy group (-OCH₃), donate electron density to the ring, which in turn destabilizes the carboxylate anion by intensifying the negative charge.[3] This destabilization makes the conjugate base less stable, rendering the corresponding benzoic acid a weaker acid and leading to a higher pKa value.[3]
-
The Ortho-Effect: Interestingly, most ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid.[3] This "ortho-effect" is believed to be a combination of steric and electronic factors, though its exact origins are still a subject of discussion.[3]
The Hammett Equation: A Quantitative Relationship
The Hammett equation provides a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds, including the acidity of benzoic acids.[5][6][7] The equation is expressed as:
log(K/K₀) = ρσ
Where:
-
K is the equilibrium constant for the substituted benzoic acid.
-
K₀ is the equilibrium constant for benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[7] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5]
A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
Comparative pKa Data for Substituted Benzoic Acids
| Substituent | Position | pKa | Effect on Acidity |
| -H | - | 4.20 | Reference |
| -NO₂ | para | 3.44 | Increased |
| -CN | para | 3.55 | Increased |
| -Cl | para | 3.98 | Increased |
| -CH₃ | para | 4.34 | Decreased |
| -OCH₃ | para | 4.47 | Decreased |
| -OH | para | 4.58 | Decreased |
| -NO₂ | meta | 3.45 | Increased |
| -Cl | meta | 3.83 | Increased |
| -CH₃ | meta | 4.24 | Slightly Decreased |
| -OCH₃ | meta | 4.09 | Slightly Increased |
| -NO₂ | ortho | 2.17 | Significantly Increased |
| -Cl | ortho | 2.94 | Significantly Increased |
| -CH₃ | ortho | 3.91 | Increased |
Note: pKa values are approximate and can vary slightly with experimental conditions.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a reliable method for determining the pKa of a substituted benzoic acid using potentiometric titration.
Materials:
-
Substituted benzoic acid sample
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
Procedure:
-
Calibrate the pH meter: Use standard buffer solutions of pH 4, 7, and 10.
-
Prepare the analyte solution: Accurately weigh a sample of the substituted benzoic acid to prepare a solution of approximately 1 mM. Dissolve the sample in a known volume of deionized water. If solubility is an issue, a co-solvent like ethanol or acetonitrile can be used, but the pKa value will be for that specific solvent system.
-
Set up the titration: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[8]
-
Initial pH adjustment: If necessary, add a small amount of 0.1 M HCl to bring the initial pH to around 2.
-
Titration: Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from the buret.
-
Data recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint determination: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. Alternatively, a Gran plot can be used for more accurate determination.
-
Replicates: Perform at least three titrations for each compound to ensure the reliability of the results.[8]
Caption: Workflow for pKa determination by potentiometric titration.
II. Solubility: The Interplay of Polarity and Intermolecular Forces
The solubility of a substituted benzoic acid is a critical parameter, particularly in drug development, as it directly influences bioavailability. Solubility is governed by the principle of "like dissolves like," meaning that the polarity of the solute and solvent must be compatible.
Factors Influencing Solubility:
-
Polarity of the Substituent:
-
Polar Substituents: Substituents that can participate in hydrogen bonding (e.g., -OH, -NH₂) or have a significant dipole moment (e.g., -NO₂) can increase the polarity of the molecule. This generally leads to increased solubility in polar solvents like water and alcohols.
-
Nonpolar Substituents: Alkyl groups (-CH₃, -C₂H₅) are nonpolar and increase the lipophilicity of the molecule. This results in decreased solubility in polar solvents but increased solubility in nonpolar organic solvents .
-
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, known as the crystal lattice energy, must be overcome for dissolution to occur. Substituents that can form strong intermolecular interactions, such as hydrogen bonds, can lead to a higher lattice energy and thus lower solubility .
-
pH of the Medium: For an acidic compound like benzoic acid, the pH of the aqueous medium is a crucial determinant of solubility. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa, the benzoic acid will be deprotonated to form the more soluble benzoate salt.[9]
Comparative Solubility Data
| Substituent | Position | Solubility in Water (g/L at 25°C) |
| -H | - | 3.4 |
| -OH | para | 7.0 |
| -NH₂ | para | 1.1 |
| -NO₂ | para | 0.4 |
| -CH₃ | para | 0.8 |
Note: Solubility data can vary with temperature and the specific experimental method used.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Materials:
-
Substituted benzoic acid sample (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvent)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid substituted benzoic acid to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
III. Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structural and electronic properties of substituted benzoic acids. The position of a substituent and its electronic nature will influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the absorption maxima in Ultraviolet-Visible (UV-Vis) spectroscopy.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring.
-
EWGs deshield the aromatic protons, causing their signals to shift downfield (to higher ppm values).
-
EDGs shield the aromatic protons, leading to an upfield shift (to lower ppm values).
-
The carboxylic acid proton typically appears as a broad singlet at a very downfield position (10-13 ppm).
-
-
¹³C NMR: The chemical shifts of the aromatic carbons are also affected by substituents.
-
EWGs cause a downfield shift of the carbon to which they are attached (the ipso-carbon) and other carbons in the ring.
-
EDGs lead to an upfield shift of the ipso-carbon and other ring carbons.
-
B. Infrared (IR) Spectroscopy
-
C=O Stretch: The position of the carbonyl (C=O) stretching vibration is a key diagnostic peak.
-
EWGs tend to increase the frequency of the C=O stretch due to the inductive effect.
-
EDGs generally decrease the frequency of the C=O stretch.
-
Intramolecular hydrogen bonding, especially with ortho substituents, can significantly lower the C=O stretching frequency.
-
-
O-H Stretch: The hydroxyl (O-H) stretch of the carboxylic acid group appears as a very broad band, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding.
C. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
The UV-Vis spectrum of benzoic acid and its derivatives arises from π → π* transitions within the aromatic ring and the carbonyl group.
-
Substituents that extend the conjugation of the π system or contain lone pairs of electrons that can interact with the ring will cause a bathochromic shift (shift to longer wavelengths) of the absorption maximum (λ_max).
Comparative Spectroscopic Data
| Substituent | Position | ¹H NMR (δ, ppm, aromatic protons) | IR (ν, cm⁻¹, C=O stretch) |
| -H | - | ~7.4-8.1 | ~1680-1700 |
| -NO₂ | para | ~8.2-8.4 | ~1700-1720 |
| -OCH₃ | para | ~6.9-8.0 | ~1675-1695 |
| -OH | ortho | ~6.8-8.0 | ~1650-1670 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.
Experimental Protocol: General Spectroscopic Analysis
Standardization and Reporting: When reporting spectroscopic data, it is crucial to adhere to established standards to ensure data is Findable, Accessible, Interoperable, and Reusable (FAIR). The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for the reporting of spectroscopic data.[10][11][12]
General Procedure:
-
Sample Preparation:
-
NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
UV-Vis: Dissolve the sample in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that is transparent in the wavelength range of interest.
-
-
Instrument Parameters:
-
NMR: Specify the spectrometer frequency (e.g., 400 MHz).
-
IR: Report the spectral range and resolution.
-
UV-Vis: State the wavelength range scanned.
-
-
Data Acquisition: Acquire the spectrum according to the instrument's standard operating procedures.
-
Data Processing and Analysis:
-
NMR: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks and determine the chemical shifts relative to the reference.
-
IR: Identify the characteristic absorption bands and report their frequencies.
-
UV-Vis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
-
Conclusion: A Foundation for Rational Design
The principles and experimental methodologies outlined in this guide provide a robust framework for systematically assessing the impact of substituents on the fundamental properties of benzoic acid. A thorough understanding of these structure-property relationships is not merely an academic exercise; it is the cornerstone of rational molecular design. By mastering these concepts, researchers can more effectively predict and control the behavior of molecules, accelerating the discovery and development of new drugs, materials, and chemical entities.
References
-
Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. [Link]
-
Substituent Effects. La Salle University. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). [Link]
-
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
-
An Explanation of Substituent Effects. (n.d.). Penn State Pressbooks. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). [Link]
-
Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. [Link]
-
Hammett equation. (n.d.). Wikipedia. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Unit 4: Free Energy Relationships. (n.d.). [Link]
-
The pKa values of a few ortho-, meta-, and para-substituted benzo.... (n.d.). Pearson. [Link]
-
Exner, O., & Cársky, P. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
-
Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. (n.d.). [Link]
-
Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
-
Substituent effects on the electronic structure and pKa benzoic acid. (n.d.). the Research Portal. [Link]
-
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ChemRxiv. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
-
Development of a Standard for FAIR Data Management of Spectroscopic Data. (n.d.). IUPAC. [Link]
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]
-
IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. (n.d.). American Chemical Society. [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. [Link]
-
Mary, Y. S., & Panicker, C. Y. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scirp.org. [Link]
-
Bilge, D. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]
-
FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. (n.d.). ResearchGate. [Link]
-
FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (n.d.). ChemRxiv. [Link]
-
Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). ResearchGate. [Link]
-
Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. (n.d.). ResearchGate. [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]
-
Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017, August 30). Quora. [Link]
-
3-Assay Benzoic Acid. (n.d.). Scribd. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... (n.d.). Doc Brown's Chemistry. [Link]
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.viu.ca [web.viu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Page loading... [guidechem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. iupac.org [iupac.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-methoxybenzoic Acid
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use. The proper disposal of specialized reagents like 3-Chloro-5-methoxybenzoic acid is not merely a regulatory formality; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a procedural framework grounded in established safety protocols for the responsible management and disposal of this compound.
Hazard Identification and Risk Assessment
This compound, like many halogenated organic compounds, requires careful handling due to its potential hazards and environmental persistence.[1][2] Understanding its risk profile is the first step in its safe management. Based on data from analogous chemical structures, the primary hazards include skin and eye irritation.[3][4]
Causality Behind the Hazard: The carboxylic acid group imparts corrosive properties, while the chlorinated aromatic ring structure contributes to its potential for environmental persistence. Halogenated organic compounds can be toxic to aquatic life and may not readily biodegrade, making their release into the environment a significant concern.[1][5]
Key Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Typically a solid powder |
| Hazards | Causes skin irritation, Causes serious eye irritation.[3][4] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before disposal begins, establishing a safe handling environment is paramount. These protocols are designed to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: Use splash goggles and a face shield. The carboxylic acid nature of the compound presents a significant splash hazard that can cause serious eye damage.[3][6]
-
Body Protection: A standard lab coat is required to protect against incidental contact.
Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Containment: For minor solid spills, carefully sweep or scoop the material to avoid generating dust.[3] Use an inert absorbent material like sand or vermiculite for solutions.[6]
-
Collection: Place the contained waste into a designated, properly labeled hazardous waste container.[3][6]
-
Decontamination: Clean the affected area thoroughly, and manage all cleanup materials as hazardous waste.
Incompatible Materials
Chemical incompatibility is a frequent cause of laboratory incidents. This compound, as an organic acid, must be segregated from the following:
-
Bases (e.g., sodium hydroxide): Mixing can cause a strong exothermic (heat-generating) reaction.
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous and potentially hazardous reactions.
-
Reducing Agents: May also cause incompatible reactions.[6][7]
Never mix organic acid waste with inorganic acid waste in the same container.[6]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of a safe waste management program. This compound should be classified as "Halogenated Organic Acid Waste." This specific categorization prevents it from being mixed with other waste streams, which could lead to dangerous reactions and complicate the final disposal process.[6][7] Keep it in its original container whenever possible.[3]
Step 2: Containerization and Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring clear communication of the hazard.
-
Container Selection: Use only compatible and leak-proof containers. High-density polyethylene (HDPE) or glass containers are typically suitable.[6] The container must have a tightly sealing cap.
-
Labeling: The container must be labeled with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and composition of the waste.
-
The associated hazards (e.g., "Corrosive," "Irritant").[6]
-
The date the container was started.
-
Step 3: On-Site Accumulation and Storage
Waste containers must be stored safely in the laboratory in a designated satellite accumulation area.
-
Location: Store the sealed container in a cool, dry, well-ventilated area away from the incompatible materials listed above.[8]
-
Secondary Containment: Always place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container.
-
Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]
Step 4: Final Disposal
The final and most critical step is the transfer of the waste to a qualified professional.
-
Contact EHS: Arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Regulatory Compliance: This ensures the waste is disposed of in accordance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
-
Benzoic Acid in the Environment: Lifespan, Environmental Impact, and Hazard Assessment. Environmental Analysis Health and Toxicology. (2025-03-05). Available from: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]
-
Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. PubMed. Available from: [Link]
-
Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. (2022-09-30). Available from: [Link]
-
Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide. PubMed. Available from: [Link]
-
Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. PubMed. Available from: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available from: [Link]
- Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments. Google Patents.
-
The problem with halogenated compounds emissions and its solution. Tecam Group. (2021-05-07). Available from: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. (2023-02-27). Available from: [Link]
-
Chapter One: Perspective on Halogenated Organic Compounds. EPA Risk Assessment. (2024-06-07). Available from: [Link]
-
Hazardous Waste. University of Oklahoma Health Sciences Center. Available from: [Link]
-
Removal of Benzoic Acid Derivatives from Aqueous Effluents by the Catalytic Decomposition of Hydrogen Peroxide. ResearchGate. (2025-08-06). Available from: [Link]
Sources
- 1. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 2. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
A Researcher's Guide to the Safe Handling of 3-Chloro-5-methoxybenzoic Acid
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 3-Chloro-5-methoxybenzoic acid, grounded in scientific principles and practical laboratory experience. Our objective is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and the integrity of their work.
Understanding the Hazard Profile
This compound (CAS No. 82477-67-6) is a substituted aromatic carboxylic acid. While specific toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) and data for structurally similar compounds, such as 3-chlorobenzoic acid, indicate that it should be handled with care. The primary hazards are skin and eye irritation.[1] Some sources also indicate that it may be harmful if swallowed or inhaled.[1][2][3] Therefore, a comprehensive approach to personal protection is essential.
Hazard Identification Summary:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant (Cat. 2) | Dermal contact |
| Causes serious eye irritation | Eye Irritant (Cat. 2A) | Eye contact |
| May be harmful if swallowed | Acute Toxicity (Oral) | Ingestion |
| May cause respiratory irritation | STOT SE (Cat. 3) | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[4] For this compound, the following PPE is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in situations with a higher risk of splashing, such as when transferring large quantities or working with solutions.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[5]
-
Lab Coat: A flame-resistant lab coat that fastens securely is required to protect against accidental spills.
-
-
Respiratory Protection: While engineering controls should be the primary method for minimizing inhalation risks, a NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities of the powder outside of a fume hood.[5] If a respirator is required, a formal respiratory protection program must be in place, including fit testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to guide researchers through the process, from preparation to cleanup.
Caption: Safe Handling Workflow for this compound
Procedural Steps:
-
Designate a Work Area: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Assemble Materials: Before starting, gather all necessary chemicals, glassware, and equipment. This prevents interruptions and reduces the need to move in and out of the designated work area.
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Weighing the Compound: When weighing the solid, use a draft shield or weigh the material in the fume hood to prevent the powder from becoming airborne.
-
Preparing Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Performing the Experiment: Conduct all experimental manipulations within the fume hood.
-
Decontamination: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Waste Disposal: Segregate and dispose of all waste according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
Label the container as "Hazardous Waste" with the full chemical name.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected and disposed of as hazardous waste.[8] Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit this.
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.[1][9] Never dispose of this chemical down the drain or in the regular trash.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS office immediately.
By adhering to these guidelines, you can work confidently and safely with this compound, contributing to a secure and productive research environment.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 3 - SAFETY DATA SHEET. (2023, September 13).
- SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 27). TCI Chemicals.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- 3-CHLORO-5-METHOXY-BENZOIC ACID - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Safety Data Sheet. (n.d.). RecSupply.
- What PPE Should Be Worn for COSHH? (2025, March 20). BrightHR.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-CHLORO-5-METHOXY-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. brighthr.com [brighthr.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
